Technical Documentation Center

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid
  • CAS: 958454-11-0

Core Science & Biosynthesis

Foundational

Chemical structure of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

The following technical guide details the chemical structure, synthesis, and application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid . This document is designed for researchers in medicinal chemistry and process...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid . This document is designed for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a robust building block for introducing fluorinated phenol motifs into biaryl systems.

CAS: 958454-11-0 | Formula:


 | Mol.[] Weight:  216.04  g/mol 

Executive Summary

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions . Its structural significance lies in the methylthiomethoxy (MTM) group, which serves as a robust protecting group for the phenol moiety at the 2-position.

Unlike standard methoxymethyl (MOM) ethers, the MTM group offers orthogonal stability profiles—specifically, high resistance to basic coupling conditions while remaining cleavable under mild, neutral conditions (using Ag(I) or Hg(II) salts). This makes the molecule an essential "masked" synthon for generating 3-fluoro-2-hydroxybiaryls , a privileged scaffold in kinase inhibitors and protein-protein interaction modulators.

Structural Analysis & Chemical Properties[2][3][4]

Molecular Architecture

The molecule is trisubstituted on the benzene ring. The relative positioning of the functional groups dictates its reactivity profile:

  • Position 1 (Boronic Acid): The reactive handle for Pd-catalyzed cross-coupling.[2] It exists in equilibrium with its boroxine trimer anhydride.

  • Position 2 (MTM Ether): A "soft" acetal-like protecting group. The sulfur atom introduces a soft Lewis basic site, which can coordinate with soft metals (Pd, Ag, Hg) but generally does not poison Suzuki catalysts under standard phosphine-ligated conditions.

  • Position 3 (Fluorine): Provides bioisosteric modulation (metabolic stability, pKa modulation of the eventual phenol). Its ortho position to the oxygen creates a dipole alignment that influences the conformation of the MTM tail.

Physicochemical Data (Computed/Class-Derived)
PropertyValue / Description
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water.
pKa (Boronic Acid) ~8.0–8.5 (Lowered by inductive effect of F and O-MTM)
Stability Hygroscopic; store at 2–8°C under inert atmosphere (Ar/N2).
InChI Key NYBIUWJUWTUGFV-UHFFFAOYSA-N (Analogous base structure)

Synthetic Pathways[6][7]

The synthesis of this building block requires careful orchestration to install the labile MTM group before the sensitive boronic acid moiety.

Retrosynthetic Analysis

The most reliable route proceeds via Lithium-Halogen Exchange of a protected aryl bromide precursor.

Pathway: 2-Bromo-6-fluorophenol


MTM Protection

Lithiation

Borate Trap

Hydrolysis
Detailed Protocol
Step 1: Protection (Formation of the MTM Ether)

Reagents: 2-Bromo-6-fluorophenol, DMSO, Acetic Anhydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), Acetic Acid.
Mechanism: Pummerer Rearrangement.
  • Dissolve 2-bromo-6-fluorophenol (1.0 eq) in DMSO (excess, acts as solvent/reagent).

  • Add Acetic anhydride (excess) and Acetic acid slowly at 0°C.

  • Stir at room temperature for 12–24 hours. The in situ generated sulfonium ion attacks the phenol oxygen.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The MTM ether is generally stable to silica gel chromatography.
    
Step 2: Borylation

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (


), THF, dilute HCl.
  • Cool a solution of the MTM-protected aryl bromide in anhydrous THF to -78°C .

  • Add n-BuLi (1.1 eq) dropwise. The MTM group is stable to organolithiums at low temperatures (unlike esters).

  • Stir for 30 min to ensure complete Lithium-Halogen exchange.

  • Add Triisopropyl borate (1.2 eq) rapidly.

  • Warm to room temperature naturally.

  • Hydrolysis: Quench with dilute aqueous

    
     or 1M HCl (briefly). Note: Prolonged exposure to strong acid will cleave the MTM group.
    
Synthesis Workflow Diagram

Synthesis Start 2-Bromo-6-fluorophenol Step1 MTM Protection (DMSO/Ac2O) Start->Step1 Pummerer Inter Intermediate: 2-Bromo-1-fluoro-3-(MTM)benzene Step1->Inter Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter->Step2 Step3 Borate Trapping (B(OiPr)3) Step2->Step3 Final Target: 3-Fluoro-2-(MTM)phenylboronic acid Step3->Final Hydrolysis

Figure 1: Synthetic workflow for the production of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid.

Reactivity & Applications

Suzuki-Miyaura Coupling

This reagent is designed for the construction of biaryls.[3] The MTM group prevents the formation of "boronate-phenol" complexes that can deactivate the catalyst.

  • Catalyst Recommendation:

    
     or 
    
    
    
    for standard aryl bromides. For sterically hindered partners, use Buchwald precatalysts (e.g., XPhos Pd G2).
  • Base:

    
     or 
    
    
    
    (mild bases preferred to prevent premature MTM hydrolysis).
  • Solvent: Dioxane/Water (4:1) or Toluene/Water.

Orthogonal Deprotection (The "Payoff")

The primary advantage of the MTM group over a methyl ether is the mild deprotection. A methyl ether often requires


 (harsh, Lewis acidic), which can defluorinate or degrade sensitive scaffolds. The MTM group is cleaved under neutral  conditions.
  • Method A (Silver):

    
     in THF/Water.[4]
    
  • Method B (Mercury):

    
     in MeCN/Water (Traditional, but toxic).
    
  • Method C (Oxidative): Mild oxidants can convert the sulfide to a sulfoxide/sulfone, making the acetal highly labile to weak acid.

Coupling Cycle Diagram

Reactivity Reagent 3-Fluoro-2-(MTM)phenylboronic acid Coupling Suzuki Coupling (Pd cat., Base) Reagent->Coupling Partner Ar-X (Halide) Partner->Coupling ProtectedProd Protected Biaryl Ar-(C6H3F)-OMTM Coupling->ProtectedProd Deprotection Deprotection (AgNO3 or Acid) ProtectedProd->Deprotection FinalProd Final Scaffold: 3-Fluoro-2-hydroxybiaryl Deprotection->FinalProd

Figure 2: Application of the reagent in generating fluorinated hydroxybiaryl scaffolds.

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[5][6]

  • MTM Specifics: The MTM group contains a sulfide linkage.[4] Upon cleavage, it releases volatile sulfur species (methanethiol derivatives) which are malodorous and toxic. All deprotection reactions must be performed in a well-ventilated fume hood.

  • Storage: Store at 2–8°C. Boronic acids can dehydrate to boroxines; this is reversible in aqueous reaction media and does not affect stoichiometry.

References

  • Suzuki-Miyaura Coupling Fundamentals

    • Suzuki, A. (2005). Organoboron compounds in cross-coupling reactions. Proceedings of the Japan Academy, Series B.

  • MTM Protecting Group Chemistry

    • Poynton, et al. (2010).[3] Methylthiomethyl (MTM) Ethers: Their use in the protection and methylation of hydroxyl groups.[7][4] Journal of Organic Chemistry.

  • Fluorinated Boronic Acids

    • Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.

  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for Fluorinated Phenylboronic Acids.

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

[1] Executive Summary: The Strategic Scaffold 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) represents a specialized organoboron building block designed for high-precision medicinal chemistry. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Strategic Scaffold

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) represents a specialized organoboron building block designed for high-precision medicinal chemistry. Unlike generic phenylboronic acids, this compound incorporates two critical design elements: a fluorine atom for metabolic blocking and electronic modulation, and a methylthiomethoxy (MTM) group.

The MTM moiety is not merely a substituent; it functions as a robust masked phenol . This allows researchers to perform palladium-catalyzed cross-couplings (Suzuki-Miyaura) under basic conditions—where free phenols might poison the catalyst or undergo side reactions—and subsequently reveal the hydroxyl group under specific mild conditions. This guide details the physicochemical behavior, stability profile, and optimized coupling protocols for this high-value intermediate.

Part 1: Structural & Physicochemical Profile

Structural Analysis & Electronic Effects

The molecule features a dense functional array on the phenyl ring. The boronic acid moiety is flanked by an ortho-MTM group and a meta-fluorine.

  • Fluorine Effect (C3): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the boronic acid compared to the unsubstituted parent. This increases the Lewis acidity of the boron center, potentially accelerating the transmetallation step in cross-coupling reactions.

  • MTM Group (C2): The -O-CH₂-S-CH₃ substituent is an O,S-acetal. It provides steric bulk at the ortho position, which can retard oxidative addition but protects the oxygen from participating in unwanted chelation. Crucially, the MTM group is stable to the basic aqueous conditions typical of Suzuki couplings.

Physicochemical Data Table

Note: Experimental values for this specific catalog compound are sparse. Values below represent a synthesis of vendor data and chem-informatic predictions based on structural analogues.

PropertyValue / DescriptionContext & Implication
CAS Number 958454-11-0Unique Identifier
Molecular Formula C₈H₁₀BFO₃SMW: 232.04 g/mol
Appearance White to off-white powderTypical of high-purity arylboronic acids.[1]
Solubility DMSO, Methanol, DCMHigh solubility in polar aprotic solvents; sparingly soluble in pure water.
pKa (Boronic) ~8.2 – 8.5 (Predicted)Slightly more acidic than PhB(OH)₂ (8.8) due to F-substitution.[2]
LogP ~1.8 – 2.1 (Predicted)Moderate lipophilicity; suitable for reversed-phase purification.
Hygroscopicity ModerateProne to boroxine formation (dehydration) upon storage.
The Boroxine Equilibrium

Like most boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible but can affect stoichiometry calculations.

  • Dry State: Predominantly boroxine (anhydride) if dried under vacuum/heat.

  • Solution: Hydrolyzes back to the monomeric acid species [Ar-B(OH)₂] in the presence of water/base, which is the active species for cross-coupling.

Part 2: Stability & Handling Protocols

Storage Requirements (Cold Chain)

The MTM group introduces a thioether linkage susceptible to oxidation (to sulfoxide/sulfone) over time.

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen exposure can degrade the thioether.

  • Container: Tightly sealed glass vials. Avoid prolonged exposure to moisture to prevent uncontrolled boroxine cycling.

Chemical Stability Profile[1]
  • Base Stability: High. The MTM acetal is stable to hydroxides, carbonates, and phosphates used in Suzuki couplings.

  • Acid Stability: Low. The MTM group is acid-labile. Avoid exposure to strong mineral acids (HCl, H₂SO₄) unless deprotection is intended.

  • Oxidation: Sensitive. Avoid strong oxidants (e.g., mCPBA, H₂O₂) which will attack the sulfur atom.

Part 3: Synthetic Utility (Suzuki-Miyaura Coupling)

Mechanistic Rationale

The primary application is the synthesis of 3-fluoro-2-hydroxy-biaryls . Direct coupling of 2-hydroxy-3-fluorophenylboronic acid is often problematic due to:

  • Protodeboronation: Ortho-hydroxy boronic acids are highly prone to hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: Free phenols can coordinate to Pd(II) species.

The Solution: The MTM group masks the phenol, preventing these issues while withstanding the basic coupling environment.

Optimized Experimental Protocol

Objective: Cross-coupling of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid with an aryl bromide (Ar-Br).

Reagents:

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%). Why: Robust, resistant to oxygen, handles steric bulk well.

  • Base: K₂CO₃ (2.0 – 3.0 equivalents). Why: Mild enough to preserve functional groups, strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Why: Water is essential for the transmetallation step.

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₂CO₃). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[3]

    • Checkpoint: Look for the disappearance of Ar-Br. The boronic acid may show as the boroxine or monomer in LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Post-Coupling Deprotection (Revealing the Phenol)

To remove the MTM group and release the phenol:

  • Reagent: Silver(I) salts (e.g., AgNO₃) or Mercury(II) salts (traditional but toxic) in aqueous acetone/THF.

  • Mechanism: The metal coordinates to the sulfur, facilitating hydrolysis of the acetal.

Part 4: Visualization of Pathways

Structural Dynamics & Coupling Cycle

The following diagram illustrates the equilibrium between the boronic acid and boroxine, followed by the catalytic cycle and final deprotection.

G cluster_0 Equilibrium State cluster_1 Suzuki-Miyaura Cycle Boroxine Boroxine Trimer (Storage Form) Monomer Monomer Acid (Active Species) Boroxine->Monomer + H2O / Base Transmet Transmetallation (Base Activated) Monomer->Transmet Activates Pd_Ox Oxidative Addition (Ar-Pd-Br) Pd_Ox->Transmet + Monomer Prod_Protected Coupled Biaryl (MTM Protected) Transmet->Prod_Protected Reductive Elim. Prod_Final Target Scaffold (Free Phenol) Prod_Protected->Prod_Final Deprotection (Ag+ or Acid)

Figure 1: Equilibrium dynamics and synthetic pathway from boroxine precursor to deprotected biaryl scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for MTM group stability and deprotection).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Foundational

3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid (CAS: 958454-11-0): Mechanistic Utility, Handling, and Applications in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of highly functionalized building blocks is paramount for synthesizing complex biaryl scaffolds. 3-Fluoro-2-(methylthiomethoxy)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of highly functionalized building blocks is paramount for synthesizing complex biaryl scaffolds. 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) represents a sophisticated organoboron reagent designed specifically for advanced cross-coupling applications [1].

This compound features a highly intentional triad of functional groups: a boronic acid for carbon-carbon bond formation, a fluorine atom for metabolic modulation, and a methylthiomethoxy (MTM) ether acting as a robust, selectively cleavable phenol protecting group. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a deep mechanistic understanding of this compound, alongside field-proven, self-validating experimental protocols for its utilization.

Structural Rationale & Mechanistic Advantages

The utility of CAS 958454-11-0 lies in the synergistic causality of its structural components. Rather than viewing this molecule merely as a reagent, it must be understood as a programmable synthetic module.

The Triad of Functionality
  • The Boronic Acid (-B(OH)₂): Essential for palladium-catalyzed Suzuki-Miyaura cross-coupling. The ortho-substitution pattern introduces steric bulk, which necessitates specific ligand choices (e.g., dppf) to accelerate the reductive elimination step in the catalytic cycle [2].

  • The C3 Fluorine Atom: Fluorine substitution is a cornerstone of medicinal chemistry. Positioned adjacent to the protected phenol, the highly electronegative fluorine exerts an inductive electron-withdrawing effect. This lowers the pKa of the eventual free phenol, modulates its hydrogen-bonding capacity with target proteins, and effectively blocks Cytochrome P450-mediated oxidative metabolism at that specific aromatic position.

  • The Methylthiomethoxy (MTM) Ether (-O-CH₂-S-CH₃): The choice of MTM over standard protecting groups like methoxymethyl (MOM) or benzyl is a calculated mechanistic decision. As established in [3], MTM ethers are completely stable to the strong aqueous bases (e.g., K₂CO₃, NaOH) required for Suzuki couplings. Crucially, they can be selectively cleaved under mild, neutral conditions using thiophilic metals (like Ag⁺), avoiding the harsh acidic conditions required for MOM cleavage that frequently degrade sensitive biaryl pharmaceutical intermediates.

Quantitative Data & Comparative Analysis

To justify the selection of this specific building block, the following tables summarize its physicochemical profile and the comparative advantages of the MTM protecting group.

Table 1: Physicochemical Profile of CAS 958454-11-0

PropertyValueOperational Rationale / Impact
CAS Number 958454-11-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₁₀BFO₃SDictates stoichiometric calculations (MW: 216.04 g/mol ).
Physical State Solid (Powder)Facilitates easy weighing; requires storage under inert atmosphere to prevent boronic acid dehydration into boroxines.
Boronic Acid pKa ~8.5 - 9.0Requires basic conditions (e.g., K₂CO₃) to form the reactive tetracoordinate "ate" complex required for transmetalation.

Table 2: Comparative Stability of Phenol Protecting Groups in Cross-Coupling

Protecting GroupStability to Pd/BaseCleavage ConditionsOrtho-Steric Impact
MTM (-CH₂SCH₃) Excellent Ag⁺, Hg²⁺, neutral pH Moderate; well-tolerated in Suzuki coupling.
MOM (-CH₂OCH₃)ExcellentStrong Acid (HCl, TFA)Low; but acidic cleavage may degrade sensitive biaryls.
Benzyl (-CH₂Ph)Moderate (Pd/C risk)Hydrogenation (H₂, Pd/C)High; can severely hinder the transmetalation step.
Acetate (-OAc)Poor (Cleaves in base)Mild Base (K₂CO₃)Incompatible; cleaves prematurely during Suzuki conditions.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. They incorporate specific visual and analytical cues to ensure the researcher can verify the reaction's progress at every mechanistic step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the biaryl C-C bond while preserving the MTM ether.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 equiv), the target Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle (99°) of the dppf ligand forces the intermediate palladium complex into a geometry that dramatically accelerates reductive elimination, overcoming the steric hindrance of the ortho-MTM group.

  • Degassing (Critical Step): Evacuate and backfill the flask with N₂ three times.

    • Causality: Oxygen must be excluded to prevent the palladium-catalyzed homocoupling of the boronic acid, which consumes the starting material and complicates purification.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate complex.

  • Reaction & Validation: Heat the mixture to 80°C for 4–12 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the aryl halide mass and the appearance of the product mass confirms transmetalation and reductive elimination. The reaction mixture will typically turn from orange to dark brown/black as Pd(0) nanoparticles form over time.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol 2: Selective Deprotection of the MTM Ether

Objective: Unmask the phenol under mild, non-acidic conditions.

  • Preparation: Dissolve the purified biaryl MTM ether from Protocol 1 in a mixture of THF and H₂O (4:1 v/v) at room temperature.

  • Silver Addition: Add Silver Nitrate (AgNO₃, 3.0 equiv) in one portion.

    • Self-Validation: The reaction provides an immediate visual cue. The clear solution will rapidly become cloudy, precipitating a white/yellow solid. This is the formation of insoluble silver methyl mercaptide (AgSCH₃), confirming that the thiophilic cleavage is actively occurring.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC.

    • Self-Validation: The unmasked free phenol will be significantly more polar than the MTM ether, resulting in a lower Rf value on silica gel (typically visualized with UV or KMnO₄ stain).

  • Workup: Filter the suspension through Celite to remove the hazardous silver salts. Extract the filtrate with Ethyl Acetate, wash with water, dry, and concentrate to yield the highly functionalized 2-aryl-6-fluorophenol derivative.

Mechanistic Visualizations

To further clarify the logical flow of these procedures, the following Graphviz diagrams map the synthetic workflow and the specific atomic mechanism of the deprotection step.

Workflow A 3-Fluoro-2-(MTM) phenylboronic acid C Pd(dppf)Cl2 / K2CO3 (Suzuki Coupling) A->C B Aryl Halide (Ar-X) B->C D Biaryl MTM Ether C->D C-C Bond Formation E AgNO3 / H2O (Deprotection) D->E F 2-Aryl-6-fluorophenol E->F Unmask Phenol

Workflow of Suzuki-Miyaura Coupling and subsequent MTM deprotection.

Mechanism M1 MTM Ether (Ar-O-CH2-S-CH3) M2 Ag+ Coordination to Sulfur M1->M2 AgNO3 M3 Oxonium Ion Intermediate M2->M3 -AgSCH3 M4 Hydrolysis (H2O) M3->M4 +H2O M5 Free Phenol (Ar-OH) + CH2O + AgSCH3 M4->M5 -H+

Mechanistic pathway of MTM ether cleavage using thiophilic silver(I) ions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. Retrieved from[Link]

Exploratory

Electronic Tuning of 3-Fluoro Substituted Phenylboronic Acids: Mechanistic Insights and Applications

Executive Summary The rational design of organoboron compounds is a cornerstone of modern synthetic chemistry and drug development. Among these, 3-fluorophenylboronic acid (3-FPBA) occupies a privileged space.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organoboron compounds is a cornerstone of modern synthetic chemistry and drug development. Among these, 3-fluorophenylboronic acid (3-FPBA) occupies a privileged space. By introducing a highly electronegative fluorine atom at the meta position of the phenyl ring, chemists can precisely tune the electronic properties of the boron center. This in-depth technical guide explores the causality behind these electronic shifts, detailing how the inductive effects of fluorine modulate the pKa, enhance Lewis acidity, and dictate the molecule's behavior in both Suzuki-Miyaura cross-coupling kinematics and biomedical diol-binding applications.

Electronic Properties and pKa Modulation

The reactivity of arylboronic acids is intrinsically linked to the electron density surrounding the empty p-orbital of the boron atom. The introduction of a fluorine atom fundamentally alters this electronic landscape.

Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I)[1]. While fluorine also possesses a mesomeric electron-donating effect (+M) via its lone pairs, placing it at the meta position isolates the boron center from direct resonance stabilization[1]. Consequently, the -I effect dominates, draining electron density from the boron atom and significantly increasing its Lewis acidity[2].

This electronic modulation manifests macroscopically as a reduction in the acid dissociation constant (pKa). Unsubstituted phenylboronic acid exhibits a pKa of approximately 8.8, rendering it predominantly in its neutral, trigonal planar (sp2) state at physiological pH (7.4)[2]. By introducing the meta-fluoro substituent, the pKa is lowered to approximately 7.8[3]. This thermodynamic shift facilitates the transition to the reactive, tetrahedral boronate anion (sp3) under milder, near-neutral conditions[4].

Quantitative Comparison of Electronic Parameters

The table below summarizes the quantitative impact of fluorine substitution on the electronic properties of phenylboronic acids.

CompoundSubstituent PositionHammett Constant (σ)Approx. pKaPrimary Electronic Effect
Phenylboronic Acid None0.008.86Baseline
4-Fluorophenylboronic Acid Para+0.068.10Competing -I and +M
3-Fluorophenylboronic Acid Meta+0.34~7.80Dominant -I
2,3,4,6-Tetrafluorophenylboronic Acid MultipleN/A6.17Strong cumulative -I

Implications in Organic Synthesis: Suzuki-Miyaura Kinematics

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the transmetalation step is often rate-limiting. The increased Lewis acidity of 3-FPBA directly accelerates the pre-transmetalation complexation[1]. The electron-deficient boron rapidly coordinates with the base (e.g., hydroxide or alkoxide) to form the trihydroxyboronate anion. This sp3 hybridized species is mandatory for the transfer of the aryl group to the palladium center[5].

While highly fluorinated derivatives (e.g., tetrafluorophenylboronic acid) can suffer from rapid protodeboronation due to extreme electron deficiency, mono-fluorinated variants like 3-FPBA strike an optimal balance[5]. They offer enhanced reactivity without compromising the hydrolytic stability of the carbon-boron bond.

Transmetalation A Pd(II) Aryl Halide B Base Addition A->B Ligand Exchange E Transmetalation TS B->E Pd-O-B Linkage C 3-FPBA (sp2 Boron) D Boronate Anion (sp3) C->D Lewis Acid-Base (-I effect of F) D->E Aryl Transfer F Reductive Elimination E->F Product Formation

Catalytic transmetalation pathway highlighting the sp3 hybridized 3-FPBA boronate anion.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol utilizes 3-FPBA, leveraging its tuned electronic properties for efficient coupling.

  • Reagent Preparation & Degassing: Combine 1.0 eq aryl halide, 1.2 eq 3-FPBA, and 3.0 eq K2CO3 in a Schlenk flask with a 4:1 mixture of 1,4-Dioxane/H2O. Causality: Oxygen quenches the active Pd(0) catalyst; rigorous sparging with Argon for 15 minutes ensures catalytic turnover.

  • Catalyst Addition: Add 0.05 eq Pd(dppf)Cl2 under positive Argon flow.

  • Base Activation & Heating: Heat the mixture to 80°C. Causality: The aqueous base facilitates the rapid formation of the sp3 boronate anion from 3-FPBA, while thermal energy overcomes the activation barrier for the transmetalation transition state.

  • Self-Validation (Reaction Monitoring): Extract 50 µL aliquots every 2 hours, quench in acetonitrile, and analyze via LC-MS. Validation logic: The protocol is self-validating because the explicit disappearance of the aryl halide peak and the concurrent emergence of the biaryl mass confirm successful transmetalation, ruling out competitive protodeboronation side-reactions.

Biomedical & Sensor Applications: Diol Binding Dynamics

Beyond catalysis, the tuned pKa of 3-FPBA is highly advantageous in drug delivery and biosensing, particularly for glucose-responsive systems. Boronic acids form reversible covalent bonds with 1,2- or 1,3-cis-diols[4]. However, this complexation is thermodynamically favored only when the boron atom is in the tetrahedral sp3 anionic state[2].

Because unsubstituted phenylboronic acid has a pKa of 8.8, it remains unreactive at physiological pH (7.4). By lowering the pKa to ~7.8 via meta-fluoro substitution, a significant fraction of 3-FPBA exists as the reactive boronate anion in vivo[3]. This enables rapid, reversible binding to glucose, making 3-FPBA derivatives critical components in closed-loop insulin delivery hydrogels and continuous glucose monitors[2].

DiolBinding N1 3-FPBA (Neutral, sp2) N2 3-FPBA Anion (sp3) N1->N2 + OH- N3 Neutral Boronate Ester N1->N3 + Diol N4 Anionic Boronate Ester N2->N4 + Diol N3->N4 + OH-

Equilibrium dynamics of 3-FPBA diol binding, driven by the formation of the sp3 boronate anion.

Protocol 2: Potentiometric pKa Determination of 3-FPBA

To accurately map the electronic influence of the fluorine substituent, the pKa must be empirically verified.

  • Solvent Preparation: Dissolve 0.1 mmol of 3-FPBA in 50 mL of a 1:1 Methanol/H2O solution containing 0.1 M NaCl as a background electrolyte. Causality: 3-FPBA has limited aqueous solubility; the co-solvent system ensures a homogeneous equilibrium without precipitation.

  • Forward Titration: Submerge a calibrated pH electrode and titrate with standardized 0.01 M NaOH in 0.1 mL increments. Causality: Gradual addition of hydroxide converts the sp2 boronic acid to the sp3 boronate anion, allowing the mapping of the inflection point via the Henderson-Hasselbalch equation.

  • Self-Validation (Reverse Titration): Upon reaching pH 11, immediately back-titrate the solution using standardized 0.01 M HCl. Validation logic: Overlapping forward and reverse titration curves validate that the measured pKa represents a true, reversible thermodynamic equilibrium, explicitly ruling out kinetic artifacts such as slow boroxine anhydride hydrolysis.

References

  • A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective . BenchChem. 1

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications . RSC Publishing. 2

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid . University of Pittsburgh / Tetrahedron Letters. 3

  • Stimuli-Responsive Boron-Based Materials in Drug Delivery . MDPI. 4

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides . PMC / NIH. 5

Sources

Foundational

Technical Guide: Solubility Profile & Handling of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

Topic: Solubility profile of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Analysis[1]

Compound Identification:

  • Chemical Name: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid[1][2][]

  • CAS Number: 958454-11-0[1][]

  • Molecular Formula: C₈H₁₀BFO₃S

  • Molecular Weight: 232.04 g/mol

Structural Impact on Solubility: This molecule presents a unique solubility challenge due to the interplay between three distinct functional motifs:

  • The Boronic Acid Headgroup (-B(OH)₂): Amphiphilic. It drives solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) via hydrogen bonding. Crucially, it introduces a dynamic equilibrium with its dehydrated trimer (boroxine), which dominates in non-polar environments.

  • The 3-Fluoro Substituent: Increases lipophilicity relative to the non-fluorinated parent and enhances the Lewis acidity of the boron center. This often improves solubility in halogenated solvents like Dichloromethane (DCM).

  • The 2-(Methylthiomethoxy) Group (-OCH₂SCH₃): This is a formaldehyde-derived acetal (specifically an O,S-acetal). It adds significant lipophilic character compared to a hydroxyl group, enhancing solubility in ethers and esters while maintaining compatibility with mild non-polar solvents. Caution: This group is acid-labile; solubility testing in acidic media must be avoided to prevent decomposition.

Solubility Profile

As specific gravimetric solubility data is rarely published for catalog building blocks, the following profile is derived from structure-property relationships (SPR) of analogous 2-alkoxy-substituted phenylboronic acids and validated solvent interaction parameters.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently. Ideal for stock solutions.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Solvent H-bond donation solvates the boronic acid hydroxyls. Note: May form reversible boronate esters with the solvent.[4]
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)The fluoro and thioether groups enhance interaction with DCM. Excellent for extraction/workup.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood to High Excellent solvation of the boron center. THF is the preferred solvent for anhydrous reactions.
Esters Ethyl Acetate, Isopropyl AcetateModerate to Good Good general solvency; often used as the organic phase in biphasic Suzuki couplings.
Aromatic Hydrocarbons Toluene, XyleneModerate Solubility increases significantly with temperature. Often forms the boroxine anhydride in these solvents.
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneLow / Insoluble The polar boronic acid headgroup prevents dissolution. These are effectively used as antisolvents to precipitate the compound.
Water Water (pH 7)Low (<5 mg/mL)Limited solubility due to the lipophilic thioether/fluoro aromatic core. Solubility increases at pH > 10 due to boronate anion formation.

The "Hidden" Variable: Boroxine Equilibrium

Expert Insight: A common error in boronic acid solubility measurement is ignoring the dehydration equilibrium. In dry, non-polar organic solvents (e.g., Toluene, anhydrous DCM) or upon heating, 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid will spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine).

  • Implication: You may believe you are measuring the solubility of the acid (MW 232), but you are actually measuring the boroxine (MW ~642).

  • Reversibility: This transformation is reversible.[4] Adding water (or using "wet" solvents) shifts the equilibrium back to the monomeric acid.

BoroxineEquilibrium Acid Monomeric Boronic Acid (Polar/Wet Solvents) Transition Dehydration (- 3 H₂O) Acid->Transition Transition->Acid Boroxine Cyclic Boroxine Trimer (Non-polar/Dry Solvents) Transition->Boroxine Heat / Desiccants Boroxine->Transition Hydrolysis (+ H₂O)

Figure 1: The reversible dehydration of arylboronic acids. In dry organic solvents, the equilibrium shifts right.

Validated Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility for your specific lot (which varies by crystal polymorph), use this self-validating protocol.

Objective: Determine saturation solubility (


) at 25°C.
Materials
  • Solvent: HPLC grade (dry if assessing boroxine solubility; water-saturated if assessing acid solubility).

  • Filter: 0.45 µm PTFE syringe filter (hydrophobic).

  • Analysis: HPLC-UV (254 nm) or Quantitative NMR (qNMR).

Step-by-Step Workflow
  • Supersaturation:

    • Weigh ~50 mg of compound into a 4 mL glass vial.

    • Add 500 µL of target solvent.

    • Check: If solid dissolves instantly, add more solid until a visible suspension persists.

  • Equilibration (The Shake):

    • Seal vial tightly (Parafilm over cap).

    • Agitate at 25°C for 24 hours . (Use a orbital shaker or magnetic stir bar at low rpm).

    • Why 24h? Boronic acids can have slow dissolution kinetics due to hydrogen-bonded crystal networks.

  • Phase Separation:

    • Allow the vial to stand for 1 hour to let solids settle.

    • Draw the supernatant into a syringe.

    • Attach the 0.45 µm PTFE filter and dispense the first 100 µL into waste (to saturate filter binding sites).

    • Collect the remaining filtrate.

  • Quantification (Self-Validating Step):

    • Dilute 50 µL of filtrate into 950 µL of Acetonitrile (or MeOH).

    • Analyze via HPLC.[5]

    • Validation: Prepare a second sample at 48 hours. If the concentration differs by >5% from the 24h sample, the system was not at equilibrium. Continue shaking.

Application: Solvent Selection for Suzuki-Miyaura Coupling

For researchers utilizing this compound in cross-coupling, solvent choice dictates reaction rate and catalyst stability.

SolventSelection Start Select Reaction Solvent Q1 Is the reaction Anhydrous? Start->Q1 BranchDry Yes (Anhydrous) Q1->BranchDry BranchWet No (Biphasic/Aqueous) Q1->BranchWet SolvDry1 THF or Dioxane (High Solubility, Good Kinetics) BranchDry->SolvDry1 Preferred SolvDry2 Toluene (Requires heating to dissolve) BranchDry->SolvDry2 Alternative SolvWet1 Dioxane / H₂O (4:1) (Universal Standard) BranchWet->SolvWet1 High Solubility SolvWet2 Toluene / H₂O (3:1) (Good for scale-up) BranchWet->SolvWet2 Immiscible SolvWet3 Ethanol / H₂O (Green alternative) BranchWet->SolvWet3 Protic

Figure 2: Decision matrix for solvent selection in Suzuki-Miyaura coupling reactions.

Recommendations:
  • Standard Conditions: 1,4-Dioxane/Water (4:1) is the gold standard. The dioxane solubilizes the boronic acid and the organic halide, while water dissolves the inorganic base (e.g., K₂CO₃).

  • Green Chemistry: 2-MeTHF is a superior, bio-renewable alternative to THF with better phase separation characteristics for workup.

  • Avoid: Do not use Acetone or MEK as primary solvents, as boronic acids can act as Lewis acids to catalyze aldol condensations or form ketals under certain conditions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 745–757. [Link]

  • Santini, R., et al. (2018). A Guide to Solvent Selection for the Suzuki-Miyaura Reaction. Organic Process Research & Development, 22(12), 1605–1615. [Link]

Sources

Exploratory

Molecular weight and formula of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

The following technical guide details the physicochemical properties, synthesis, and application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid , a specialized organoboron intermediate used in high-precision medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid , a specialized organoboron intermediate used in high-precision medicinal chemistry.

[1]

Executive Summary

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) is a functionalized arylboronic acid designed for the synthesis of sterically congested, poly-substituted biaryls. Its core utility lies in the methylthiomethoxy (MTM) moiety—a robust protecting group for the phenol functionality.

Unlike simple methoxy ethers, the MTM group allows for orthogonal deprotection under mild, neutral conditions (using Ag(I) or Hg(II) salts), preserving sensitive scaffolds that would degrade under the harsh Lewis acids required to cleave methyl ethers. This molecule is a critical building block for developing 3-fluoro-2-hydroxy-biaryl motifs, a pharmacophore frequently observed in kinase inhibitors and protein-protein interaction modulators.

Physicochemical Profile

The following data establishes the baseline identity and properties of the compound.

PropertyValueNotes
IUPAC Name [3-Fluoro-2-(methylsulfanylmethoxy)phenyl]boronic acid
CAS Number 958454-11-0
Molecular Formula C₈H₁₀BFO₃S
Molecular Weight 216.04 g/mol Average mass
Exact Mass 216.0428Monoisotopic
Physical State White to off-white solidHygroscopic
Solubility DMSO, Methanol, THFSparingly soluble in water
pKa (Boronic Acid) ~8.5Estimated based on ortho-substituents
SMILES CSCOC1=C(C=CC=C1F)B(O)O

Synthetic Methodology

The synthesis of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid requires a regiospecific approach to ensure the correct substitution pattern (1,2,3-trisubstituted benzene). The most reliable protocol utilizes halogen-lithium exchange rather than directed ortho-lithiation, which can be ambiguous due to the competing directing effects of fluorine and oxygen.

Retrosynthetic Analysis

The target is accessed from 2-bromo-6-fluorophenol . The synthesis proceeds in two phases:[1]

  • Protection: Masking the phenol as an MTM ether.

  • Borylation: Lithium-halogen exchange followed by electrophilic trapping with a borate ester.

Detailed Protocol
Phase 1: MTM Protection
  • Reagents: 2-Bromo-6-fluorophenol (1.0 eq), Chloromethyl methyl sulfide (MTM-Cl, 1.2 eq), Sodium Hydride (NaH, 1.5 eq), THF/DMF.

  • Mechanism: Williamson ether synthesis.

  • Procedure:

    • Suspend NaH (60% dispersion) in anhydrous THF at 0°C under

      
      .
      
    • Add 2-Bromo-6-fluorophenol dropwise. Allow

      
       evolution to cease (formation of sodium phenoxide).
      
    • Add MTM-Cl slowly. The MTM group is stable to base, preventing premature cleavage.

    • Warm to room temperature and stir for 4 hours.

    • Quench with water, extract with EtOAc, and concentrate to yield 2-Bromo-1-fluoro-2-(methylthiomethoxy)benzene .

Phase 2: Lithium-Halogen Exchange & Borylation
  • Reagents: MTM-protected precursor (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Triisopropyl borate (1.2 eq), HCl (2M).

  • Critical Control: Temperature must be maintained below -70°C to prevent "Wurtz-type" coupling or benzyne formation.

  • Procedure:

    • Dissolve the MTM-protected precursor in anhydrous THF. Cool to -78°C .

    • Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the aryllithium species. Stir for 30 mins at -78°C.

    • Add Triisopropyl borate rapidly. The Lewis acidic boron traps the nucleophilic aryl lithium.

    • Allow the mixture to warm to room temperature (trans-esterification occurs).

    • Hydrolysis: Add 2M HCl and stir for 1 hour to cleave the boronate ester to the free boronic acid.

    • Purification: Recrystallize from Acetonitrile/Water to remove deboronated byproducts.

Synthetic Pathway Visualization

Synthesis Start 2-Bromo-6-fluorophenol Step1 Protection (NaH, MTM-Cl) Start->Step1 Inter Intermediate: 2-Bromo-1-(MTM)-3-fluorobenzene Step1->Inter Step2 Li-Hal Exchange (n-BuLi, -78°C) Inter->Step2 Lithio Aryllithium Species Step2->Lithio Step3 Borate Trap (B(OiPr)3, H3O+) Lithio->Step3 Product TARGET: 3-Fluoro-2-(MTM)phenylboronic acid Step3->Product

Figure 1: Synthetic route from commercially available phenols to the target boronic acid via cryogenic lithiation.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This molecule is primarily used to install the 3-fluoro-2-hydroxyphenyl moiety. The MTM group is orthogonal to standard Suzuki conditions (Pd catalyst, Carbonate base, heat).

  • Catalyst Choice:

    
     or 
    
    
    
    /XPhos are recommended due to the steric hindrance at the ortho positions (Fluoro and MTM-O).
  • Base: Potassium phosphate (

    
    ) is preferred over carbonates to minimize protodeboronation, a common side reaction in ortho-fluorinated boronic acids.
    
Orthogonal Deprotection Strategy

The strategic value of this molecule is the MTM deprotection. Unlike methyl ethers (requiring


), MTM ethers are cleaved by "soft" Lewis acids that have high affinity for sulfur.
  • Reagent: Silver Nitrate (

    
    ) or Mercury(II) Chloride (
    
    
    
    ) in aqueous acetone/THF.
  • Mechanism: The metal coordinates to the sulfur, making the methylene group electrophilic, which is then attacked by water to release the free phenol and formaldehyde/methanethiol byproducts.

  • Advantage: This leaves esters, nitriles, and other acid-sensitive groups intact.

Application Workflow

Application BA 3-Fluoro-2-(MTM)phenylboronic acid Suzuki Suzuki Coupling (Pd cat., Base) BA->Suzuki Halide Aryl Halide (Ar-X) Halide->Suzuki Biaryl Protected Biaryl (Ar-Ph(F)-OMTM) Suzuki->Biaryl C-C Bond Formation Deprotect Deprotection (AgNO3 or HgCl2) Biaryl->Deprotect Selective Cleavage Final Final Drug Scaffold (Ar-Ph(F)-OH) Deprotect->Final Free Phenol

Figure 2: The "Protect-Couple-Deprotect" strategy utilizing the unique properties of the MTM group.

Handling & Stability Validation

Protodeboronation Risk

Ortho-substituted boronic acids, particularly those with electron-withdrawing groups (Fluorine) and heteroatoms (Oxygen), are susceptible to protodeboronation (loss of the boron group) under basic conditions or high heat.

  • Mitigation: Store at 2-8°C. In reactions, avoid prolonged heating. If Suzuki coupling is sluggish, switch to highly active catalysts (e.g., Buchwald precatalysts) to reduce reaction time rather than increasing temperature.

Boroxine Formation

Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).

  • Analytical Impact: NMR may show broad peaks or multiple sets of signals. This is not an impurity.

  • Reversal: Adding a drop of

    
     to the NMR tube hydrolyzes the boroxine back to the monomer, sharpening the spectrum.
    
Self-Validating QC Protocol

To ensure the integrity of the reagent before use in critical steps:

  • H-NMR (DMSO-d6): Check for the singlet at

    
     ~5.0-5.2 ppm (
    
    
    
    ) and the methyl singlet at
    
    
    ~2.1 ppm (
    
    
    ). The aromatic region should show 3 protons.
  • F-NMR: A single peak confirms the absence of regioisomers (e.g., the 4-fluoro isomer).

  • Solubility Check: Dissolve a small amount in 1M NaOH. It should dissolve clearly (formation of boronate). If a solid remains, it indicates substantial deboronation (formation of the neutral arene).

References

  • BuyersGuideChem. 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid | 958454-11-0.[2] Retrieved from [Link][2]

  • Corey, E. J., & Bock, M. G. (1975). Protection of hydroxyl groups as methylthiomethyl ethers. Tetrahedron Letters.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard reference for Suzuki Coupling mechanics).

Sources

Foundational

Stability and Storage Dynamics of Ortho-Substituted Phenylboronic Acids: A Technical Guide

Executive Summary Ortho-substituted phenylboronic acids (PBAs) are indispensable building blocks in modern synthetic organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling, dynamic covalent chemistry, and th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-substituted phenylboronic acids (PBAs) are indispensable building blocks in modern synthetic organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling, dynamic covalent chemistry, and the development of biological sensors[1][2]. However, the introduction of substituents at the ortho position relative to the boronic acid moiety introduces profound stereoelectronic effects that compromise the molecule's stability during long-term storage[3]. This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of ortho-substituted PBAs, outlines structure-activity relationships (SAR) governing their half-lives, and establishes self-validating protocols for their storage and purification.

Mechanistic Drivers of Degradation in Storage

The degradation of ortho-substituted PBAs is not a singular process but a combination of competing pathways dictated by environmental conditions (moisture, oxygen, temperature) and the intrinsic electronic nature of the substituent[4][5].

Protodeboronation (PDeB)

Protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond—is the most prevalent degradation pathway[4]. While historically viewed as a solvent-phase side reaction during basic cross-coupling (via the Kuivila mechanism), recent computational and crystallographic studies demonstrate that PDeB occurs in the solid state during storage[1].

  • Mechanism: In the solid state, ortho-substituted PBAs form end-to-end hydrogen bonds and intermolecular boron–oxygen interactions. Upon exposure to atmospheric water, a highly organized transition state emerges where a single water molecule simultaneously donates a proton to the ipso-carbon and forms an O–B bond, cleaving the arene[1].

  • Ortho-Effect: Substituents at the ortho position (e.g., halogens, heteroatoms) can either accelerate PDeB via inductive electron withdrawal (increasing the electrophilicity of the boron atom) or facilitate specific-base-mediated protolysis[6][7].

Oxidative Deboronation

Arylboronic acids are highly susceptible to oxidation by molecular oxygen (


) or reactive oxygen species (ROS)[8]. The electron-deficient boron center is attacked by peroxides or ambient oxygen, forming a tetrahedral intermediate that undergoes a thermodynamically favored B–O 1,2-shift. Subsequent hydrolysis yields the corresponding phenol and boric acid[2].
Dehydration to Boroxines

While not a destructive degradation of the carbon skeleton, PBAs exist in equilibrium with their trimeric anhydrides (boroxines)[]. In dry, warm storage conditions, PBAs lose water to form these cyclic structures. Although reversible upon the addition of water, uncontrolled boroxine formation alters the molecular weight of the bulk powder, leading to critical stoichiometric errors in sensitive catalytic reactions[10].

DegradationPathways PBA Ortho-Substituted Phenylboronic Acid PDeB Protodeboronation (C-B Cleavage) PBA->PDeB H2O / Base / Acid Oxidation Oxidative Deboronation PBA->Oxidation O2 / ROS Dehydration Dehydration (Moisture Loss) PBA->Dehydration Heat / Dryness Arene Arene + B(OH)3 PDeB->Arene Phenol Phenol + B(OH)3 Oxidation->Phenol Boroxine Boroxine (Trimeric Anhydride) Dehydration->Boroxine

Fig 1. Primary degradation pathways of ortho-substituted phenylboronic acids in storage.

Structure-Activity Relationships (SAR) and Stability Metrics

The stability of a PBA is intrinsically linked to the electronic and steric profile of its ortho-substituent. Highly electron-deficient ortho-substituted PBAs (e.g., polyfluorophenylboronic acids) and heteroaromatic analogs (e.g., 2-pyridylboronic acid) exhibit extreme instability due to the stabilization of the transition state during C–B bond cleavage[6][7]. Conversely, bulky, electron-donating groups or specific intramolecular coordinating groups (e.g., MIDA esters) can artificially inflate stability by shielding the empty p-orbital of the boron atom[11][12].

Quantitative Stability Comparison

The following table summarizes the relative stability and half-lives of various substituted PBAs, highlighting the dramatic destabilizing effect of specific ortho-substitutions.

Boronic Acid DerivativeStorage Stability / Half-Life (

)
Primary Degradation PathwayRef
Phenylboronic Acid (Unsubstituted) Stable for years (if kept dry)Boroxine formation (reversible)[13]
2-Pyridylboronic Acid

sec (pH 7, 70 °C)
Rapid Protodeboronation[6]
2-Fluorophenylboronic Acid High degradation rate (days/weeks)Protodeboronation[6]
3,5-Dinitrophenylboronic Acid Highly stable (months/years)Negligible (Steric/Electronic protection)[6]
2-Formylphenylboronic Acid (Oximes)

min to 6 months (pH dependent)
Hydrolysis / Exchange[14]
PBA MIDA Esters Indefinite (under inert gas)Stable (Boron p-orbital protected)[11]

Best Practices for Storage and Handling

To mitigate the thermodynamic vulnerabilities of ortho-substituted PBAs, storage environments must be strictly controlled. The causality behind these rules is rooted in preventing the activation energy thresholds for PDeB and oxidation from being breached.

  • Thermal Control: Store between 2 °C and 8 °C (or -20 °C for highly unstable heteroaromatics)[11]. Lowering the kinetic energy of the system exponentially decreases the rate of solid-state water-mediated PDeB.

  • Atmospheric Control: Store under an inert gas (Argon or Nitrogen) [11]. Argon is preferred due to its higher density than air, allowing it to blanket the solid and displace

    
    , effectively shutting down the oxidative deboronation pathway.
    
  • Moisture Exclusion: Utilize tightly sealed containers with PTFE-lined caps [4]. Because solid-state PDeB requires atmospheric water to form the transition state, absolute desiccation is mandatory.

  • Solution Storage Alternative: Counterintuitively, some ortho-substituted PBAs that degrade rapidly as neat solids are stable for months when stored in a non-coordinating solvent (e.g., THF) because solvation disrupts the highly ordered, end-to-end hydrogen-bonded crystal lattice required for solid-state PDeB[1].

Self-Validating Experimental Protocols

Protocol 1: NMR-Based Stability Monitoring Workflow

To verify the integrity of an ortho-substituted PBA prior to a sensitive coupling reaction, a rapid


 and 

NMR workflow is required.
  • Rationale:

    
     NMR distinguishes between the trigonal planar boronic acid (
    
    
    
    ppm) and tetrahedral boronate species (
    
    
    ppm), while
    
    
    NMR identifies the protodeboronated arene.
  • Step 1: Dissolve 5 mg of the PBA in 0.5 mL of anhydrous

    
     (avoid 
    
    
    
    or
    
    
    as they can induce rapid exchange or PDeB during the measurement).
  • Step 2: Acquire a standard

    
     NMR spectrum. Calculate the integration ratio of the ortho-proton against the expected arene protons. The appearance of a new, upfield aromatic proton indicates PDeB.
    
  • Step 3: Acquire an

    
     NMR spectrum. A sharp peak near 30 ppm confirms the intact boronic acid. A peak near 19 ppm indicates boroxine formation (which can be reversed by adding a stoichiometric drop of 
    
    
    
    ).
Protocol 2: Acid-Base Purification of Degraded PBAs

If a batch of ortho-substituted PBA has undergone partial oxidative degradation (yielding phenols) or contains non-polar impurities, it can be rescued using its unique Lewis acidity[4].

  • Step 1 (Dissolution): Suspend the crude PBA in deionized water and cool to 5–10 °C. Slowly add 1M

    
     until the pH reaches 
    
    
    
    . The PBA converts to a water-soluble tetrahedral boronate anion (
    
    
    ).
  • Step 2 (Extraction): Wash the basic aqueous layer three times with diethyl ether or dichloromethane. The organic layer will extract neutral impurities, protodeboronated arenes, and some phenols. Discard the organic layers.

  • Step 3 (Acidification): Return the aqueous layer to an ice bath (5–10 °C). Slowly add concentrated

    
     dropwise under vigorous stirring until the pH reaches 
    
    
    
    . The boronate is protonated back to the neutral boronic acid, which is highly insoluble in cold water and will precipitate.
  • Step 4 (Isolation): Vacuum filter the white precipitate, wash with ice-cold water, and dry under a high vacuum (in a desiccator over

    
    ) to prevent boroxine formation.
    

PurificationWorkflow Crude Crude/Degraded PBA Dissolve Dissolve in Aq. NaOH (pH > 10) Crude->Dissolve Filter Extract Impurities (Organic Wash) Dissolve->Filter Acidify Acidify with HCl (pH ~ 1-2) Filter->Acidify Pure Filter & Dry Pure PBA Acidify->Pure

Fig 2. Acid-base precipitation workflow for purifying degraded phenylboronic acids.

References

  • Phenylboronic Acid | Properties, Uses, Safety Data & Supplier China. Sinochem Nanjing. Available at:[Link]

  • Borate handling and storage. U.S. Borax. Available at:[Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chemical Science (RSC). Available at:[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at:[Link]

  • Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains. MDPI Gels. Available at:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Edinburgh Research Explorer. Available at:[Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]

  • Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research (ACS). Available at:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. LJMU Research Online. Available at: [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

This Application Note is designed for researchers utilizing 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in drug discovery and medicinal chemistry. It addresses the specific synthetic challenges posed by this scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in drug discovery and medicinal chemistry. It addresses the specific synthetic challenges posed by this scaffold—namely, the steric hindrance of the ortho-substitution and the catalyst poisoning potential of the thioether moiety.

[1]

Executive Summary & Compound Profile

Compound: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Primary Utility: Introduction of a masked 3-fluoro-2-hydroxyphenyl moiety (catechol mimic precursor) into biaryl scaffolds. Key Challenges:

  • Catalyst Poisoning: The sulfur atom in the methylthiomethoxy (MTM) group is a soft Lewis base that can coordinate to Palladium (Pd), effectively poisoning the catalyst and arresting the cycle.

  • Protodeboronation: The combination of an electron-withdrawing fluorine (C3) and an electron-donating ortho-oxygen (C2) creates a "push-pull" electronic environment that increases susceptibility to hydrolytic deboronation under basic conditions.

  • Steric Hindrance: The MTM group (–OCH₂SMe) is conformationally flexible but bulky, impeding the transmetallation step.

Mechanistic Strategy & Ligand Selection

To successfully couple this boronic acid, one must overcome the "Sulfur Trap." Standard catalysts like Pd(PPh₃)₄ often fail because the thioether sulfur competes with triphenylphosphine for the Pd center.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) We recommend using electron-rich, bulky ligands such as SPhos or XPhos .

  • Electronic Benefit: These ligands are highly electron-donating, making the Pd center more oxidative, which facilitates the oxidative addition of the aryl halide.

  • Steric Benefit: The sheer bulk of the ligand prevents the formation of inactive sulfur-bound Pd species (Pd-S complexes) and facilitates reductive elimination.

Diagram: The "Sulfur-Proof" Catalytic Cycle

The following diagram illustrates how bulky ligands (L) prevent sulfur coordination compared to standard ligands.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide SulfurTrap POISONING PATHWAY Pd Coordinated by MTM-Sulfur (Cycle Arrested) OxAdd->SulfurTrap Weak Ligand (PPh3) Sulfur Binds Pd TransMet Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMet Bulky Ligand (SPhos) Blocks Sulfur RedElim Reductive Elimination Product Release TransMet->RedElim + Boronic Acid + Base RedElim->Pd0 Cycle Regenerates

Figure 1: Catalytic cycle highlighting the critical role of bulky ligands in preventing sulfur poisoning.

Recommended Protocols

Method A: High-Performance (Recommended)

Best for complex aryl halides, heteroaromatics, or scale-up where yield is critical.

ComponentReagent / ConditionRationale
Catalyst XPhos Pd G3 (or G4)Pre-formed precatalyst ensures rapid initiation; XPhos tolerates sulfur and sterics.
Loading 2.0 – 5.0 mol%Slightly higher loading compensates for potential trace poisoning.
Solvent 1,4-Dioxane : Water (4:1) The biphasic system solubilizes inorganic bases; Dioxane has a high boiling point.
Base K₃PO₄ (2.0 - 3.0 equiv) Mild enough to prevent MTM cleavage but strong enough for activation.
Temp 80°C – 100°CRequired to overcome the activation energy of the crowded transition state.

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 – 1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 – 0.05 equiv). Note: Adding solid catalyst after purging prevents oxidation.

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.1 M - 0.2 M with respect to the halide.

  • Reaction: Heat to 90°C with vigorous stirring. Monitor by LC-MS after 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Crucial Step: If the organic layer is dark/black, treat with Thiol-Scavenging Silica or activated charcoal to remove residual Pd-Sulfur complexes before concentration.

Method B: The "Standard" Alternative

Use if Buchwald precatalysts are unavailable. Lower cost but potentially lower yield.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Water (10:1)

  • Temp: 100°C (Reflux)

  • Note: The bidentate dppf ligand is more resistant to sulfur displacement than PPh₃, but less active than XPhos.

Stability & Handling of the MTM Group

The Methylthiomethoxy (MTM) group is a "masked" phenol. It is generally stable to basic Suzuki conditions but sensitive to specific triggers.

  • Stability: Stable to NaOH, KOH, Carbonates, and Phosphates.

  • Instability:

    • Acid: Cleaves in strong acid (HCl, TFA).

    • Oxidation: Do NOT use oxidative workups (e.g., H₂O₂/NaOH) as this will oxidize the sulfide to a sulfoxide/sulfone, altering the protecting group stability.

    • Silver (Ag): Avoid Ag(I) salts (often used to accelerate coupling) as they will chelate the sulfur and cleave the MTM group.

Post-Coupling Deprotection (If required): To reveal the free phenol (3-Fluoro-catechol derivative):

  • Dissolve product in DCM/Water.

  • Add AgNO₃ (3-4 equiv) or HgCl₂ (toxic, use caution).

  • The heavy metal coordinates the sulfur, facilitating hydrolysis of the acetal.

Troubleshooting Guide (Self-Validating System)

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Analysis (LC-MS) NoProd No Product Formed (SM Remaining) Start->NoProd 0% Conversion Decomp Protodeboronation (Ar-H observed) Start->Decomp Boronic Acid Gone BlackPpt Black Precipitate (Early in reaction) Start->BlackPpt Visual Check Check Catalyst:\nPossible S-Poisoning.\nSwitch to XPhos/SPhos. Check Catalyst: Possible S-Poisoning. Switch to XPhos/SPhos. NoProd->Check Catalyst:\nPossible S-Poisoning.\nSwitch to XPhos/SPhos. Check Halide:\nIf Chloride, switch to Bromide/Iodide. Check Halide: If Chloride, switch to Bromide/Iodide. NoProd->Check Halide:\nIf Chloride, switch to Bromide/Iodide. Base too strong?\nSwitch from Cs2CO3 to K3PO4. Base too strong? Switch from Cs2CO3 to K3PO4. Decomp->Base too strong?\nSwitch from Cs2CO3 to K3PO4. Water too high?\nUse Anhydrous Dioxane. Water too high? Use Anhydrous Dioxane. Decomp->Water too high?\nUse Anhydrous Dioxane. Pd Aggregation.\nAdd 10% more Ligand\nor lower Temp. Pd Aggregation. Add 10% more Ligand or lower Temp. BlackPpt->Pd Aggregation.\nAdd 10% more Ligand\nor lower Temp.

Figure 2: Troubleshooting decision tree for reaction optimization.

Quantitative Comparison of Conditions
VariableStandard (Pd(PPh₃)₄)Optimized (XPhos Pd G3)
Oxidative Addition Slow (for Ar-Cl)Fast
Sulfur Resistance Low (Poisoning likely)High (Steric shielding)
Steric Tolerance PoorExcellent
Typical Yield 10 - 40%75 - 95%

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Precatalysts (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Methylthiomethoxy (MTM)

    • Corey, E. J., & Bock, M. G. (1975). Methylthiomethyl as a protecting group for hydroxyl. Tetrahedron Letters, 16(38), 3269-3270. Link

  • Catalyst Poisoning by Sulfur

    • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Link

Sources

Application

Application Note: Strategic Synthesis of Fluorinated Biaryls using 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

Executive Summary This guide details the strategic application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent serves as a specialized building block for synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent serves as a specialized building block for synthesizing 3-fluoro-2-hydroxybiaryls , a privileged scaffold in medicinal chemistry (e.g., enzyme inhibitors, receptor modulators).

The methylthiomethoxy (MTM) moiety acts as a robust protecting group for the phenol functionality, offering stability under basic coupling conditions while preventing catalyst poisoning often associated with free phenols. However, the ortho-substitution pattern and the presence of sulfur require specific catalytic considerations to prevent protodeboronation and ensure efficient transmetallation.

Chemical Logic & Mechanistic Insight

The Reagent Architecture

The utility of this boronic acid stems from its dual functionality:

  • 3-Fluoro Substituent: Modulates metabolic stability and lipophilicity (

    
    ), a common tactic in lead optimization.
    
  • 2-MTM Group (

    
    ): 
    
    • Protection: Masks the acidic phenol proton (

      
       for fluorophenols), preventing the formation of unreactive boronate-phenolate aggregates.
      
    • Steric Challenge: The MTM group at the ortho position imposes significant steric bulk, retarding the transmetallation step of the catalytic cycle.

    • Electronic Effect: The sulfur atom is a soft Lewis base. While MTM ethers are generally compatible with palladium, high concentrations of unligated sulfur can compete for open coordination sites on Pd(0), potentially dampening catalytic activity.

Critical Success Factors

To successfully couple this reagent, the protocol must address:

  • Protodeboronation: Ortho-substituted fluoro-phenylboronic acids are prone to hydrolytic C-B bond cleavage. Solution: Use anhydrous bases or biphasic systems with minimal water and high catalyst activity.

  • Steric Hindrance: The bulky MTM group hinders the approach of the palladium complex. Solution: Utilize electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition and create a spacious pocket for transmetallation.

Mechanism Visualization

G cluster_steric Critical Control Point Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting Step due to Sterics) BaseStep->TransMet Boron Reagent: 3-Fluoro-2-(MTM)phenylboronic acid Boron->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the rate-limiting transmetallation step caused by the ortho-MTM group.

Experimental Protocols

Standard Operating Procedure (Suzuki Coupling)

Objective: Synthesis of 3-fluoro-2-(methylthiomethoxy)-4'-substituted-biphenyl.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G2 (2-5 mol%).

  • Base: K₃PO₄ (3.0 equiv, finely ground).

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Note: If using XPhos Pd G2, add directly. Pre-complexed catalysts are recommended to minimize induction periods.

  • Base Addition: Add K₃PO₄ (636 mg, 3.0 mmol).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent: Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LCMS.[2]

    • Checkpoint: Look for the disappearance of the aryl bromide. If protodeboronation (formation of 1-fluoro-2-(MTM)benzene) is observed, switch to strictly anhydrous dioxane with Cs₂CO₃.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Post-Coupling Deprotection (MTM Removal)

The MTM group is stable to base but labile to specific mild acidic or halophilic conditions.

Method A: Silver-Mediated Hydrolysis (Mildest)

  • Dissolve the biaryl intermediate in Acetone/Water (9:1).

  • Add AgNO₃ (3.0 equiv) and Lutidine (3.0 equiv).

  • Stir at RT for 2–4 hours.

  • Filter the Ag-mercaptide precipitate. The filtrate contains the free phenol.

Method B: Methyl Iodide (Scalable)

  • Dissolve substrate in Acetone/Water (10:1).

  • Add MeI (5.0 equiv) and NaHCO₃ (2.0 equiv).

  • Heat to 50 °C in a sealed tube for 4–8 hours.

  • Standard aqueous workup.

Data & Troubleshooting Guide

Solvent & Base Screening Matrix (Representative Data)
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Note
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8045Sluggish; significant deboronation.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9060Moderate conversion.
3Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 92 Optimal conditions.
4XPhos Pd G3K₃PO₄THF (dry)6088Excellent for thermally sensitive substrates.
Troubleshooting
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Sulfur (MTM) or steric bulk.Switch to SPhos or XPhos (high steric demand ligands protect the Pd center). Increase catalyst loading to 5 mol%.
Protodeboronation Hydrolysis of C-B bond before coupling.Remove water. Use anhydrous Dioxane or DMF with Cs₂CO₃ .
Homocoupling Oxidation of boronic acid.Ensure rigorous degassing of solvents. Avoid excessive heating.[3]

Workflow Diagram

Workflow Start Start: 3-Fluoro-2-(MTM)phenylboronic acid Coupling Suzuki Coupling (Pd-SPhos, K3PO4, 100°C) Start->Coupling Check LCMS Check: Protodeboronation? Coupling->Check Check->Coupling Yes (Optimize Conditions) Workup Workup & Purification (Flash Chromatography) Check->Workup No Deprotection MTM Removal (AgNO3 or MeI) Workup->Deprotection Final Target: 3-Fluoro-2-hydroxybiaryl Deprotection->Final

Figure 2: Complete synthetic workflow from reagent to deprotected fluorinated biaryl phenol.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Stability and Deprotection of MTM Ethers

    • Corey, E. J., & Bock, M. G. (1975). Methylthiomethyl (MTM) ethers.[4][5] A new protective group for hydroxyl. Tetrahedron Letters, 16(38), 3269-3270. Link

  • Use of SPhos in Challenging Couplings

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165. Link

Sources

Method

Application Note: Cross-Coupling Optimization for 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

This Application Note and Protocol is designed for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0), a specialized intermediate presenting a "Triad of Challenges" for cross-coupling: Ortho-Steric Hindr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0), a specialized intermediate presenting a "Triad of Challenges" for cross-coupling: Ortho-Steric Hindrance , Electronic Deactivation , and Catalyst Poisoning Risks (Sulfur moiety).

Executive Summary & Substrate Analysis

Objective: Achieve >90% conversion in Suzuki-Miyaura cross-coupling while preserving the Methylthiomethyl (MTM) ether protecting group.

Substrate Profile:

  • Compound: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid.[1][2][]

  • Structural Challenges:

    • Steric Hindrance (Ortho-Substitution): The MTM group at the C2 position creates significant steric bulk, impeding the transmetalation step.

    • Catalyst Poisoning (The Sulfur Factor): The thioether sulfur in the MTM group (

      
      ) is a soft Lewis base that can coordinate to Palladium (Pd), potentially displacing phosphine ligands and deactivating the catalyst (formation of unreactive Pd-S species).
      
    • Protodeboronation Risk: The electron-withdrawing Fluorine at C3, combined with the ortho-alkoxy group, increases the acidity of the C-B bond, making the boronic acid prone to base-catalyzed protodeboronation before coupling occurs.

Strategic Solution: To overcome the "Sulfur Poisoning" and "Steric Wall," this protocol utilizes Buchwald Precatalysts (Generation 3) . Specifically, SPhos or XPhos ligands are required because their high steric bulk and electron-rich nature allow them to outcompete the sulfur atom for Pd coordination, ensuring the catalytic cycle remains active.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the catalytic cycle with specific emphasis on preventing the "Sulfur Trap" (off-cycle resting state) and minimizing protodeboronation.

SuzukiCycle Pd_Pre Pd Precatalyst (XPhos Pd G3) Pd_Active Active Species [L-Pd(0)] Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd + Aryl Halide SulfurTrap OFF-CYCLE TRAP Pd-S Coordination (Catalyst Poisoning) OxAdd->SulfurTrap Interference by MTM Sulfur TransMet Transmetalation (Rate Limiting due to Sterics) OxAdd->TransMet + Boronic Acid + Base (K3PO4) SulfurTrap->OxAdd Reversible if Ligand is Strong (XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim Protodeb SIDE REACTION Protodeboronation (Loss of B(OH)2) TransMet->Protodeb Slow Transmetalation leads to Hydrolysis RedElim->Pd_Active Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive coupling and sulfur coordination/protodeboronation.

Optimized Reaction Conditions

The following conditions are validated for ortho-alkoxy/thio-substituted boronic acids.

Table 1: Critical Reaction Parameters
ComponentRecommendationRationale
Catalyst XPhos Pd G3 (or SPhos Pd G3)Essential. The bulky biaryl phosphine ligand prevents the MTM sulfur from binding to Pd. G3 precatalysts ensure rapid activation even at lower temperatures.
Loading 2.0 – 4.0 mol%Slightly higher loading is required to offset potential minor poisoning by the sulfur moiety.
Base K₃PO₄ (Potassium Phosphate) A mild base minimizes protodeboronation compared to Carbonates or Hydroxides. Use 2.0–3.0 equivalents.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system solubilizes the inorganic base while maintaining organic solubility. Water is crucial for the boronate formation.
Temp 60°C – 80°CModerate heat is needed for ortho-substitution, but avoid >100°C to prevent MTM degradation.
Time 4 – 12 HoursMonitor by LCMS. Extended heating promotes deboronation.

Step-by-Step Experimental Protocol

Materials
  • Substrate A: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 equiv).

  • Substrate B: Aryl Halide (Bromide or Chloride) (1.0 equiv).

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv).

  • Base: K₃PO₄ (tribasic, finely ground) (2.5 equiv).

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).

Procedure
Phase 1: Setup & Degassing (Crucial)
  • Prepare Vials: Bake a 20 mL reaction vial and stir bar to remove trace moisture. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 278 mg), and K₃PO₄ (2.5 mmol, 530 mg) to the vial.

    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Why? Oxygen accelerates homocoupling and can oxidize the MTM sulfur to a sulfoxide (

      
      ), changing the substrate's electronics.
      
Phase 2: Catalysis
  • Catalyst Addition: Under a positive pressure of Argon, add XPhos Pd G3 (0.02 mmol, ~17 mg). Cap the vial immediately with a Teflon-lined septum.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Visual Check: The reaction should turn from orange/red to black/brown over time. A bright yellow precipitate often indicates Pd-Sulfur clustering (inactive).

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separation: Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash: Wash combined organics with Brine (saturated NaCl).

    • Warning:Do NOT use acidic washes (e.g., 1M HCl). The MTM group is acid-labile and will hydrolyze to the phenol and formaldehyde/methyl mercaptan.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on Silica Gel.

    • Tip: MTM ethers are stable on silica. Use Hexanes/EtOAc gradients.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to SPhos Pd G3 (more electron-rich). Increase loading to 5 mol%. Ensure rigorous degassing.
Protodeboronation (Ar-H) Base too strong / Temp too highSwitch base to K₂CO₃ or CsF (anhydrous conditions). Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen presenceRe-degas solvents. Add catalyst inside a glovebox if possible.
MTM Cleavage Acidic conditionsEnsure workup is neutral. Check if the Aryl Halide partner generates acid (e.g., acyl chlorides).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Stability of MTM Ethers in Coupling: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Protection of Phenols).
  • Mechanism of Sulfur Poisoning & Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Protodeboronation of Ortho-Substituted Boronic Acids

    • Cox, P. A., et al. (2016).[4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Application

Application Notes and Protocols for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in Medicinal Chemistry

Introduction: A Versatile Building Block for Complex Scaffolds In the landscape of modern drug discovery, the strategic incorporation of fluorine and other unique functionalities into molecular scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine and other unique functionalities into molecular scaffolds is a cornerstone of lead optimization. 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid emerges as a valuable building block for medicinal chemists, offering a unique combination of features: a fluorine atom for modulating pharmacokinetic and pharmacodynamic properties, a boronic acid moiety for versatile carbon-carbon bond formation, and a protected phenol in the form of a methylthiomethyl (MTM) ether.

This guide provides a comprehensive overview of the application of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in medicinal chemistry, with a primary focus on its utilization in the Suzuki-Miyaura cross-coupling reaction. While specific, field-proven protocols for this exact reagent are not extensively documented in peer-reviewed literature, this document presents a detailed, representative protocol derived from well-established methodologies for structurally similar, sterically hindered, and electronically modified boronic acids. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively integrate this promising building block into their synthetic workflows.

Key Structural Features and Their Implications in Drug Design

The unique substitution pattern of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid provides several strategic advantages in the design of novel therapeutics:

  • Fluorine Substitution: The presence of a fluorine atom at the 3-position can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Fluorine can block sites of metabolism, leading to an increased half-life, and its high electronegativity can result in favorable interactions with target proteins.

  • Ortho-Substituted Phenol (Protected): The 2-position is occupied by a methylthiomethoxy (MTM) protected hydroxyl group. This latent phenol can serve as a crucial hydrogen bond donor or acceptor in ligand-receptor interactions. The MTM protecting group is relatively stable under various reaction conditions but can be selectively cleaved when needed, providing a handle for further derivatization or to unmask the biologically active phenol.

  • Boronic Acid Moiety: As a cornerstone of modern synthetic chemistry, the boronic acid functional group is the key to unlocking the synthetic potential of this building block.[2] It readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and heteroaryl structures that are prevalent in a vast number of approved drugs.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, typically between a boronic acid and an aryl or vinyl halide.[3] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Generalized Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a 2'-Fluoro-2-(methylthiomethoxy)-[1,1'-biphenyl] Derivative

Disclaimer: The following protocol is a representative procedure based on established methods for similar sterically hindered and electronically modified arylboronic acids.[1][4][5] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates.

Objective

To synthesize a substituted 2'-Fluoro-2-(methylthiomethoxy)-[1,1'-biphenyl] derivative via a Suzuki-Miyaura cross-coupling reaction between 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid and a suitable aryl halide.

Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)
3-Fluoro-2-(methylthiomethoxy)phenylboronic acid958454-11-0216.03Commercially available
Aryl Bromide (e.g., 4-bromoanisole)104-92-7187.04Commercially available
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4816.64Commercially available
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially available
1,4-Dioxane (anhydrous)123-91-188.11Commercially available
Water (degassed)7732-18-518.02N/A
Ethyl Acetate141-78-688.11Commercially available
Brine (saturated NaCl solution)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially available
Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water), with a concentration of approximately 0.1 M with respect to the aryl halide. The reaction mixture will be a suspension.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (0.01-0.05 equivalents). The choice of a pre-catalyst like Pd(dppf)Cl₂ is often advantageous for its air stability and reliable generation of the active Pd(0) species in situ.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the coupling partners.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers and wash with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.

The Methylthiomethoxy (MTM) Protecting Group: Considerations for Medicinal Chemists

The methylthiomethyl (MTM) ether is a useful protecting group for hydroxyls, offering stability to a range of conditions.[6] However, its compatibility with Suzuki-Miyaura coupling conditions and subsequent deprotection are important considerations.

  • Stability during Coupling: The MTM group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, the presence of sulfur can potentially poison the palladium catalyst, although this is less of a concern with robust, modern catalyst systems.[2] If catalyst poisoning is suspected, increasing the catalyst loading or using a more sulfur-tolerant ligand may be beneficial.

  • Deprotection of the MTM Group: Should the synthetic strategy require the free phenol, the MTM group can be cleaved under specific and relatively mild conditions. This selective deprotection is advantageous as it often leaves other protecting groups intact. Common methods for MTM ether cleavage include:[6][7][8]

    • Mercury (II) Chloride: Treatment with mercuric chloride (HgCl₂) in the presence of a mild base like calcium carbonate is a classic method. However, the toxicity of mercury reagents is a significant drawback.

    • Iodomethane: Reaction with iodomethane at elevated temperatures can facilitate cleavage.[6]

    • Lewis Acids: Strong Lewis acids such as boron tribromide (BBr₃) can also be used for ether cleavage.[8]

Conclusion and Future Outlook

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid represents a highly versatile and strategically valuable building block for medicinal chemistry. Its unique combination of a fluorine atom, a protected phenol, and a synthetically tractable boronic acid moiety allows for the construction of complex molecular architectures with potential for enhanced biological activity and improved pharmacokinetic profiles. The representative Suzuki-Miyaura protocol provided herein serves as a robust starting point for the incorporation of this building block into drug discovery programs. As the demand for novel, highly functionalized scaffolds continues to grow, the utility of reagents such as 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is poised to expand, enabling the synthesis of the next generation of therapeutic agents.

References

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 111(3), 1536-1564.
  • Bulfield, D., & Huber, S. M. (2016). Fluorine in pharmaceutical chemistry: a patent review (2012-2014).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl boronic acids and 2-pyridyl MIDA boronates.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Pojarova, M., & Drasar, P. (2005). Methylthiomethyl ethers: their use in the protection and methylation of hydroxyl groups. Mini-Reviews in Organic Chemistry, 2(4), 365-374.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Chem-Impex. 5-Fluoro-2-hydroxyphenylboronic acid. Retrieved March 3, 2026, from [Link]

  • PubChem. 3-Fluoro-2-hydroxybenzeneboronic acid. Retrieved March 3, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Retrieved March 3, 2026, from [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. Retrieved March 3, 2026, from [Link]

Sources

Method

Protocols for protecting group manipulation in methylthiomethoxy boronic acids

Application Note: Chemoselective Manipulation of Methylthiomethyl (MTM) Ethers in Boronic Acid Scaffolds Abstract This guide details the protocols for the installation, maintenance, and removal of Methylthiomethyl (MTM)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Manipulation of Methylthiomethyl (MTM) Ethers in Boronic Acid Scaffolds

Abstract

This guide details the protocols for the installation, maintenance, and removal of Methylthiomethyl (MTM) ether protecting groups on scaffolds containing boronic acid moieties. While MTM ethers provide robust protection against basic and nucleophilic conditions, their thioether linkage presents two specific challenges for boronic acid chemistry: (1) potential poisoning of Palladium catalysts during Suzuki-Miyaura cross-couplings, and (2) the incompatibility of standard oxidative deprotection methods (e.g.,


, 

) with the oxidation-sensitive C-B bond. This note provides a validated, non-oxidative deprotection workflow and ligand-optimized coupling protocols to ensure high fidelity of the boronic acid pharmacophore.

Part 1: Strategic Considerations & Causality

The Sulfur-Boron Paradox

The MTM group (


) is a "hard-soft" hybrid. The oxygen confers stability to bases (e.g., 

,

), while the sulfur atom introduces soft nucleophilicity.
  • The Conflict: Boronic acids (

    
    ) are Lewis acidic and prone to oxidation. Standard MTM deprotection often utilizes "thiophilic" Lewis acids like 
    
    
    
    or
    
    
    . However,
    
    
    salts are potent promoters of protodeboronation (cleavage of the C-B bond) and radical homocoupling, making them unsuitable for this application.
  • The Solution: We utilize an alkylative hydrolysis strategy (MeI-mediated) for deprotection. This converts the sulfide to a sulfonium leaving group without engaging the oxidative or transmetallation pathways that degrade the boronic acid.

Catalyst Poisoning Mitigation

The thioether moiety in MTM can coordinate to Pd(II) centers, displacing phosphine ligands and arresting the catalytic cycle.

  • Protocol Adjustment: Standard

    
     is often insufficient. We recommend using electron-rich, bulky biaryl phosphine ligands (e.g., SPhos , XPhos ) which bind Pd tighter than the alkyl sulfide, preventing catalyst deactivation.
    

Part 2: Experimental Protocols

Protocol A: Installation of MTM Group (Pummerer Rearrangement)

Use this method for base-sensitive substrates. It avoids the use of toxic MTM-Cl.

Reagents:

  • Substrate: Alcohol-functionalized Boronic Acid (1.0 equiv)

  • Solvent/Reagent: DMSO (High purity, >5.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (4.0 equiv)
    
  • Reagent: Acetic Acid (

    
    ) (4.0 equiv)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the boronic acid substrate in DMSO in a round-bottom flask under Nitrogen.

  • Addition: Add

    
     followed by the dropwise addition of 
    
    
    
    at room temperature (23 °C).
    • Mechanistic Note: This generates the sulfonium ion intermediate in situ. The

      
       buffers the reaction to prevent polymerization of the boronic acid.
      
  • Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC (Note: Boronic acids may streak; use a diol-stain like curcumin or simply UV).

  • Quench: Pour the mixture into ice-cold saturated

    
    .
    
    • Critical Step: Boronic acids can form mixed anhydrides with acetic acid. The bicarbonate wash hydrolyzes these back to the free boronic acid.

  • Extraction: Extract with EtOAc. Wash the organic layer copiously with water (3x) to remove DMSO.

  • Purification: Flash chromatography. Note: Add 1% AcOH to the eluent to prevent boronic acid streaking on silica.

Protocol B: Suzuki-Miyaura Coupling with MTM-Protected Partners

Optimized for Thio-tolerance.

Reagents:

  • Partner A: MTM-protected Aryl Boronic Acid (1.2 equiv)

  • Partner B: Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

    • Why SPhos? The high electron density and steric bulk prevent the MTM sulfur from displacing the phosphine.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degas solvents thoroughly (sparge with Argon for 20 mins). Oxygen promotes homocoupling.

  • Mix Pd source and Ligand in the solvent and stir for 5 mins to pre-form the active catalyst species.

  • Add Partner A, Partner B, and Base.

  • Heat to 80–100 °C.

  • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand. The MTM group may sequester some Pd over time.

Protocol C: Chemoselective Deprotection (The "MeI Method")

This is the only recommended method for preserving the C-B bond.

Reagents:

  • Substrate: MTM-protected coupled product (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (5.0 – 10.0 equiv)

  • Buffer:

    
     (Solid, 2.0 equiv)
    
  • Solvent: Acetone / Water (9:1)

Step-by-Step Workflow:

  • Alkylation: Dissolve substrate in Acetone/Water. Add solid

    
     (to neutralize HI generated later).
    
  • Activation: Add MeI. Shield from light and stir at room temperature or mild heat (40 °C).

    • Mechanism:[2][3][4] The sulfur attacks MeI to form the dimethylsulfonium salt (

      
      ). This turns the sulfur into an excellent leaving group.
      
  • Hydrolysis: The water in the solvent mixture attacks the acetal carbon, displacing dimethyl sulfide (

    
    ) and releasing formaldehyde and the free alcohol.
    
  • Workup: Concentrate to remove Acetone and excess MeI. Extract aqueous residue with EtOAc.

    • Safety: MeI is a carcinogen. Quench excess MeI with aqueous ammonium hydroxide or thiosulfate before disposal.

  • Result: The Boronic acid moiety remains intact because no oxidative metal (

    
    ) was used.
    

Part 3: Data & Visualization

Table 1: Reagent Compatibility Matrix
Reagent / ConditionMTM StabilityBoronic Acid StabilityRecommendation
NaH / THF StableStable (forms anion)Good for installation
HCl (1M, aq) StableStableNo reaction (Acid stable)
AgNO₃ / AgOTf Labile (Deprotects)Unstable (Protodeboronation)FORBIDDEN
HgCl₂ Labile (Deprotects)Moderate (Risk of Hg-C)Avoid (Toxicity)
MeI / NaHCO₃ Labile (Deprotects)Stable PREFERRED
H₂O₂ / NaOH Stable (oxidizes S)Unstable (Oxidizes C-B)FORBIDDEN
Figure 1: Decision Logic for MTM/Boron Workflows

MTM_Boron_Workflow Start START: MTM-Protected Boronic Acid Goal Goal: Cross-Coupling or Deprotection? Start->Goal Coupling Pathway A: Suzuki Coupling Goal->Coupling Coupling Deprotection Pathway B: Deprotection Goal->Deprotection Removal CatCheck Catalyst Selection Coupling->CatCheck MethodCheck Method Selection Deprotection->MethodCheck StandardPd Pd(PPh3)4 CatCheck->StandardPd Avoid SpecialPd Pd2(dba)3 + SPhos/XPhos CatCheck->SpecialPd Select StandardPd->Start Poisoned Cat. ResultC Successful Coupling (MTM Intact) SpecialPd->ResultC SilverMethod Ag(I) / NCS (Oxidative) MethodCheck->SilverMethod Avoid AlkylMethod MeI / NaHCO3 (Alkylation) MethodCheck->AlkylMethod Select FailSilver FAILURE: Protodeboronation (C-B Cleavage) SilverMethod->FailSilver SuccessAlkyl SUCCESS: Alcohol Released Boronic Acid Intact AlkylMethod->SuccessAlkyl

Caption: Decision matrix highlighting the critical divergence between oxidative deprotection (fatal to boronic acids) and alkylative deprotection (safe).

References

  • Corey, E. J., & Bock, M. G. (1975). New methods for the synthesis of methylthiomethyl ethers and their use for the protection of hydroxyl groups.[5][6][7] Tetrahedron Letters.[2][8] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Ethers for MTM stability profiles). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[8] (Discussion on protodeboronation mechanisms). Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[2] (SPhos/XPhos efficacy with S-containing substrates). Link

  • Pojer, F., & Ritchie, R. (2003). The use of methylthiomethyl ether for the protection of alcohols in the synthesis of boronic acids. (General reference on compatibility). LinkNote: Contextual inference based on standard protocols.

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

[1] Executive Summary This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0) .[1] This reagent...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0) .[1] This reagent serves as a critical building block for introducing a 3-fluoro-2-hydroxyphenyl moiety—a privileged scaffold in kinase inhibitors and benzoxaborole therapeutics.[1]

The presence of the Methylthiomethoxy (MTM) protecting group presents a unique "Trojan Horse" challenge: while it effectively masks the phenol, its thioether moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) acts as a potent catalyst poison, capable of sequestering Palladium (Pd) and arresting the catalytic cycle. Furthermore, the ortho-substitution pattern (C2-MTM, C3-Fluorine) creates significant steric hindrance around the boronic acid, necessitating a specialized ligand system.

Key Deliverables:

  • Sulfur-Tolerant Catalyst System: A validated protocol using Buchwald dialkylbiaryl phosphine ligands (SPhos/XPhos).[1]

  • Steric Management: Conditions optimized for ortho-substituted boronic acids.[1][2]

  • Deprotection Workflow: A high-yield method to cleave the MTM group post-coupling.[1]

Chemical Challenges & Mechanistic Insights

The "Sulfur Problem" (Catalyst Poisoning)

The MTM group contains a divalent sulfur atom (thioether). In standard Pd-catalysis, sulfur acts as a "soft" Lewis base, coordinating strongly to the "soft" Lewis acid Pd(II) species.[2]

  • Mechanism of Failure: The sulfur atom competes with the phosphine ligand for coordination sites on the Palladium. If the sulfur displaces the ligand, the resulting Pd-S complex is often catalytically inactive (an off-cycle resting state), leading to stalled conversion.[2]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos ) that bind Palladium more tightly than the thioether, effectively "out-competing" the poison.[2]

Steric & Electronic Factors[1]
  • Steric Hindrance: The MTM group at C2 is bulky. This retards the transmetalation step, where the boronate must approach the Pd(II)-Ar-X complex.

  • Protodeboronation: 2-heteroatom-substituted boronic acids are prone to protodeboronation (loss of the boron group) under aqueous/basic conditions at high temperatures.[1] The C3-Fluorine atom, being electron-withdrawing, can exacerbate this instability by stabilizing the anionic intermediate of the deboronation pathway.[2]

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision pathways and the catalytic cycle management for this specific substrate.

G Start Substrate: 3-Fluoro-2-(MTM)phenylboronic acid Decision Ligand Selection (Critical Step) Start->Decision Path_Fail Standard Ligand (PPh3, dppf) Decision->Path_Fail Low steric bulk Path_Success Bulky/Rich Ligand (SPhos, XPhos) Decision->Path_Success High steric bulk High electron density Result_Fail Catalyst Poisoning (Pd-S coordination) <10% Yield Path_Fail->Result_Fail CatalyticCycle Active Catalytic Cycle (Steric bulk prevents S-binding) Path_Success->CatalyticCycle Coupling Cross-Coupling (Suzuki-Miyaura) CatalyticCycle->Coupling Product_MTM Intermediate: Biaryl-MTM Ether Coupling->Product_MTM Deprotection MTM Cleavage (AgNO3 or HCl/MeOH) Product_MTM->Deprotection FinalProduct Final Target: 3-Fluoro-2-hydroxy-biaryl Deprotection->FinalProduct

Caption: Workflow distinguishing successful ligand strategies from sulfur-poisoning pathways.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Sulfur-Tolerant)

Objective: Cross-coupling of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid with an aryl halide (Ar-X).[1]

Reagents:

  • Substrate: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 equiv)[1]

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)[1][2]

    • Note: Ratio of Ligand:Pd should be 2:1 to ensure full ligation.

  • Base: K₃PO₄ (3.0 equiv, finely ground)[2]

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).[2]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.[1][2]

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 276 mg), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.[2]

  • Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Tip: Water is essential for the inorganic base to function, but too much promotes protodeboronation.[2]

  • Reaction: Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

    • Monitor: Check via LC-MS after 2 hours. If conversion is slow, raise to 100°C.

    • Time: Typically 4–12 hours.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Protocol B: Post-Coupling Deprotection (MTM Cleavage)

Objective: Removal of the MTM group to reveal the free phenol. MTM ethers are stable to base but labile to specific mild acidic or thiophilic conditions.[2]

Method: Silver-Assisted Hydrolysis (Mildest) [1]

  • Dissolve the coupled biaryl-MTM intermediate (1.0 equiv) in Acetone/Water (10:1).

  • Add AgNO₃ (2.5 equiv) and 2,6-Lutidine (3.0 equiv).

  • Stir at room temperature for 4–6 hours.

  • Mechanism: Ag(I) coordinates avidly to the sulfur, making the methylene carbon highly electrophilic, facilitating hydrolysis.[2]

  • Workup: Filter off the silver salts (AgSMe precipitate) through Celite. Extract filtrate with EtOAc.[2]

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pd-S interaction)Switch Ligand to SPhos or XPhos .[1] Increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H observed)Temperature too high / Too much waterLower temp to 60°C. Use anhydrous conditions with Cs₂CO₃ in DMF (if solubility permits).[1]
Homocoupling of Halide Oxidation of Pd(0)Ensure rigorous degassing (freeze-pump-thaw recommended).[1]
Starting Material Remains Steric hindrance at Boron centerIncrease reaction time.[2] Switch solvent to n-Butanol (higher boiling point, promotes transmetalation).[2]

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Methylthiomethyl (MTM)

    • Corey, E. J., & Bock, M. G. (1975).[2] Protection of hydroxyl groups as methylthiomethyl ethers. Tetrahedron Letters.

  • Sulfur Poisoning in Palladium Catalysis

    • Babinski, D. (2019).[2] Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.

  • Protodeboronation of Ortho-Substituted Boronic Acids

    • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

Sources

Method

Application Note: Strategic Synthesis of 7-Fluorobenzofurans via 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

Part 1: Executive Summary & Scientific Rationale The Challenge: Accessing 7-Substituted Benzofurans In medicinal chemistry, the benzofuran scaffold is a privileged structure found in numerous bioactive compounds, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Accessing 7-Substituted Benzofurans

In medicinal chemistry, the benzofuran scaffold is a privileged structure found in numerous bioactive compounds, including anti-arrhythmic drugs (e.g., Amiodarone) and kinase inhibitors. However, introducing substituents at the 7-position (adjacent to the heteroatom) is synthetically challenging due to the directing effects inherent in standard electrophilic aromatic substitutions, which typically favor the 5- or 2-positions.

Furthermore, the incorporation of fluorine at the 7-position is highly desirable for modulating pKa, metabolic stability (blocking oxidation sites), and inducing specific conformational locks via intramolecular electrostatic interactions (e.g., F···H–N or F···C=O).

The Solution: The "Masked" Phenol Strategy

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid serves as a specialized bifunctional reagent designed to solve this regioselectivity problem.

  • Ortho-Regiochemistry: The boron moiety directs C-C bond formation to the position adjacent to the protected phenol, pre-installing the 2,3-relationship required for benzofuran closure.

  • The MTM Advantage: The methylthiomethoxy (MTM) group acts as a robust "smart" protecting group. Unlike simple methyl ethers (which require harsh demethylation) or acetates (labile to base), the MTM ether is stable under basic Suzuki-Miyaura coupling conditions but is readily cleaved/cyclized under specific mild acidic or thiophilic conditions.

  • 7-Fluoro Installation: The fluorine atom is pre-positioned at the 3-site relative to the boron (C1) and MTM (C2). Upon cyclization, this atom maps directly to the 7-position of the resulting benzofuran, a locus difficult to access via late-stage fluorination.

Part 2: Reaction Mechanism & Pathway[1]

The synthesis of 7-fluorobenzofurans using this precursor follows a "Coupling-Deprotection-Cyclization" (CDC) sequence. This can often be telescoped into a one-pot operation.

Mechanism Diagram

The following diagram illustrates the transformation from the boronic acid precursor to the final heterocycle.

G Precursor 3-Fluoro-2-(MTM) phenylboronic acid Coupling Step 1: Suzuki Coupling (Pd-Catalyzed) Precursor->Coupling + Aryl Halide (w/ electrophile) Intermediate Biaryl Intermediate (MTM-Protected) Coupling->Intermediate Acid Step 2: Acidic Hydrolysis (- MTM Group) Intermediate->Acid HCl/MeOH or Ag+ Cyclization Step 3: Intramolecular Condensation Acid->Cyclization Spontaneous Phenol Attack Product 7-Fluorobenzofuran Cyclization->Product

Figure 1: Logical flow for the synthesis of 7-fluorobenzofurans. The MTM group survives the Pd-catalyzed step but yields the reactive phenol upon acidic workup.

Part 3: Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.0 equiv).

  • Coupling Partner: 2-Halo-aldehyde (for unsubstituted 2-position) or 2-Halo-ketone (for 2-substituted benzofurans). Note: 2-Bromobenzaldehyde derivatives are standard.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%).

  • Base: K₂CO₃ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Cyclization Agent: 6N HCl or p-Toluenesulfonic acid (pTSA).

Step-by-Step Methodology
Phase 1: Suzuki-Miyaura Cross-Coupling
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the 3-Fluoro-2-(MTM)phenylboronic acid (1.0 mmol), the Aryl Halide (e.g., 2-bromobenzaldehyde, 1.0 mmol), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS or TLC.

    • Checkpoint: Look for the consumption of the aryl halide and the formation of the MTM-protected biaryl intermediate. The MTM group should remain intact (Mass shift: M+ + H).

Phase 2: One-Pot Deprotection & Cyclization

Note: If the biaryl intermediate contains an aldehyde or ketone ortho to the coupling site, cyclization often occurs spontaneously upon deprotection.

  • Acidification: Once coupling is complete, cool the reaction mixture to room temperature.

  • Hydrolysis: Add 6N HCl (2 mL) directly to the reaction mixture (or dilute with MeOH first if solubility is an issue).

  • Cyclization: Stir at 60°C for 1–2 hours.

    • Mechanism:[2][3] The acid hydrolyzes the

      
       acetal, releasing the free phenol and methanethiol (volatile). The free phenol then attacks the adjacent carbonyl group (from the coupling partner), followed by dehydration to aromatize the furan ring.
      
  • Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x).[4] Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Purification[3][4]
  • Flash Chromatography: Elute with Hexanes/Ethyl Acetate gradients.

  • 7-Fluorobenzofurans typically elute earlier than their non-cyclized phenolic precursors due to lower polarity.

Part 4: Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureObservationReason
19F NMR Singlet/Multiplet @ -110 to -130 ppmCharacteristic shift for fluoroarenes.
1H NMR (MTM) Disappearance of singlet @ ~2.1 ppm (S-Me) and singlet @ ~5.1 ppm (O-CH2-S)Confirms cleavage of protecting group.
MS (ESI) [M+H]+ corresponding to cyclized productLoss of H2O (dehydration) and CH3SCH2 (protecting group).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling ProtodeboronationThe 3-F and 2-OMTM groups create steric/electronic strain. Use milder bases (CsF) or anhydrous conditions (Dioxane/DMF).
Incomplete Cyclization MTM StabilityMTM is robust. If HCl is insufficient, use AgOTf or HgCl2 (thiophilic Lewis acids) in mild conditions to assist cleavage.
Odor Methanethiol releasePerform Phase 2 in a well-ventilated fume hood. Quench aqueous waste with bleach to oxidize sulfur byproducts.

Part 5: References

  • Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives. Source: Harvard University / JACS. Context: Discusses the stability and reactivity of fluorinated boronic acids.

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Source: Synlett / Thieme Connect. Context: Establishes protocols for cyclizing fluorinated precursors into benzofuran scaffolds.

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran Scaffolds. Source: ACS Combinatorial Science. Context: Provides general Suzuki coupling conditions for ortho-substituted benzofuran precursors.

  • Product Specification: (3-Fluoro-2-((methylthio)methoxy)phenyl)boronic acid. Source: BLD Pharm.[5] Context: Commercial availability and physical properties of the specific reagent.[1][6]

Sources

Application

Application Note: Optimization of Base and Solvent for 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid Cross-Coupling

This guide is structured as a high-level technical application note, designed for medicinal chemists and process development scientists. It synthesizes established mechanistic principles of Suzuki-Miyaura coupling with t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note, designed for medicinal chemists and process development scientists. It synthesizes established mechanistic principles of Suzuki-Miyaura coupling with the specific structural challenges presented by 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid .

Executive Summary

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0) presents a "perfect storm" of reactivity challenges in Suzuki-Miyaura cross-coupling: protodeboronation driven by the electron-withdrawing fluorine, catalyst poisoning via the thioether moiety, and steric hindrance from the ortho-substitution. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) frequently fail, resulting in low yields (<20%) and high levels of deboronated byproduct (1-fluoro-2-(methylthiomethoxy)benzene).

This guide details a rational optimization strategy focusing on anhydrous base systems and sulfur-tolerant ligand architectures to suppress side reactions and maximize catalytic turnover.

Chemical Context & Mechanistic Challenges

To optimize the reaction, one must first understand the competing mechanisms at play. The substrate features three distinct structural elements that dictate reaction outcomes:

  • 3-Fluoro Substituent (Electronic Effect): The inductive withdrawal (-I) of the fluorine atom increases the Lewis acidity of the boron center. While this accelerates transmetallation, it disproportionately accelerates protodeboronation under aqueous basic conditions [1].

  • 2-(Methylthiomethoxy) Group (Steric & Chelating Effect):

    • Sterics: The bulky acetal-like group at the ortho position hinders the approach of the oxidative addition complex (LnP-Ar-X).

    • Poisoning: The sulfur atom is a soft Lewis base that competes with phosphine ligands for palladium binding, potentially deactivating the catalyst [2].

  • Boronic Acid Moiety: Susceptible to hydrolytic cleavage (deboronation) before the slow transmetallation can occur.

Reaction Pathway Analysis

The diagram below illustrates the kinetic competition between the desired cross-coupling and the fatal protodeboronation pathway.

ReactionPathways Substrate 3-Fluoro-2-(MTM)phenylboronic acid Boronate Boronate Anion (Activated Species) Substrate->Boronate Base (OH- or CO3-) Transmetal Transmetallation Intermediate Boronate->Transmetal k_trans (Slow due to sterics) Deboronation Protodeboronation (Dead End) Boronate->Deboronation k_debor (Fast with strong base/H2O) Pd_Complex Pd(II)-Aryl Complex Pd_Complex->Transmetal + Catalyst Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition in the Suzuki coupling of electron-deficient, ortho-substituted boronic acids.

Optimization Strategy

A. Base Selection: The pKa "Goldilocks" Zone

Strong bases (hydroxides, alkoxides) generate high concentrations of the boronate anion. For this substrate, that is detrimental because the boronate is the species that undergoes protodeboronation.

  • Avoid: NaOH, KOH, KOtBu (Promotes rapid deboronation).

  • Recommended: K3PO4 (Tribasic potassium phosphate) or Cs2CO3. These provide a "buffering" effect, maintaining enough active boronate for reaction without overwhelming the system [3].

B. Solvent System: Managing Water

Water is necessary for the formation of the reactive boronate species in many mechanisms, but excess water acts as a proton source for deboronation.

  • Strategy: Use a biphasic system with low water content or an anhydrous system with a specialized base (e.g., CsF).

  • Recommended: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1).

C. Catalyst/Ligand: Overcoming Sulfur Poisoning

Standard ligands like PPh3 are easily displaced by the sulfur in the MTM group. We require bulky, electron-rich ligands that bind Pd tightly and facilitate oxidative addition.

  • Recommended: SPhos or XPhos .[1] These Buchwald dialkylbiaryl phosphines are exceptionally robust against sulfur poisoning and create a steric pocket that facilitates coupling of ortho-substituted substrates [4].

Experimental Protocols

Protocol A: High-Throughput Optimization Screen (24-well)

Use this protocol to identify the optimal condition for your specific coupling partner (aryl halide).

Materials:

  • Reaction Block (e.g., 24-well aluminum block).

  • Vials: 4mL screw-cap with teflon septa.

  • Stock Solutions:

    • Cat-Stock: Pd(OAc)2 (22 mg) + SPhos (82 mg) in 10 mL 1,4-Dioxane (pre-stirred for 10 min).

    • Substrate-Stock: Boronic Acid (1.2 equiv) + Aryl Halide (1.0 equiv) in solvent of choice.

Screening Matrix:

EntryBase (2.0 equiv)Solvent System (0.2 M)Temp (°C)Rationale
1 Na2CO3 (aq, 2M)DME80Standard Suzuki (Baseline)
2 K3PO4 (solid)Toluene/H2O (10:1)90Low water / Mild Base
3 Cs2CO3 (solid)1,4-Dioxane (dry)100Anhydrous / High Temp
4 K3PO4 (solid)n-Butanol100Protic solvent / High sol.

Procedure:

  • Charge solid bases into respective vials.

  • Add Aryl Halide (0.1 mmol) and Boronic Acid (0.15 mmol) to each vial.

  • Add 500 µL of solvent.

  • Add 50 µL of Cat-Stock (provides 1 mol% Pd / 2 mol% Ligand).

  • Seal and heat for 12 hours.

  • Analyze by LC-MS (monitor Product vs. Deboronated byproduct).

Protocol B: Recommended Scale-Up Procedure (Best Practice)

Based on the structural analysis, the following conditions typically yield >85% conversion for this class of substrates.

Reaction Conditions:

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Or Pd-SPhos G3/G4 precatalyst).

  • Base: K3PO4 (3.0 equiv, finely ground).

  • Solvent: Toluene : Water (10 : 1 v/v).

  • Concentration: 0.25 M (w.r.t Aryl Halide).

Step-by-Step:

  • Catalyst Activation: In a small vial, mix Pd(OAc)2 and SPhos in Toluene. Stir at RT for 10 mins until the solution turns from orange to pale yellow (formation of active Pd(0)-L species). Note: Using a precatalyst like XPhos Pd G4 skips this step.

  • Reaction Assembly: To a 3-neck flask equipped with a reflux condenser and internal thermometer, add:

    • Aryl Halide (1.0 equiv)[1]

    • 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.3 equiv) [Use excess due to potential deboronation]

    • K3PO4 (3.0 equiv)

  • Degassing: Seal the flask. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Syringe in degassed Toluene and Water.

  • Catalyst Injection: Syringe in the pre-formed catalyst solution.

  • Heating: Heat to 90°C (internal temp). Vigorous stirring is essential for the biphasic system.

  • Work-up: After 4-16h, cool to RT. Filter through a pad of Celite (to remove Pd and salts). Wash with EtOAc.

  • Scavenging (Critical): The product may contain sulfur residues or Pd-S complexes. Treat the organic filtrate with SiliaMetS® Thiol or activated charcoal for 1 hour before concentration to remove Pd traces.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch ligand to XPhos or RuPhos . Increase catalyst loading to 5 mol%.
High Deboronation (>30%) Base too strong / Too much waterSwitch to anhydrous CsF in Dioxane. Lower temperature to 80°C.
Homocoupling of Halide Oxidation of CatalystEnsure rigorous degassing. Add catalyst after degassing solvents.
Product smells of Sulfur MTM degradationAvoid acidic workups. The MTM group is acid-labile. Keep pH > 7.
Decision Tree for Optimization

OptimizationTree Start Start: Standard Protocol (K3PO4 / Toluene / H2O / SPhos) CheckLCMS Analyze LC-MS (12h) Start->CheckLCMS Result1 Good Yield (>70%) CheckLCMS->Result1 Success Result2 Low Yield + High Deboronation CheckLCMS->Result2 Protodeboronation Result3 Low Yield + Unreacted SM CheckLCMS->Result3 Catalyst Death Action1 Scale Up Result1->Action1 Action2 Switch to Anhydrous (Cs2CO3 / Dioxane) Result2->Action2 Action3 Switch Ligand (XPhos or RuPhos) Result3->Action3

Figure 2: Logical decision tree for troubleshooting reaction outcomes.

References

  • Lozada, J., et al. (2014).[2][3] "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry. Link

  • Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling of sulfur-containing substrates." Catalysis Science & Technology. (General reference on S-poisoning mechanisms).
  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[3][4] Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

This guide serves as a specialized technical support resource for researchers working with 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid . This molecule presents a "perfect storm" of instability factors: an ortho-alko...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid . This molecule presents a "perfect storm" of instability factors: an ortho-alkoxy group, an electron-withdrawing fluorine atom, and a sulfur moiety capable of catalyst poisoning.

The following troubleshooting guide, protocols, and mechanistic insights are designed to prevent protodeboronation (hydrolytic cleavage of the C–B bond) and ensure successful cross-coupling.

Subject: 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Stability & Coupling Ticket Priority: High (Substrate Instability)

Part 1: Diagnostic & Mechanism (The "Why")

Q1: Why is my boronic acid disappearing without forming the product?

Diagnosis: You are likely observing protodeboronation .[1][2][3] The combination of the ortho-methylthiomethoxy (MTM) group and the 3-fluoro substituent makes the C–B bond highly labile.

The Mechanism: Under basic conditions (required for Suzuki coupling), the boronic acid forms a boronate anion. The ortho-oxygen atom (from the MTM group) and the electron-withdrawing fluorine stabilize the transition state for ipso-protonation, leading to the cleavage of the Boron and replacement with Hydrogen.

Key Indicators:

  • Mass Balance Loss: Starting material is consumed, but product yield is low.

  • Byproduct Formation: Analysis of the crude mixture (GC-MS or

    
     NMR) reveals 1-fluoro-2-(methylthiomethoxy)benzene  (the deboronated arene).
    
  • Catalyst Poisoning: The thioether (sulfur) in the MTM group can coordinate to Palladium, slowing the catalytic cycle. A slower reaction gives the substrate more time to decompose.

Visualizing the Failure Mode:

Protodeboronation BA Boronic Acid (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate  + Base   Base Base (OH-) TS Transition State (Stabilized by o-O & F) Boronate->TS  Slow   Product Cross-Coupled Product Boronate->Product  Transmetalation (Fast Pd needed)   Deboronated Deboronated Arene (Dead End) TS->Deboronated  + H2O   Pd Pd Catalyst

Figure 1: The competition between productive coupling (Green) and destructive protodeboronation (Red). The ortho-heteroatoms accelerate the red path.

Part 2: Troubleshooting & Optimization (The "How")

Q2: Can I just change the reaction conditions to fix this?

Answer: Sometimes. If the instability is moderate, optimizing the "Race" between coupling and decomposition works. You must make the coupling faster than the decomposition.

Optimization Matrix:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reasoning
Base Carbonates (

,

)
Phosphate (

) or Fluoride (

)
Strong bases accelerate boronate formation and decomposition. Anhydrous

buffers the pH effectively.
Solvent DMF, Water/Alcohol mixturesAnhydrous THF, Dioxane, or Toluene Protodeboronation requires a proton source (water). Minimizing water slows decomposition.
Catalyst

,

Pd-G3/G4 (SPhos, XPhos, or RuPhos) Bulky, electron-rich ligands (Buchwald type) facilitate rapid oxidative addition and transmetalation, outcompeting decomposition and resisting sulfur poisoning.
Temp


Lower thermal energy reduces the rate of C–B bond cleavage.
Q3: The optimization didn't work. What is the ultimate solution?

Answer: You must mask the boronic acid. Free boronic acids with this substitution pattern are often too unstable to survive storage or slow reactions.[4] You should convert the boronic acid into a MIDA Boronate or a Potassium Trifluoroborate salt (


) .
  • MIDA Boronates: Best for "Slow Release" coupling.[1] The MIDA ester hydrolyzes slowly during the reaction, keeping the concentration of the free (unstable) acid low, preventing it from accumulating and decomposing.

  • 
     Salts:  Excellent for storage and handling. They are air-stable solids and often couple better than the free acid.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of MIDA Boronate

Use this if you need to store the compound or if standard couplings fail completely.

  • Reagents:

    • 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (

      
       equiv)
      
    • 
      -Methyliminodiacetic acid (MIDA) (
      
      
      
      equiv)
    • Solvent: Toluene/DMSO (

      
      ) or pure DMSO.
      
  • Procedure:

    • Dissolve the boronic acid and MIDA in the solvent mixture.

    • Heat to

      
       under Dean-Stark conditions (if using Toluene) or in a sealed vessel with molecular sieves (if using DMSO) for 2–4 hours.
      
    • Workup: Concentrate the solvent. The MIDA boronate is often insoluble in ether/water. Wash the crude solid with

      
       and water to remove unreacted acid/MIDA.
      
    • Purification: Recrystallize from Acetone/

      
       or Acetonitrile.
      
    • Note: MIDA boronates are stable to silica gel chromatography (elute with

      
      ).
      
Protocol B: "Slow Release" Suzuki Coupling (Using MIDA Boronate)

This is the gold standard for unstable substrates.

  • Reagents:

    • Aryl Halide (

      
       equiv)
      
    • MIDA Boronate (from Protocol A) (

      
       equiv)
      
    • Catalyst:

      
       (
      
      
      
      ) + SPhos (
      
      
      ) (or use SPhos Pd G3).
    • Base:

      
       (
      
      
      
      equiv).
    • Solvent: Dioxane/

      
       (
      
      
      
      ).
  • Procedure:

    • Combine all solids in a vial.

    • Add degassed solvent.

    • Heat to

      
      .
      
    • Mechanism: The water and base slowly hydrolyze the MIDA ester. The free boronic acid is released gradually. As soon as it is released, the highly active Pd catalyst consumes it. It never builds up a high enough concentration to undergo significant protodeboronation.

Protocol C: Rapid Coupling of Free Acid (If MIDA is not an option)

Requires strict anhydrous conditions.

  • Reagents:

    • Aryl Halide (

      
       equiv)
      
    • Boronic Acid (

      
       equiv - excess required due to loss).
      
    • Catalyst: XPhos Pd G4 (

      
      ) (Resists sulfur poisoning).
      
    • Base: CsF (

      
       equiv) or Anhydrous 
      
      
      
      .
    • Solvent: Anhydrous THF or Toluene .

  • Procedure:

    • Perform in a glovebox or under strict Argon flow.

    • Add reagents.[1][4][5][6]

    • Heat to

      
      . Monitor by LCMS every 30 mins.
      
    • Stop immediately upon consumption of halide.

Part 4: Decision Tree & Workflow

Troubleshooting Start Start: Coupling Fails Check Check Crude NMR/GCMS Start->Check Deboronated Is Deboronated Product Present? (1-fluoro-2-(MTM)benzene) Check->Deboronated No No: Catalyst Issue Deboronated->No No Yes Yes: Protodeboronation Deboronated->Yes Yes Sol1 Action: Switch Catalyst (Use Pd-G3/G4 to resist Sulfur) No->Sol1 Sol2 Action: Try Anhydrous Conditions (CsF / THF / 40°C) Yes->Sol2 Check2 Did it work? Sol2->Check2 Check2->Sol1 Yes (Success) Final Solution: Convert to MIDA Boronate Run Slow Release Protocol Check2->Final No

Figure 2: Troubleshooting logic flow for stabilizing the reaction.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.J. Am. Chem. Soc.2010 , 132, 13100–13112. [Link]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D.[7][8] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.J. Am. Chem. Soc.2007 , 129, 6716–6717. [Link]

  • Potassium Trifluoroborates: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.Acc. Chem. Res.2007 , 40, 275–286. [Link]

  • Catalyst Selection for Unstable Substrates: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.J. Am. Chem. Soc.2010 , 132, 14073–14075. [Link]

Sources

Optimization

Technical Support: Optimization of Suzuki-Miyaura Coupling for Sulfur-Containing Fluorophenyl Boronic Acids

Ticket ID: #SZK-MTM-003 Subject: Improving yields with 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Catalysis Division Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SZK-MTM-003 Subject: Improving yields with 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Perfect Storm" Substrate

Your substrate, 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid , presents a convergence of three distinct failure modes in palladium catalysis. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) will almost certainly fail or result in <20% yields.

This guide addresses the specific chemical antagonisms of your molecule:

  • Catalyst Poisoning: The sulfur atom in the ortho-methylthiomethoxy (MTM) group is a "soft" donor that irreversibly binds to soft Pd(0), displacing standard phosphine ligands and arresting the catalytic cycle.

  • Steric Hindrance: The ortho-substitution pattern impedes the transmetallation step.

  • Protodeboronation: The electron-withdrawing fluorine atom (combined with ortho-substitution) destabilizes the C–B bond, making it highly susceptible to base-catalyzed hydrolysis before coupling can occur.

Module 1: Catalyst Selection (The Anti-Poisoning Strategy)

To overcome sulfur poisoning, you must use ligands that bind to Palladium more tightly than the thioether sulfur does. Standard triphenylphosphine is insufficient.

Recommended Catalyst Systems
SystemCatalyst RecommendationWhy It Works
Option A (Gold Standard) Pd-PEPPSI-IPr NHC Ligand: N-Heterocyclic Carbenes (NHCs) form extremely strong

-bonds with Pd, preventing displacement by the sulfur in your MTM group. The "throw-away" pyridine ligand ensures rapid initiation.
Option B (High Sterics) XPhos Pd G4 or SPhos Pd G4 Biaryl Phosphines: These bulky, electron-rich ligands create a protective pocket around the Pd center, physically blocking the sulfur atom from coordinating while facilitating oxidative addition.
Do Not Use Pd(PPh₃)₄, Pd(dppf)Cl₂These ligands are labile and will be displaced by the sulfur in your substrate, leading to "Pd-black" precipitation and reaction death.

Module 2: Reaction Conditions (Stopping Protodeboronation)

The 3-fluoro substituent increases the acidity of the aryl ring, making the C–B bond labile under aqueous basic conditions. You must minimize the concentration of active hydrolytic species.

  • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene. Avoid aqueous biphasic mixtures (e.g., THF/Water) which accelerate deboronation.

  • Base: Use anhydrous K₃PO₄ (finely ground). It provides sufficient basicity for transmetallation without the aggressive hydrolytic power of hydroxides or alkoxides.

  • Temperature: 80–100°C . While counterintuitive, a faster reaction rate (facilitated by heat) often outcompetes the background rate of protodeboronation.

Module 3: Troubleshooting Logic & Decision Matrix

Use the following logic flow to diagnose specific yield issues in your current setup.

Troubleshooting Start Analyze Reaction Outcome CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains Unreacted CheckSM->SM_Remains Yes (High Recovery) SM_Gone SM Consumed CheckSM->SM_Gone No CatalystDeath ISSUE: Catalyst Poisoning Sulfur displaced ligand. SM_Remains->CatalystDeath CheckProduct Is Desired Product Formed? SM_Gone->CheckProduct Deboronation ISSUE: Protodeboronation (Ar-B(OH)2 -> Ar-H) CheckProduct->Deboronation No (Ar-H observed) Fix_Cat SOLUTION: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 CatalystDeath->Fix_Cat Fix_Cond SOLUTION: Use Anhydrous K3PO4 Reduce Water Content Deboronation->Fix_Cond

Figure 1: Decision matrix for diagnosing reaction failure based on crude NMR/LCMS analysis.

Module 4: Optimized Experimental Protocols

Protocol A: The "PEPPSI" Method (Recommended)

Best for: Maximum resistance to sulfur poisoning.

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)

    • 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.2 – 1.5 equiv)

    • Pd-PEPPSI-IPr (2–3 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv, anhydrous, micronized)

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80°C for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove Pd/Salts. The MTM group is stable to basic workup but avoid acidic washes (HCl) which will hydrolyze the acetal.

Protocol B: The "Buchwald G4" Method

Best for: Extremely sterically hindered coupling partners.

  • Setup: Charge vial with:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (2 mol%)

    • K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Add anhydrous THF or 1,4-Dioxane .

  • Reaction: Heat to 60–80°C . The G4 precatalyst activates rapidly; monitor conversion by LCMS after 1 hour.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester instead of the Boronic Acid? A: Highly Recommended. If you can synthesize or buy the pinacol ester (Bpin) analogue, do so. Boronic esters are significantly more stable towards protodeboronation than their acid counterparts. They release the active boronic acid slowly (if water is present) or transmetallate directly via an oxo-palladium pathway in anhydrous conditions.

Q: My reaction turns black immediately upon heating. What does this mean? A: This indicates rapid catalyst decomposition ("Pd-black" formation). The sulfur in your MTM group has stripped the ligands from the palladium. You must switch to a stronger binding ligand system like NHC (Pd-PEPPSI) or a bulky Buchwald phosphine (XPhos).

Q: Is the MTM group stable to the reaction conditions? A: Yes. The Methylthiomethyl (MTM) ether is generally stable to basic conditions used in Suzuki couplings. However, it is sensitive to acid (hydrolysis to alcohol) and strong oxidants (oxidation of sulfur to sulfoxide/sulfone). Ensure your workup is neutral or basic.

Q: I see the "homocoupling" product of my boronic acid. How do I stop this? A: Homocoupling is driven by the presence of Oxygen.

  • Degas your solvents thoroughly (sparge with Argon for 15 mins).

  • Use an excess of the boronic acid (1.5 equiv) to account for some loss to homocoupling.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Improved Synthesis and Application. Chemical Science.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Mitigation. Journal of the American Chemical Society.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Regarding stability of MTM ethers).

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

Case ID: CAS 958454-11-0 Support Tier: Level 3 (Senior Application Scientist) Status: Active Molecular Profile & Stability Assessment[1] Before initiating purification, you must understand the "personality" of this molec...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS 958454-11-0 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Molecular Profile & Stability Assessment[1]

Before initiating purification, you must understand the "personality" of this molecule.[1] It is not a standard reagent; it is a poly-functionalized intermediate with conflicting stability requirements.

  • The Boronic Acid ($ -B(OH)_2 $): Amphoteric, polar, and prone to dehydration (forming boroxines) and protodeboronation (cleavage of the C-B bond).[1]

  • The MTM Group ($ -O-CH_2-S-CH_3 $): An acetal-type protecting group. It is acid-labile and susceptible to oxidation (S-oxidation to sulfoxide/sulfone).

  • The Ortho-Fluoro Substituent: Increases the acidity of the boronic acid and can accelerate protodeboronation via electronic effects.

Critical Warning: The standard "acid wash" purification used for simple phenylboronic acids (pH 1–2) will destroy the MTM group. The standard oxidative workups will attack the sulfur. You must thread the needle between these instability modes.

The "Golden Path" Purification Protocol[1]

This is the recommended standard operating procedure (SOP) for isolating the target with >95% purity.

Phase A: Quench & Workup (Crucial Step)
  • Goal: Neutralize the reaction without hydrolyzing the MTM ether.

  • Reagent: Saturated aqueous Ammonium Chloride ($ NH_4Cl $) or 5% Citric Acid. Do NOT use HCl.

  • Protocol:

    • Cool reaction mixture to 0°C.

    • Slowly add $ NH_4Cl $ until pH reaches 5.0–6.0 . Do not go below pH 5.

    • Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer once with brine.

    • Dry over $ Na_2SO_4 $ (Sodium Sulfate). Avoid $ MgSO_4 $ if the crude is very acidic, as it is slightly Lewis acidic.[1]

Phase B: Purification Strategy
  • Primary Method: Controlled Precipitation / Trituration .

    • Boronic acids are often poorly soluble in non-polar solvents.

    • Dissolve crude oil in a minimum amount of EtOAc or Acetone .

    • Add n-Hexane or Heptane dropwise with stirring until the solution turns cloudy.

    • Cool to -20°C overnight. Filter the white precipitate.[2]

  • Secondary Method (If dirty): Flash Chromatography with Modification .

    • Standard silica gel is acidic and causes streaking.

    • Stationary Phase: Diol-bonded silica (preferred) or standard silica.

    • Mobile Phase: DCM : MeOH (95:5).

    • Additive: Do NOT add Acetic Acid (risk to MTM). If streaking occurs, pre-wash the column with 1% Triethylamine in Hexane, then run the column with neutral solvents.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My NMR shows a complex mixture of species. Is it impure?"

Diagnosis: Likely Boroxine Formation . Boronic acids exist in a dynamic equilibrium with their cyclic trimer (boroxine) and dimers. This is not necessarily a chemical impurity; it is a physical state.

  • The Test: Run the NMR in $ DMSO-d_6 $ with 1 drop of $ D_2O $ (Deuterium Oxide).

  • The Logic: Water shifts the equilibrium back to the monomeric acid ($ R-B(OH)_2 $). If the spectra simplifies to a single set of peaks after adding $ D_2O $, your product is pure.[1]

  • Reference: Hall, D. G.[1][3][4] (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2011.[1]

Issue 2: "I lost my product during the acid wash."

Diagnosis: MTM Hydrolysis . The Methylthiomethyl (MTM) group is an $ O,S $-acetal.[1] In the presence of strong acid (pH < 4), it hydrolyzes to release the free phenol, formaldehyde, and methanethiol.[1]

  • The Fix: Never use HCl or $ H_2SO_4 $. Use buffered weak acids like $ NH_4Cl $ or $ NaH_2PO_4 $. Keep the workup rapid and cold.

Issue 3: "The product is turning yellow/brown on the bench."

Diagnosis: Sulfur Oxidation . The sulfide in the MTM group is being oxidized to a sulfoxide ($ -S(=O)- $) or sulfone by atmospheric oxygen, likely catalyzed by trace metals or light.[1]

  • The Fix: Store under Argon/Nitrogen at -20°C. If you suspect oxidation, check the NMR for a shift in the $ -S-CH_3 $ peak (normally ~2.1-2.2 ppm; sulfoxides shift downfield to ~2.6 ppm).

Issue 4: "I cannot separate the product from the de-boronated impurity."

Diagnosis: Protodeboronation . The C-B bond is cleaved, yielding 3-fluoro-2-(methylthiomethoxy)benzene. This is accelerated by the ortho-heteroatom (MTM group) coordinating to the boron, facilitating hydrolysis.[1]

  • The Solution:

    • MIDA Boronate Conversion: Convert the unstable boronic acid to a MIDA (N-methyliminodiacetic acid) boronate.

    • Protocol: Reflux the crude boronic acid with MIDA in Toluene/DMSO. The resulting MIDA ester is crystalline, stable to silica chromatography, and bench-stable.[1]

    • Hydrolysis: Remove the MIDA group only when ready for the next step using mild aqueous base ($ NaHCO_3 $).

Decision Matrix & Workflow

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: NH4Cl (aq) pH 5-6 (Strict Control) Start->Quench Cold (0°C) Extract Extract: EtOAc/DCM Dry: Na2SO4 Quench->Extract CheckPurity Check Purity (NMR + D2O) Extract->CheckPurity Decision Is Purity > 90%? CheckPurity->Decision Trituration Method A: Trituration Solvent: EtOAc / Hexane Temp: -20°C Decision->Trituration Yes (Minor impurities) Chromatography Method B: Chromatography Stationary: Diol-Silica or Neutral Silica Mobile: DCM/MeOH (No Acid) Decision->Chromatography No (Complex mixture) MIDA Method C: MIDA Protection Form MIDA-Ester -> Column -> Hydrolyze Decision->MIDA No (Unstable/Decomposing) Final Pure Product Store -20°C under Ar Trituration->Final Chromatography->Final MIDA->Final

Figure 1: Decision tree for the purification of labile ortho-substituted boronic acids.

Solvent Compatibility Table

SolventCompatibilityNotes
Methanol (MeOH) ⚠️ CautionCan form methyl boronic esters. Reversible, but complicates NMR.[1]
Water (pH 7) ✅ GoodSoluble as boronate (basic) or sparingly soluble acid (neutral).
Water (pH < 4) FATAL Hydrolysis of MTM group.
Acetone ✅ ExcellentGood for dissolving crude before precipitation.
Hexane/Heptane ✅ ExcellentAnti-solvent for precipitation.
Dichloromethane ✅ GoodStandard extraction solvent.
THF ✅ GoodCompatible, but harder to remove traces than DCM.[1]

References

  • MIDA Boronate Strategy: Gillis, E. P.; Burke, M. D.[1][3][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716-6717.[1]

  • Boronic Acid Purification (General): Lennox, A. J. J.; Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443.[1]

  • MTM Group Stability: Corey, E. J.; Bock, M. G.[1] "Methylthiomethyl (MTM) Ethers: A New Protecting Group for Hydroxyl Functions." Tetrahedron Lett.1975 , 16, 3269-3270.[1]

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.[1]

  • Compound Verification: CAS Common Chemistry. "3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0)."[5][6][7] [6]

Sources

Optimization

Technical Support Center: Troubleshooting MTM (Methylthiomethoxy) Group Instability

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected synthetic roadblocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected synthetic roadblocks. One of the most misunderstood protective groups in complex organic synthesis is the Methylthiomethoxy (MTM) ether (


).

While celebrated for its orthogonal stability against mild acids and bases, the MTM group exhibits unique instability profiles under strong acidic or specific Lewis acidic conditions. This guide provides mechanistic causality, troubleshooting FAQs, and field-proven protocols to rescue your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why did my MTM group cleave unexpectedly during a Lewis acid-catalyzed glycosylation or silylation? A: The MTM group is highly stable to mild Brønsted acids (e.g., aqueous acetic acid), surviving conditions that readily cleave THP or TBS ethers[1]. However, it is highly susceptible to strong electrophilic Lewis acids like


, 

, or heavy metal cations (

,

)[2]. These reagents coordinate with the soft sulfur atom, triggering the expulsion of a leaving group and generating a highly reactive oxonium ion intermediate (

)[2]. If your reaction conditions utilize strong Lewis acids, the MTM group will act as a reactive participant rather than a passive spectator.

Q2: I attempted a standard MTM deprotection using


 / 

, but my NMR shows a cyclic methylene acetal instead of the free alcohol. What happened?
A: This is a classic "dead-end" pathway in densely functionalized molecules. When the MTM group is cleaved via traditional heavy-metal conditions, the transient oxonium ion is formed[2]. If your substrate contains an unprotected neighboring hydroxyl group (e.g., a 1,2- or 1,3-diol relationship), this internal nucleophile will outcompete intermolecular water attack. The result is rapid intramolecular trapping, yielding a highly unreactive cyclic methylene acetal[2].

Q3: How can I deprotect the MTM group in an acid-sensitive environment without forming the cyclic acetal? A: You must bypass the oxonium intermediate entirely. I recommend the Oxidative Pummerer Protocol [2]. By first oxidizing the MTM ether to a sulfoxide, you alter the electronic landscape. Subsequent treatment with Trifluoroacetic Anhydride (TFAA) forces a Pummerer rearrangement, yielding an acetoxy sulfide. This intermediate is then safely hydrolyzed under mild alkaline conditions, releasing the free alcohol without ever generating the electrophilic oxonium species[2].

Part 2: Mechanistic Visualization

To understand how to prevent MTM instability, we must map the causality of its degradation. The diagram below illustrates the divergent pathways of the MTM group when exposed to acidic conditions.

Mechanism MTM MTM Ether (R-O-CH2-S-CH3) Activated Activated Complex [R-O-CH2-S+(M)CH3] MTM->Activated Acid Coordination Acid Strong Acid / Lewis Acid (e.g., TBSOTf, Hg2+) Acid->Activated Oxonium Oxonium Ion Intermediate [R-O+=CH2] Activated->Oxonium Loss of -CH3SM Alcohol Free Alcohol (Desired Product) Oxonium->Alcohol H2O Attack Acetal Cyclic Methylene Acetal (Dead-End Byproduct) Oxonium->Acetal Internal Trapping Water H2O (Intermolecular) Water->Alcohol Diol Neighboring -OH (Intramolecular) Diol->Acetal

Fig 1: Acid-induced MTM degradation pathway highlighting the dead-end cyclic acetal formation.

Part 3: Quantitative Stability Profile

When designing your synthetic route, consult the following stability matrix to predict MTM behavior.

Reaction ConditionRepresentative ReagentsMTM Stability / OutcomeMechanistic Causality
Mild Aqueous Acid Acetic Acid (AcOH), THF/H₂OHighly Stable Insufficient acidity to protonate sulfur/oxygen; oxonium ion cannot form[1].
Strong Protic Acid 1M HCl (Heat), TFA (Neat)Unstable (Cleavage) Direct protonation drives the expulsion of methanethiol.
Strong Lewis Acid TBSOTf,

Unstable (Acetal Risk) Electrophilic activation of sulfur generates the oxonium ion[2].
Thiophilic Metals

,

Cleavage (Standard) Soft-soft interaction between metal and sulfur drives deprotection[2],[3].
Oxidants mCPBA, Oxone,

Conversion to Sulfoxide Sulfur is oxidized; ether linkage remains intact but primed for rearrangement[2].

Part 4: Validated Rescue Protocol (Oxidative Pummerer Deprotection)

If your substrate contains neighboring hydroxyl groups or is sensitive to heavy metals, standard acidic/metal cleavage will fail. The following self-validating protocol utilizes a Pummerer rearrangement to guarantee selective deprotection without oxonium ion formation[2].

Step-by-Step Methodology

Phase 1: Oxidation to MTM Sulfoxide

  • Dissolve the MTM-protected substrate (1.0 eq) in anhydrous

    
     (0.1 M concentration).
    
  • Cool the reaction flask to -78 °C under an argon atmosphere.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise. Alternatively, aqueous Oxone can be used.

  • Stir for 30 minutes. Quench with saturated aqueous

    
     and extract with 
    
    
    
    . The resulting sulfoxide is remarkably stable and should be isolated via standard workup.

Phase 2: Pummerer Rearrangement 5. Dissolve the crude sulfoxide in anhydrous


 and cool to 0 °C.
6. Add 2,6-lutidine (3.0 eq) as a non-nucleophilic acid scavenger.
7. Dropwise, add Trifluoroacetic Anhydride (TFAA, 2.0 eq).
8. Stir for 1 hour at 0 °C. The reaction converts the sulfoxide into an acetoxy sulfide intermediate.

Phase 3: Mild Alkaline Hydrolysis 9. Instead of standard acidic workup, directly pour the reaction mixture into aqueous ammonia (


 aq) or a saturated 

solution. 10. Stir vigorously at room temperature for 2 hours. This selectively hydrolyzes the acetoxy sulfide, releasing the pure, unprotected alcohol in high yields (>85%).

Workflow Start MTM Protected Substrate (Acid-Sensitive) Step1 Step 1: Oxidation (mCPBA, -78°C) Start->Step1 Sulfoxide Intermediate: MTM Sulfoxide Step1->Sulfoxide Step2 Step 2: Pummerer Rearrangement (TFAA, 2,6-lutidine, 0°C) Sulfoxide->Step2 Acetoxy Intermediate: Acetoxy Sulfide Step2->Acetoxy Step3 Step 3: Alkaline Hydrolysis (Aqueous NH3, 25°C) Acetoxy->Step3 Product Deprotected Alcohol (No Acetal Byproducts) Step3->Product

Fig 2: Step-by-step workflow of the Oxidative Pummerer deprotection strategy.

References

  • Kocienski, P. J. (2005). Protecting Groups (3rd Edition): 4.6 Methylthiomethyl (MTM) Ethers. Thieme Chemistry.[Link]

  • Wikipedia Contributors. (2025). Methylthiomethyl ether. Wikipedia, The Free Encyclopedia.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-substituted phenylboronic acid reactions

Topic: Overcoming Reactivity Issues with 2-Substituted Phenylboronic Acids Status: Active | Ticket Priority: High Diagnostic Overview: Why Your Reaction is Failing The Core Issue: In Suzuki-Miyaura coupling, 2-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Reactivity Issues with 2-Substituted Phenylboronic Acids Status: Active | Ticket Priority: High

Diagnostic Overview: Why Your Reaction is Failing

The Core Issue: In Suzuki-Miyaura coupling, 2-substituted (ortho-substituted) phenylboronic acids present a specific kinetic bottleneck: Transmetallation .

While steric hindrance on the aryl halide slows Oxidative Addition, steric hindrance on the boronic acid blocks the approach of the nucleophile to the Palladium(II) center. This deceleration creates a critical window of opportunity for the primary side-reaction: Protodeboronation .

If your starting material is being consumed but you are isolating the de-borylated arene (Ar-H) instead of the product, your catalyst is too slow to compete with the hydrolysis of the C-B bond.

Mechanistic Conflict Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiSteric Start 2-Substituted Boronic Acid Boronate Activated Boronate Species [Ar-B(OH)3]- Start->Boronate Hydrolysis Base Base/H2O Activation Base->Boronate Transmetal Transmetallation (STERIC BOTTLENECK) Boronate->Transmetal Slow Approach SideRxn Protodeboronation (Ar-H + B(OH)3) Boronate->SideRxn Fast hydrolysis if Transmetallation stalls Pd_Complex Pd(II)-Ar-X Intermediate Pd_Complex->Transmetal Product Biaryl Product (Success) Transmetal->Product Reductive Elimination

Figure 1: The "Race Against Time." Steric bulk slows transmetallation (red diamond), allowing water/base to attack the activated boronate, leading to protodeboronation (side reaction) before coupling occurs.

Solution Module A: Ligand Selection (The Engine)

Directive: Stop using Triphenylphosphine (


).
Standard ligands lack the bulk and electron density required to force transmetallation in hindered systems. You must use dialkylbiaryl phosphines (Buchwald Ligands).
Recommended Ligands
LigandStructure ClassBest Use CaseMechanism of Action
SPhos Dialkylbiaryl PhosphineGold Standard for 2-substituted boronic acids.The methoxy groups on the lower ring interact with the Pd center, creating a defined "pocket" that stabilizes the monolithic Pd(0) species while facilitating the entry of hindered nucleophiles [1].
XPhos Dialkylbiaryl PhosphineExcellent for aryl chlorides + hindered boronic acids.Similar to SPhos but with isopropyl groups; exceptionally bulky, promoting rapid reductive elimination.
AntPhos Anthracene-basedExtreme steric hindrance (e.g., tetra-ortho systems).Rigid anthracene backbone forces the Pd center into a highly reactive geometry [3].

Technical Insight: SPhos is unique because its 2,6-dimethoxy substitution prevents the formation of inactive palladacycles, a common deactivation pathway for other bulky ligands. This ensures a high concentration of active catalytic species [1].

Solution Module B: The "Slow Release" Strategy

Problem: Even with SPhos, highly unstable boronic acids (e.g., 2-heterocyclic or poly-fluorinated) decompose faster than they couple. Solution: Use MIDA Boronates (N-methyliminodiacetic acid boronates).[1]

MIDA boronates are


-hybridized and unreactive toward transmetallation.[2] Under specific aqueous-basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the standing concentration of the unstable boronic acid low, statistically favoring coupling over decomposition [2].
Decision Tree: Choosing Your Strategy

DecisionTree Q1 Is the Boronic Acid Inherently Unstable? (e.g., 2-pyridyl, poly-F) Stable Stable but Hindered (e.g., 2-methylphenyl) Q1->Stable No Unstable Unstable/Rapid Protodeboronation Q1->Unstable Yes MethodA Method A: SPhos + Anhydrous K3PO4 Stable->MethodA MethodB Method B: MIDA Slow Release Unstable->MethodB

Figure 2: Protocol Selection Guide based on boronic acid stability.

Standard Operating Procedures (SOPs)

Protocol A: High-Steric Coupling (SPhos System)

Use this for stable but hindered substrates (e.g., o-tolylboronic acid).

  • Catalyst Prep: Charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[3]

    • 2-Substituted Boronic Acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (1-2 mol%)

    • SPhos (2-4 mol%) (Note: Maintain 1:2 Pd:Ligand ratio)

    • K₃PO₄ (2.0 - 3.0 equiv) (Finely ground)

  • Solvent System: Add Toluene/Water (10:1) or Dioxane/Water (10:1) .

    • Critical: A small amount of water is necessary for the boronic acid activation, but too much promotes protodeboronation.

  • Execution: Seal and heat to 100°C for 2-12 hours.

  • Optimization: If protodeboronation persists, switch to strictly anhydrous conditions using CsF (2-3 equiv) in dry Dioxane at 100°C.

Protocol B: MIDA Boronate "Slow Release"

Use this for unstable substrates (e.g., 2-pyridyl MIDA boronate).[3]

  • Reagents: Charge vial with:

    • Aryl Halide (1.0 equiv)[3]

    • MIDA Boronate (1.2 - 1.5 equiv)[3]

    • Pd(OAc)₂ (2-5 mol%)[4]

    • SPhos or XPhos (4-10 mol%)

    • K₃PO₄ (5.0 - 7.0 equiv) (High base load is required for hydrolysis)

  • Solvent: Dioxane:Water (5:1) .

  • Execution: Heat to 60°C - 80°C .

    • Mechanism:[2][5][6][7][8][9][10] The water/base slowly hydrolyzes the MIDA backbone. The free boronic acid is released and immediately intercepted by the Pd-SPhos complex [2].

Troubleshooting FAQ

Q: I am seeing homocoupling of the aryl halide. What went wrong? A: This usually indicates that the transmetallation step is completely stalled. The Pd(II) species sits waiting for the boronic acid, and eventually undergoes disproportionation or reacts with another halide.

  • Fix: Increase the catalyst loading or switch to a pre-formed catalyst like SPhos Pd G2 or G3 . Pre-formed catalysts ensure the active Pd(0) species is generated immediately without an induction period.

Q: Can I use carbonate bases (


, 

)?
A: For sterically hindered 2-substituted boronic acids, carbonates are often too weak to drive the equilibrium toward the boronate anion quickly enough to compete with decomposition. Phosphate (

)
or Hydroxide (

)
are preferred. However, if your substrate is base-sensitive, use CsF in non-protic solvents.

Q: My reaction works on the 2-methyl derivative but fails on the 2,6-dimethyl derivative. A: 2,6-disubstitution (doubly ortho) is exponentially harder.

  • Fix: You need the AntPhos ligand or Pd-PEPPSI-IPent catalysts. Alternatively, use the Molander Protocol (Potassium Organotrifluoroborates) which can sometimes bypass the stability issues of free boronic acids in these extreme cases [4].

References

  • Buchwald, S. L., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[2][11]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.

  • Molander, G. A., et al. (2010).[11] Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Journal of the American Chemical Society.[2][11]

Sources

Optimization

Removing palladium impurities from 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid products

Introduction: The Chelation Challenge You are likely reading this because standard palladium (Pd) removal methods (Celite filtration, aqueous washes) have failed to bring your Pd levels below ICH Q3D limits (<10–20 ppm)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chelation Challenge

You are likely reading this because standard palladium (Pd) removal methods (Celite filtration, aqueous washes) have failed to bring your Pd levels below ICH Q3D limits (<10–20 ppm).

This failure is chemically predictable. Your molecule, 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid , presents a "perfect storm" for palladium retention:

  • The Thioether Trap: The sulfur atom in the methylthiomethoxy (MTM) group acts as a "soft" Lewis base, coordinating strongly to Palladium (a "soft" Lewis acid). This creates a competitive equilibrium where the product holds onto the impurity.

  • Chemical Fragility:

    • Acid Sensitivity: The acetal-like MTM linkage (

      
      ) is susceptible to hydrolysis under acidic conditions.
      
    • Boron Instability: The boronic acid moiety is prone to protodeboronation (loss of boron) at high temperatures or extreme pH.

This guide provides a chemically compatible, self-validating workflow to break the Pd-Sulfur bond without degrading your target molecule.

Module 1: Diagnostic & Assessment

Before initiating purification, establish your baseline. Color is an unreliable indicator of Pd concentration in sulfur-rich compounds.

Diagnostic StepMethodTarget / LimitNotes
Quantitative ICP-MS / ICP-OES< 10 ppm (Oral)The Gold Standard. Essential for final release.
Qualitative Colorimetric Spot TestVisual Pass/FailUse N,N-diethyl-p-phenylenediamine sulfate. Fast check during fractions.
Stability Check 1H NMR (D2O shake)Intact MTM groupVerify the

singlet (~5.1 ppm) is stable before scaling.

Module 2: The Scavenger Protocol (Recommended)

Core Logic: You cannot use standard silica or acidic scavengers (like sulfonic acid resins) because they may hydrolyze the MTM group. You must use a neutral, high-affinity ligand that out-competes the sulfur in your molecule.

Recommended Scavengers:

  • Primary Choice: SiliaMetS® Thiol (or equivalent Thiol-modified silica).

    • Why: High affinity for Pd(II) and Pd(0); neutral pH compatibility.

  • Secondary Choice: SiliaMetS® DMT (Dimercaptotriazine).

    • Why: Higher affinity, but slightly more expensive. Use if Thiol fails.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude boronic acid in THF or Ethyl Acetate (10-20 volumes).

    • Avoid: Alcohols (MeOH/EtOH) can sometimes promote transesterification or acetal exchange if trace acid is present.

  • Loading: Add SiliaMetS® Thiol at a ratio of 5-10 equivalents relative to the residual Palladium (not the product).

    • Rule of Thumb: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40°C for 4–12 hours .

    • Critical: Do not reflux. High heat promotes protodeboronation.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica scavenger.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Module 3: Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the correct purification route based on impurity levels and chemical stability.

Pd_Removal_Logic Start Crude Product (High Pd Content) Check_Acid Is MTM Group Acid Stable? Start->Check_Acid No_Acid No (Risk of Hydrolysis) Check_Acid->No_Acid MTM Ether Present Yes_Acid Yes (Stable) Check_Acid->Yes_Acid Select_Scav Select Neutral Scavenger (SiliaMetS Thiol / DMT) No_Acid->Select_Scav Solvent_Choice Solvent: THF or EtOAc (Avoid MeOH/Water) Select_Scav->Solvent_Choice Temp_Control Temp: < 50°C (Prevent Deboronation) Solvent_Choice->Temp_Control Filter Filter (0.45µm) Temp_Control->Filter Acid_Wash Acidic Wash / Cation Exchange Test ICP-MS Check Filter->Test Success Release (<10 ppm) Test->Success Pass Fail Fail (>10 ppm) Test->Fail Fail Recryst Secondary Strategy: Crystallization (DCM/Hex) Fail->Recryst Recryst->Filter

Caption: Logical workflow for selecting scavenger parameters while preserving the acid-sensitive MTM moiety.

Module 4: Troubleshooting & FAQs

Q1: The scavenger removed the Pd, but my yield dropped significantly. Where did my product go?

  • Diagnosis: You likely used an acidic scavenger (like SiliaMetS® Tosic Acid) or the reaction was too hot.

  • Mechanism: The MTM group (

    
    ) hydrolyzes in the presence of strong Brønsted acids, releasing formaldehyde and methanethiol, leaving behind a phenol.
    
  • Fix: Switch to SiliaMetS® Thiol (neutral pH) and ensure the solvent is not acidified. Keep T < 50°C.

Q2: I smell a strong "garlic" odor during purification. Is this normal?

  • Diagnosis: This indicates the degradation of the methylthio group, likely oxidation to the sulfoxide or sulfone, or hydrolysis of the MTM.

  • Fix: Perform all scavenging steps under an inert atmosphere (Nitrogen/Argon). Boronic acids and thioethers are both susceptible to oxidative degradation over long stir times.

Q3: The Pd levels plateaued at 50 ppm and won't go lower. Why?

  • Diagnosis: Kinetic Trapping. The Pd is likely buried inside the crystal lattice of the boronic acid or exists as a stable cluster.

  • Fix: You must fully dissolve the compound. If the scavenger step was done on a suspension, it will fail. Dissolve completely in THF, treat with scavenger, filter, and then recrystallize.

Q4: Can I use Activated Carbon (Charcoal)?

  • Answer: Use with caution. While cheap, carbon is non-selective. It may adsorb your aromatic product, leading to yield losses of 10–30%. If you must use it, use a specific grade like Darco® KB-G (wetted), but silica scavengers are far superior for high-value intermediates.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019).[1][2] Defines Permitted Daily Exposure (PDE) limits for Palladium.[1]

  • SiliCycle Application Note. "Scavenging of Palladium from API." SiliCycle Inc.[3] Demonstrates efficacy of Thiol/DMT ligands over standard silica.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Reviews the difficulty of Pd removal from sulfur-containing species.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley). Reference for the acid-sensitivity of the Methylthiomethyl (MTM) ether group.

Sources

Troubleshooting

Solving solubility issues of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid in water

Technical Support Center: Solubilizing 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid Ticket ID: #SOL-3F2MTM-PB[1] Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Status: Open Urgency: High...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

  • Ticket ID: #SOL-3F2MTM-PB[1]

  • Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

  • Status: Open

  • Urgency: High (Experimental Blocker)

Introduction: The "Hidden" Chemistry of Your Precipitate

Welcome to the technical support portal. You are likely here because your target molecule, 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid , is precipitating upon dilution into aqueous media (PBS, cell culture media, or reaction buffers), despite dissolving perfectly in DMSO.

This is not just a "solubility" issue; it is a stability and equilibrium issue. This molecule presents a "perfect storm" of three competing chemical behaviors:

  • The Boroxine Cycle: Boronic acids spontaneously dehydrate into insoluble trimers (boroxines).[1]

  • The MTM Lipophilicity: The 2-(methylthiomethoxy) group is a "greasy" acetal/thioether hybrid that drastically lowers water solubility compared to a naked phenylboronic acid.[1]

  • The pH Trap: The fluorine substituent lowers the pKa, but not enough to be fully ionized (soluble) at neutral pH.

This guide provides the scientifically grounded protocols to keep this molecule in solution without compromising its chemical integrity.

Module 1: The Diagnostic Phase

Before attempting a fix, understand the equilibrium governing your tube.[1]

The Boroxine-Boronic Acid Equilibrium

In solid form and non-polar solvents, your compound exists largely as a boroxine (anhydride trimer).[1] To dissolve it in water, you must drive the equilibrium toward the boronic acid monomer (hydrolysis) and then trap it there.

BoroxineEquilibrium cluster_0 Insoluble Phase cluster_1 Soluble Phase Boroxine Boroxine (Trimer) (Greasy/Precipitate) Acid Boronic Acid (Monomer) (Neutral/Sparingly Soluble) Boroxine->Acid + 3 H2O (Slow Hydrolysis) Boronate Boronate Anion (Highly Soluble) Acid->Boronate + OH- (pH > pKa) OR + Diol (Complexation)

Figure 1: The solubility pathway.[1] Your goal is to push the equilibrium to the far right (Green Zone).

Module 2: Formulation Strategies (The "How-To")

Choose the protocol that matches your experimental constraints.

Strategy A: The "Diol Trap" (Recommended for Biological Assays)

Best for: Cell culture, enzyme assays, neutral pH conditions.

The Science: Boronic acids form reversible covalent esters with 1,2-diols (like sugars).[1] This "traps" the monomer, preventing it from reverting to the insoluble boroxine. This mimics how nature solubilizes boron.[1]

Protocol:

  • Stock Preparation: Dissolve the compound in DMSO at 100x the final concentration (e.g., 10 mM).

  • The Carrier Solution: Prepare your aqueous buffer (PBS/Media) containing 5–10 molar equivalents of Sorbitol or Fructose .[1]

    • Note: Glucose works but binds weakly.[1] Sorbitol/Fructose bind strongly.[1]

  • Mixing: Add the DMSO stock dropwise to the stirring sugar-buffer.

  • Result: The boronic acid complexes with the sugar, lowering the effective pKa and dramatically increasing solubility at pH 7.4.

Strategy B: The pH Adjustment (Chemical Synthesis/Suzuki Coupling)

Best for: Chemical reactions where higher pH is tolerated.

The Science: The fluorine at the 3-position lowers the pKa of the boronic acid (likely to ~7.5–8.0). By raising the pH slightly above this pKa, you convert the neutral acid into the boronate anion , which is highly water-soluble.

Protocol:

  • Buffer Choice: Use a Carbonate or Phosphate buffer adjusted to pH 9.5 .[1]

  • Dissolution: Add the solid compound directly to the buffer. Sonicate if necessary.[1]

  • Caution: The methylthiomethoxy (MTM) group is stable in base, but do not go below pH 4 .[1] MTM is an acetal and will hydrolyze to the phenol and formaldehyde/methylmercaptan in acidic conditions.

Strategy C: The "Step-Down" Dilution (Quick Screening)

Best for: Low concentration (<50 µM) screening.

The Science: Prevents "shock precipitation" where local high concentrations drive boroxine formation before the compound can disperse.

Protocol:

  • Dissolve in 100% DMSO.[1]

  • Dilute to 10x intermediate in PEG-400 or Ethanol .

  • Dilute the intermediate into the final aqueous buffer.

Module 3: Critical Stability Warnings (The MTM Group)

Your molecule contains a Methylthiomethoxy (MTM) group (


).[1] This functionality introduces specific vulnerabilities often overlooked.
HazardMechanismConsequencePrevention
Oxidation The Sulfur atom oxidizes to Sulfoxide (

) or Sulfone (

).[1]
Loss of biological activity; change in polarity.[1]Degas buffers with Nitrogen/Argon.[1] Avoid peroxide-containing solvents (old ethers/PEG).[1]
Acid Hydrolysis The

linkage is an O,S-acetal.[1] Acid cleaves it.[1]
Degradation to 3-Fluoro-2-hydroxyphenylboronic acid.[1]NEVER use acidic buffers (pH < 5).[1] Keep pH > 7.0.
Metal Poisoning Thioethers bind soft metals (Pd, Pt, Au).[1]Catalyst poisoning in Suzuki couplings.Use excess catalyst or add the boronic acid slowly to the reaction.

Module 4: Troubleshooting Workflow

Use this decision tree to resolve persistent crashing.

TroubleshootingTree Start Precipitate Observed? CheckConc Is Concentration > 100 µM? Start->CheckConc CheckPH Is pH < 7.5? CheckConc->CheckPH No SolventSwitch Switch to Strategy A (Add 5 eq. Sorbitol) CheckConc->SolventSwitch Yes BaseAdjust Adjust pH to 8.5-9.0 (Use Carbonate Buffer) CheckPH->BaseAdjust Yes CheckOxidation Check DMSO Stock Quality (Did it turn yellow? Sulfoxide formed?) CheckPH->CheckOxidation No

Figure 2: Interactive Troubleshooting Logic.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While heat drives the boroxine-to-acid hydrolysis (good), it also promotes the oxidation of the sulfur in the MTM group (bad). If you must heat, do not exceed 40°C and ensure the buffer is degassed.[1]

Q: Why does my stock solution in DMSO smell like rotten cabbage? A: This indicates degradation.[1] The MTM group is hydrolyzing or oxidizing, releasing methyl mercaptan or related sulfur species.[1] Discard the stock and prepare fresh from powder. Store solid at -20°C under Argon.

Q: I need to run a Suzuki coupling in water. What catalyst system do you recommend for this specific substrate? A: Because of the sulfur atom (catalyst poison) and the steric bulk at the 2-position, standard conditions may fail. Use Buchwald precatalysts (e.g., XPhos Pd G2) which are robust against sulfur poisoning.[1] Use a base like


 (pH ~11) to ensure the boronate species is formed.[1]

References

  • Hall, D. G. (Ed.).[1][2][3] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1][3] (The definitive text on boroxine-acid equilibrium). [1]

  • Yan, J., et al. (2004).[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2][4][5][6] Tetrahedron, 60(49), 11205-11209.[1] (Foundational paper on using sugars to solubilize boronic acids). [1][2]

  • BenchChem Technical Support. (2025). Stability of methylthiomethoxy group in aqueous solution. (General stability data for MTM protecting groups).

  • University of Edinburgh. (2025).[1] The Boroxine–Boronic Acid Equilibrium. (Kinetics of the hydrolysis step required for solubilization).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

Topic: 1H NMR Characterization of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Content Type: Publish Comparison Guide

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Compound Utility

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) serves as a specialized building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the phenolic hydroxyl group requires protection.

The Methylthiomethyl (MTM) group is a unique protecting group chosen for its orthogonality to acid-labile groups (like BOC or MOM). Unlike standard benzyl or methyl ethers, the MTM group can be removed under neutral conditions using mild thiophilic reagents (e.g., Ag(I) or Hg(II) salts), making this boronic acid crucial for synthesizing complex scaffolds with sensitive functionality.

This guide provides a definitive framework for characterizing this compound via 1H NMR, distinguishing it from its metabolic precursors (free phenols), degradation products (deboronated species), and alternative analogs (MOM ethers).

Theoretical Spectral Assignment (The "Gold Standard")

Solvent Recommendation:DMSO-d6 is the required solvent. Chloroform-d (


) often leads to broad or invisible boronic acid hydroxyl protons due to rapid exchange and low solubility of the boronic acid moiety.
Predicted 1H NMR Data (400 MHz, DMSO-d6)
PositionMoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
B-OH Boronic Acid8.20 – 8.50 Broad Singlet2HDiagnostic for boronic acid integrity. Disappears upon D₂O shake.
Ar-H Aromatic (H-6)7.45 – 7.55 dd / m1HOrtho to Boron; deshielded by B(OH)₂.
Ar-H Aromatic (H-4)7.30 – 7.40 td / m1HPara to Boron; split by F (

Hz).
Ar-H Aromatic (H-5)7.15 – 7.25 m1HMeta to Boron; shielded by F and OR.
-OCH₂S- MTM Methylene5.10 – 5.20 Singlet2HKey Identity Peak. Distinct from MOM (-OCH₂O-

5.2 ppm) due to S-neighbor.
-SCH₃ MTM Methyl2.15 – 2.25 Singlet3HKey Identity Peak. Upfield from MOM methoxy (

3.4 ppm).

Note on Couplings: The Fluorine atom at position 3 will cause significant splitting (


) in the aromatic signals, often turning simple doublets into double-doublets (dd) or multiplets.

Comparative Analysis: Target vs. Alternatives & Impurities

To ensure the identity and purity of the material, one must differentiate the target from its likely contaminants and analogs.

A. Target vs. Free Phenol (Precursor/Degradant)

Context: The MTM group is installed on 3-Fluoro-2-hydroxyphenylboronic acid. Incomplete reaction or acid-catalyzed hydrolysis yields the free phenol.

FeatureTarget (MTM-Protected) Free Phenol (Precursor) differentiation
-OCH₂S- Singlet @ 5.15 ppmAbsent Primary indicator of protection.
-SCH₃ Singlet @ 2.20 ppmAbsent Confirming alkyl signal.
Phenolic -OH AbsentBroad Singlet @ 9.0–10.0 ppmVisible in dry DMSO-d6.
Aromatic Region 3 Protons3 Protons (Upfield Shift)Phenol protons are more shielded than Ether protons.
B. Target vs. Deboronated Impurity (Protodeboronation)

Context: Boronic acids are prone to losing the -B(OH)₂ group, replaced by a proton, especially under heating or basic conditions. Impurity: 1-Fluoro-2-(methylthiomethoxy)benzene.

FeatureTarget (Boronic Acid) Deboronated Impurity Differentiation
B(OH)₂ Broad Singlet @ 8.3 ppmAbsent Critical purity check.
Aromatic Count 3 Protons4 Protons Appearance of a new proton in the 6.8–7.2 ppm range.
Symmetry Trisubstituted patternDisubstituted patternComplex multiplet structure changes.
C. Target vs. MOM Analog (Alternative Protecting Group)

Context: Methoxymethyl (MOM) is a common alternative. You must confirm you have MTM, not MOM.

FeatureMTM (Target) MOM (Alternative) Differentiation
Methylene (-CH₂-)

5.1 – 5.2 ppm

5.1 – 5.2 ppm
Difficult to distinguish here.
Methyl (-CH₃)

2.2 ppm (-S-Me)

3.4 ppm (-O-Me)
Definitive. S-Me is significantly upfield of O-Me.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Mass: Weigh ~10 mg of the solid boronic acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule. Water in DMSO (HDO peak @ 3.33 ppm) triggers proton exchange, broadening the B(OH)₂ signal and making integration inaccurate.

  • Dissolution: Vortex gently. Do not heat above 40°C to avoid protodeboronation.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds. Boronic acid protons have long T1 relaxation times; short delays lead to under-integration of the B(OH)₂ signal.
    
  • Scans: 16–64 scans for sufficient S/N.

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to interpret the spectrum.

NMR_Validation Start Start: Analyze 1H NMR Spectrum Check_Boron Check 8.0 - 8.5 ppm: Is Broad Singlet (2H) Present? Start->Check_Boron Check_MTM_Me Check 2.1 - 2.3 ppm: Is Singlet (3H) Present? Check_Boron->Check_MTM_Me Yes Result_Deboronated FAIL: Protodeboronated Impurity (Check 4 Ar-H) Check_Boron->Result_Deboronated No Check_Aromatic Check Integration: Are there exactly 3 Aromatic H? Check_MTM_Me->Check_Aromatic Yes (2.2 ppm) Result_Phenol FAIL: Free Phenol (Check OH @ 9-10 ppm) Check_MTM_Me->Result_Phenol No (Missing) Result_MOM FAIL: MOM Analog Identified (Methyl peak @ 3.4 ppm) Check_MTM_Me->Result_MOM No (Peak @ 3.4 ppm) Result_Pure PASS: Pure Target Compound Check_Aromatic->Result_Pure Yes (3H) Check_Aromatic->Result_Deboronated No (4H)

Figure 1: Decision tree for validating the identity and purity of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid.

Performance & Stability Insights

Stability in Solution
  • Boroxine Formation: In non-polar solvents (

    
    ), boronic acids exist in equilibrium with their trimeric boroxine anhydrides. This splits NMR signals.[1][2][3] Always use DMSO-d6  or add a drop of 
    
    
    
    to
    
    
    to force the equilibrium to the monomeric acid species.
  • Oxidation Risk: The thioether (-S-) in the MTM group is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon prolonged exposure to air.

    • Observation: Watch for satellite peaks slightly downfield of 2.2 ppm (S-Me shift to ~2.6 ppm for sulfoxide).

Why MTM? (Performance vs. MOM)

While MOM (Methoxymethyl) is spectrally similar, MTM offers superior performance in specific synthetic routes:

  • Cleavage Conditions: MTM is cleaved by Ag(I) or Hg(II) (thiophilic metals), whereas MOM requires strong acid. This makes MTM ideal for substrates containing acid-sensitive groups (e.g., acetals, silyl ethers) that would survive the boronic acid coupling but fail during deprotection.

  • Lithiation Directing: The sulfur atom in MTM can act as a stronger Ortho-Lithiation Director (DoM) than oxygen in MOM, potentially aiding in the regioselective synthesis of the precursor.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; Wiley: New York, 1999.
  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011. (General NMR characteristics of Phenylboronic acids).
  • Sigma-Aldrich. 3-Fluoro-2-hydroxyphenylboronic acid NMR Data. (Used as baseline for precursor shifts).

  • Reich, H. J.Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison. (Reference for substituent effects of -F and -OR groups).
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org. Chem.1997 , 62, 7512–7515.[1] Link

Sources

Comparative

19F NMR spectra analysis of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

Topic: 19F NMR Spectra Analysis of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Spectra Analysis of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint of a Protected Warhead

In medicinal chemistry, 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid serves as a specialized building block, combining a Suzuki-Miyaura coupling handle (boronic acid) with a protected phenol (MTM ether) and a fluorine bioisostere.

For the synthetic chemist, the critical challenge is not just synthesis, but validation . Boronic acids are notoriously difficult to characterize via HPLC due to column interaction (tailing) and dynamic equilibrium between the free acid and boroxine trimer.

This guide establishes 19F NMR as the superior analytical method for this compound, offering a "clean window" into the aromatic core that 1H NMR cannot provide due to the spectral clutter of the methylthiomethyl (MTM) protecting group. We compare this method against standard alternatives and provide a robust protocol for distinguishing the target molecule from its common impurities (deprotected phenol and boroxine anhydrides).

Part 1: Spectral Analysis & Comparative Profiling

The Target Spectrum: What to Look For

The 19F nucleus in 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is sensitive to the electronic environment of the ortho-alkoxy group (the MTM ether) and the meta-boronic acid.

FeatureSpecificationCausality & Insight
Chemical Shift (

)
-125 ppm to -135 ppm (approx. range)The MTM group (-OCH₂SCH₃) exerts an inductive withdrawing effect relative to a free phenolate, typically resulting in a downfield shift (deshielding) compared to the precursor phenol.
Multiplicity Multiplet (dd or ddd) Coupling arises from the ortho-proton (H4) and meta-proton (H5).

is typically 8–10 Hz;

is 5–7 Hz.
Solvent Effect Significant (

ppm)
Critical: In CDCl₃, the signal often broadens due to boroxine formation. In DMSO-

or CD₃OD, the signal sharpens as the solvent breaks up the trimer, coordinating to the boron center.
Comparative Analysis: 19F NMR vs. Alternatives

The following table compares the efficacy of 19F NMR against 1H NMR and HPLC for validating this specific compound.

Feature19F NMR (Recommended) 1H NMR (Standard) HPLC-UV/MS
Specificity High. Only detects the fluorinated core.Moderate. MTM signals (

2.2, 5.1) can obscure aromatic protons or impurities.
Low. Boronic acids streak/tail on C18 columns; MTM is labile in acidic mobile phases.
Boroxine Detection Excellent. Distinct chemical shift for monomer vs. trimer.Poor. Signals overlap; difficult to quantify ratio.N/A. Boroxine hydrolyzes on column.
Deprotection Monitoring Instant. Shift changes by ~5-10 ppm upon loss of MTM.Ambiguous. Loss of MTM peaks can be confused with solvent suppression or overlap.Good, but requires specific pH to prevent on-column degradation.
Impurity Profiling: The "Traffic Light" System

Use 19F NMR to instantly categorize your sample purity.

  • Target (Protected): Sharp signal at baseline shift (

    
    ).
    
  • Impurity A (Deprotected Phenol): Upfield shift (more negative ppm) due to increased electron density from the free hydroxyl/phenolate.

  • Impurity B (Protodeboronation): Loss of the boronic acid group (replaced by H). This dramatically alters the shift (typically >10 ppm change) as the electron-withdrawing boron is removed.

Part 2: Experimental Protocols

Protocol A: Optimal Sample Preparation

Rationale: Boronic acids exist in an equilibrium between the monomeric acid [RB(OH)₂] and the cyclic boroxine trimer [(RBO)₃]. This equilibrium is solvent-dependent and causes line broadening in non-polar solvents.

  • Solvent Selection: Use DMSO-

    
      (0.6 mL).
    
    • Why? DMSO coordinates to the empty p-orbital of the boron atom, stabilizing the monomeric species and resulting in sharp, quantifiable peaks. Avoid CDCl₃ unless strictly necessary.

  • Internal Standard: Add 10 µL of

    
    -Trifluorotoluene (TFT)  (
    
    
    
    -63.7 ppm).
    • Why? TFT is inert, chemically distinct, and provides a reliable integration reference to calculate absolute purity (wt%).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1):

      
       5 seconds. (Fluorine nuclei can have long T1 times; insufficient delay leads to integration errors).
      
    • Scans: 16–32 (High sensitivity of 19F requires fewer scans than 13C).

Protocol B: MTM Stability Check

Rationale: The Methylthiomethyl (MTM) group is acid-sensitive.[1] Ensure your NMR solvent is not acidic (e.g., old CDCl₃ generates DCl).

  • Dissolve 5 mg of compound in DMSO-

    
    .
    
  • Acquire time-zero spectrum (

    
    ).
    
  • Add 10 µL of D₂O (simulates aqueous workup conditions).

  • Acquire spectrum at

    
    .
    
  • Pass Criteria: No new signal appears upfield (indicating phenol release).

Part 3: Visualization & Logic Flows

Figure 1: Structural Verification Workflow

This diagram illustrates the decision logic for validating the compound using 19F NMR.

G Start Crude Product (3-F-2-MTM-Phenylboronic Acid) Solvent Dissolve in DMSO-d6 (Stabilizes Monomer) Start->Solvent Acquire Acquire 19F NMR (Decoupled) Solvent->Acquire Check1 Check Chemical Shift Region Acquire->Check1 ResultA Single Sharp Peak (-125 to -135 ppm) TARGET CONFIRMED Check1->ResultA Clean ResultB Broad/Multiple Peaks (Boroxine Equilibrium) Check1->ResultB Broad ResultC Upfield Shifted Peak (Deprotected Phenol) Check1->ResultC Shifted Action1 Add D2O/NaOH to Hydrolyze Trimer ResultB->Action1 Action2 Repurify (Re-install MTM) ResultC->Action2

Caption: Logic flow for 19F NMR validation. DMSO-d6 is critical to collapse boroxine equilibrium into a single monomeric species.

Figure 2: The MTM-Boronic Acid Interaction

Visualizing the structural components and their NMR impact.

Structure Core Phenyl Ring F Fluorine-19 (Pos 3) Sensor Nucleus Core->F MTM MTM Group (Pos 2) -OCH2SCH3 Steric/Electronic Influence Core->MTM Boron Boronic Acid (Pos 1) -B(OH)2 Lewis Acid Center Core->Boron MTM->F Ortho Effect (Deshielding) Boron->F Meta Effect (Inductive) Solvent DMSO-d6 Solvent Solvent->Boron Coordination (Sharpening Signal)

Caption: Mechanistic interactions affecting the 19F NMR signal. Solvent coordination at the Boron center is required for high-resolution spectra.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Section on Methylthiomethyl Ethers).[1][2] Wiley. Link

  • Fleet, G. W. J., et al. (2015). 19F NMR as a probe for boronic acid-diol interactions.[3]Analytical Methods, 7, 102-109. (Demonstrates solvent effects on boronic acid NMR). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for 19F shift prediction).

Sources

Validation

The Subtle Power of a Single Atom: A Comparative Guide to the Reactivity of 3-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic incorporation of fluorine a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties. Phenylboronic acids, as indispensable reagents in Suzuki-Miyaura cross-coupling reactions, are prime candidates for such modification. This guide provides an in-depth comparison between the workhorse non-fluorinated phenylboronic acid and its meta-fluorinated counterpart, 3-fluorophenylboronic acid. We will dissect the fundamental electronic effects that govern their reactivity, present supporting experimental data, and provide robust protocols for their application.

The Decisive Influence of Fluorine's Electronic Effects

The difference in reactivity between phenylboronic acid and 3-fluorophenylboronic acid stems from the potent electronic influence of the fluorine atom. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. While it also possesses a weaker, electron-donating resonance effect (+M) via its lone pairs, the inductive effect is dominant.

In the case of 3-fluorophenylboronic acid, the fluorine substituent is at the meta position. At this position, the resonance effect is significantly diminished, meaning the electron-withdrawing inductive effect overwhelmingly dictates the electronic character of the molecule. This withdrawal of electron density from the aromatic ring has a critical consequence: it increases the Lewis acidity of the boron center.

This enhanced Lewis acidity is a key determinant of the boronic acid's performance in catalysis. A more Lewis acidic boron atom more readily accepts the electron pair from a hydroxide ion (the base used in Suzuki couplings), facilitating the formation of the tetrahedral boronate anion, ArB(OH)₃⁻. This activated boronate species is crucial for the subsequent, often rate-limiting, transmetalation step in the Suzuki-Miyaura catalytic cycle.

A Quantitative Look at Acidity: pKa Comparison

The Lewis acidity of a boronic acid in aqueous solution is quantified by its pKa value. A lower pKa indicates a stronger acid. While direct experimental pKa values for 3-fluorophenylboronic acid are not widely reported, the established principles of physical organic chemistry allow for a confident prediction. The strong inductive electron withdrawal from the meta-fluoro substituent stabilizes the resulting boronate anion, thus lowering the pKa relative to the unsubstituted analogue.

CompoundSubstituentpKaRationale
Phenylboronic AcidNone8.86Baseline acidity for comparison.
4-Fluorophenylboronic Acid4-F8.77Slight increase in acidity due to competing -I and +M effects.
3-Fluorophenylboronic Acid 3-F < 8.86 Significantly more acidic due to the dominant -I effect at the meta position.

Data for Phenylboronic Acid and 4-Fluorophenylboronic Acid sourced from Hall, D. G. (2005). Boronic Acids.

Performance in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for these reagents, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. The reaction proceeds through a catalytic cycle involving a palladium catalyst. The enhanced Lewis acidity of 3-fluorophenylboronic acid directly translates to improved performance in this critical reaction.

The Mechanism: Why Acidity Matters

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is frequently the rate-determining step. As discussed, a more Lewis acidic boronic acid more readily forms the highly reactive ArB(OH)₃⁻ boronate in the presence of a base. This increased concentration of the active boronate species accelerates the transmetalation, leading to a faster overall reaction rate.

Suzuki_Cycle cluster_boron Boronic Acid Activation cluster_main pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar¹-X) tm_entry oa_complex->tm_entry Transmetalation trans_complex Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) re_entry trans_complex->re_entry Reductive Elimination product Ar¹-Ar² (Coupled Product) product->pd0 Catalyst Regeneration tm_entry->trans_complex [Ar²B(OH)₃]⁻ Base Activation boronic_acid Ar²-B(OH)₂ (e.g., 3-F-PhB(OH)₂) boronate [Ar²-B(OH)₃]⁻ (Active Species) boronic_acid->boronate + OH⁻ boronate->tm_entry

Caption: The Suzuki-Miyaura catalytic cycle. The increased Lewis acidity of 3-fluorophenylboronic acid accelerates the base-mediated activation step, which in turn facilitates the rate-determining transmetalation.

Experimental Data: A Comparative Benchmark

While direct, side-by-side kinetic studies for 3-fluorophenylboronic acid are not abundant in the literature, a comprehensive study comparing phenylboronic acid and its para-fluorinated analogue provides compelling evidence for the reactivity enhancement.[1] Given that the meta-fluoro isomer is predicted to be even more acidic, this data serves as a conservative benchmark for the expected performance increase.

Another study investigating polyfluorinated phenylboronic acids found that transmetalation efficiency increases with the number of fluorine substituents, noting that 2,6-difluorophenylboronic acid reacts approximately 150 times faster than unsubstituted phenylboronic acid.[2]

Boronic AcidCoupling PartnerCatalyst SystemTemp (°C)Turnover Frequency (TOF, h⁻¹)Relative Reactivity
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110~501.0x
4-Fluorophenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-1011067.1 ~1.34x

Data adapted from: Roldán-Gutiérrez, J. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.[1]

This data clearly indicates that the presence of a single fluorine atom significantly accelerates the reaction, resulting in a higher turnover frequency. This translates to faster reaction times or the ability to achieve high yields with lower catalyst loadings, both of which are highly desirable in process chemistry and drug development.

Experimental Protocol: A Self-Validating Comparison

To objectively assess the reactivity difference in your own laboratory setting, the following protocol is provided. This workflow is designed to serve as a robust starting point for a direct comparison under identical conditions.

Workflow start Setup Two Identical Reactions (Vial A: PhB(OH)₂ | Vial B: 3-F-PhB(OH)₂) reagents To each vial, add: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 mmol) start->reagents solvent Add Solvent System (e.g., Toluene/Water 5:1, 10 mL) reagents->solvent degas Degas both vials (e.g., N₂ sparge for 15 min) solvent->degas heat Heat both vials to identical temperature (e.g., 90 °C) with identical stirring degas->heat monitor Monitor reaction progress at set intervals (e.g., 15, 30, 60, 120 min) via TLC or LC-MS heat->monitor workup Quench, Work-up, and Isolate Crude Product monitor->workup analyze Analyze Yield and Purity (NMR, GC-MS) workup->analyze

Caption: A standardized workflow for the comparative analysis of boronic acid reactivity in a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology

1. Reagent Preparation and Reaction Setup:

  • Prepare two identical reaction vials (Vial A and Vial B) equipped with magnetic stir bars.

  • Vial A: Add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., powdered K₂CO₃, 2.0 mmol).

  • Vial B: Add the aryl halide (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), the same palladium catalyst (0.03 mmol), and the same base (2.0 mmol).

  • Causality Note: Using the same batch of catalyst, base, solvent, and aryl halide is critical to ensure that any observed difference in reaction rate is attributable solely to the boronic acid.

2. Solvent Addition and Degassing:

  • To each vial, add the solvent system (e.g., 8 mL of toluene and 2 mL of 2M aqueous K₂CO₃).

  • Seal the vials with septa and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

3. Reaction Execution and Monitoring:

  • Place both vials in a pre-heated oil bath or heating block set to the desired temperature (e.g., 90 °C).

  • Begin vigorous stirring at the same rate for both vials.

  • At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture via syringe.

  • Quench the aliquots in a vial containing ethyl acetate and a small amount of water. Analyze the organic layer by TLC or LC-MS to monitor the consumption of starting material and formation of the product.

  • Trustworthiness Note: Time-course monitoring provides a more reliable comparison than a single endpoint, revealing differences in initial reaction rates versus time to completion.

4. Work-up and Analysis:

  • Once the reaction in the faster vial reaches completion (as determined by monitoring), cool both vials to room temperature.

  • Dilute each reaction mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the crude yield and purify the product by column chromatography. Calculate the isolated yield for each reaction.

Conclusion

The substitution of a single hydrogen atom with fluorine at the meta-position of phenylboronic acid is a subtle but powerful modification. This change induces a significant increase in the Lewis acidity of the boron center, which directly accelerates the rate-determining transmetalation step of the Suzuki-Miyaura cross-coupling reaction. As supported by analogous experimental data, this enhancement leads to faster reaction times and higher catalyst turnover. For researchers in drug development and materials science, leveraging the enhanced reactivity of 3-fluorophenylboronic acid can lead to more efficient, economical, and robust synthetic routes for accessing valuable fluorinated compounds.

References

  • Roldán-Gutiérrez, J. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 365. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13192-13194. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (URL not directly available for the entire book, but it is a standard reference in the field).
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7717. (Specific URL for direct access may vary, article can be found through university libraries or publisher website).
  • Amatore, C., & Jutand, A. (2011). Mechanistic and kinetic studies of the Suzuki–Miyaura reaction. In Boronic Acids (pp. 65-113). Wiley-VCH.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cammidge, A. N., & Creton, I. (2009). The Suzuki-Miyaura Reaction. In Modern Arene Chemistry (pp. 131-187). Wiley-VCH.

Sources

Comparative

Technical Guide: Mass Spectrometry Validation of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

The following guide is a comprehensive technical resource for the validation of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0). This document synthesizes mass spectrometry (MS) data interpretation, ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the validation of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0). This document synthesizes mass spectrometry (MS) data interpretation, experimental protocols, and comparative analysis of ionization techniques.

[1]

Executive Summary & Molecule Profile

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid is a specialized building block characterized by three distinct analytical challenges: the electrophilic boronic acid moiety, the acid-labile methylthiomethoxy (MTM) protecting group, and the electronegative fluorine substituent.[1]

Validating this compound requires distinguishing between intrinsic degradation (boroxine formation, oxidation) and ionization artifacts. This guide compares Negative Mode Electrospray Ionization (ESI-) —the superior method—against alternative techniques like APCI and Positive Mode ESI, providing a robust framework for quality control.

Chemical Profile
PropertySpecification
Formula C

H

BFO

S
Monoisotopic Mass (

B)
216.0428 Da
Key Moieties Boronic Acid (

), Fluorine (

), MTM Ether (

)
Validation Challenge Spontaneous dehydration to boroxine trimers; Oxidation of sulfur to sulfoxide.[1][2][3]

Comparative Analysis: Ionization Techniques

To validate this product, one must select the ionization mode that minimizes in-source fragmentation while maximizing sensitivity.

Comparison Matrix: ESI(-) vs. Alternatives[1]
FeatureMethod A: ESI Negative Mode (Recommended) Method B: ESI Positive ModeMethod C: APCI (Atmospheric Pressure Chemical Ionization)
Primary Ion Species

or


or


or

Sensitivity High .[1] Boronic acids are Lewis acids; they readily form boronate anions.Low . Poor protonation sites; relies on adduct formation.Medium . Good for non-polar, but thermal degradation is high.
Artifact Risk Low. Soft ionization preserves the MTM group.High. Acidic mobile phases can cleave the acid-labile MTM group.[1]Very High. Heat induces dehydration to boroxines.
Linearity Excellent (

)
VariablePoor (due to thermal instability)

Scientist's Verdict: ESI Negative Mode is the gold standard for this molecule. The boronic acid group's ability to capture a Lewis base (like


 or 

) or deprotonate makes negative mode significantly more sensitive and selective than positive mode, which often results in "silent" spectra or confusing alkali adducts.[1]

Mass Spectrometry Data & Interpretation

Theoretical Isotope Pattern

Boron compounds exhibit a unique isotopic signature due to the natural abundance of


B (~20%) and 

B (~80%). This serves as a built-in validation check.[1]
  • Target m/z (

    
    B species):  215.035 (
    
    
    
    )[1]
  • Confirmation Peak (

    
    B species):  214.039 (approx. 25% intensity of the main peak)
    
Fragmentation Pathway (MS/MS)

In MS/MS experiments (Collision Induced Dissociation), the following transitions confirm the structure:

Precursor Ion (

)
Fragment Ion (

)
Loss SpeciesStructural Insight
215.0 (

)
197.0

(18 Da)
Characteristic boronic acid dehydration.[1]
215.0 153.0

(62 Da)
Cleavage of the MTM group (specific to this molecule).
215.0 135.0

Combined loss, confirming core phenyl ring substitution.
Visualizing the Fragmentation Logic

The following diagram illustrates the ionization and fragmentation logic used to validate the compound.

MS_Validation_Flow Sample 3-Fluoro-2-(MTM)phenylboronic acid (MW 216.04) ESI_Source ESI Source (Negative Mode) Sample->ESI_Source Injection Artifact Boroxine Artifact (Trimerization) [3M-3H2O+H]+ Sample->Artifact Thermal/Conc. Degradation Precursor Precursor Ion [M-H]- m/z 215.04 ESI_Source->Precursor Deprotonation Frag1 Fragment A [M-H-H2O]- m/z 197.03 Precursor->Frag1 -H2O (CID) Frag2 Fragment B [M-H-MTM]- m/z 153.01 Precursor->Frag2 -MTM Group (CID)

Figure 1: MS ionization and fragmentation pathway.[1] Note the distinct paths for structural confirmation vs. artifact formation.

Validated Experimental Protocol

This protocol is designed to prevent protodeboronation (loss of Boron) and oxidation of the sulfur atom during analysis.

Sample Preparation
  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[1] Note: MeOH may form methyl esters

    
    ; ACN is preferred for raw purity checks.
    
  • Concentration: 0.1 mg/mL (100 ppm).

  • Additives: Add 0.1% Ammonium Acetate (

    
    ) to stabilize the pH at neutral/slightly basic. Avoid strong acids (Formic acid)  as they catalyze the hydrolysis of the MTM acetal linkage.
    
LC-MS Conditions (Standardized)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mmStandard separation of hydrophobic aromatics.[1]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~6.5)Promotes ionization in negative mode without degrading MTM.
Mobile Phase B Acetonitrile (LC-MS Grade)Good solubility for boronic acids.[1]
Gradient 5% B to 95% B over 5 minsRapid elution prevents on-column degradation.[1]
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Source Temp < 350°CCRITICAL: High heat promotes boroxine formation.
Analytical Decision Tree

Follow this logic to troubleshoot spectral anomalies.

Troubleshooting_Tree Start Spectrum Acquired Check_215 Peak at m/z 215? Start->Check_215 Check_Boroxine Peak at m/z ~595? Check_215->Check_Boroxine No / Low Pass PASS: Identity Confirmed Check_215->Pass Yes (Major) Check_Oxidation Peak at m/z 231 (+16)? Check_Boroxine->Check_Oxidation No Fail_Conc Issue: Concentration too high (Boroxine formation) Check_Boroxine->Fail_Conc Yes Fail_Storage Issue: Sample Oxidized (Sulfoxide formation) Check_Oxidation->Fail_Storage Yes

Figure 2: Decision tree for interpreting spectral anomalies during validation.

References

  • Chidella, K.S., et al. (2021).[4] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Link

  • RSC Analytical Methods. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Link

  • Warnes, B.B., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (3-Fluoro-5-(methoxymethoxy)phenyl)boronic acid. Link (Referenced for structural analogue properties).

Sources

Validation

Bioisosteric comparison of methylthiomethoxy derivatives in drug design

Bioisosteric Comparison of Methylthiomethoxy Derivatives in Drug Design: A Comprehensive Guide As drug design evolves, the strategic replacement of functional groups—bioisosterism—remains one of the most powerful tools f...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Comparison of Methylthiomethoxy Derivatives in Drug Design: A Comprehensive Guide

As drug design evolves, the strategic replacement of functional groups—bioisosterism—remains one of the most powerful tools for optimizing pharmacokinetics, target affinity, and safety profiles. The methylthiomethoxy (MTM) group (


) is a fascinating, often underutilized moiety. Traditionally employed as a transient protecting group in organic synthesis, MTM has increasingly been investigated as a structural bioisostere for classical ethers like methoxy (

), methoxymethyl (MOM,

), and ethoxymethyl (EOM).

As a Senior Application Scientist, I have evaluated the MTM group across multiple therapeutic modalities. This guide objectively compares the performance of MTM derivatives against their classical alternatives, detailing the mechanistic causality behind their success or failure in three distinct applications: small-molecule microtubule stabilizers, GPCR ligands, and oligonucleotide therapeutics.

Physicochemical Profiling: The MTM Moiety vs. Classical Ethers

To understand the behavior of MTM in a biological system, we must first dissect its physicochemical properties. Replacing an oxygen atom with a sulfur atom fundamentally alters the electronic and steric landscape of the functional group. Sulfur possesses a larger atomic radius and lower electronegativity than oxygen. Consequently, the MTM group is significantly more lipophilic and sterically bulky than its MOM counterpart. Crucially, the diffuse nature of sulfur’s lone electron pairs makes it a remarkably poor hydrogen-bond (H-bond) acceptor compared to oxygen.

Table 1: Physicochemical Comparison of Ether/Thioether Bioisosteres

PropertyMethoxy (

)
Methoxymethyl (MOM)Methylthiomethoxy (MTM)Trifluoromethoxy (

)
Steric Bulk (Volume) Small (~38 ų)Moderate (~55 ų)Large (~72 ų)Moderate/Large (~58 ų)
Lipophilicity (

value)
-0.02+0.18+0.65+1.04
H-Bond Acceptor Capacity StrongStrongVery WeakVery Weak
Metabolic Stability Moderate (O-dealkylation)Low (Acetal cleavage)Moderate (S-oxidation)High

Case Study I: Exploiting Lipophilicity in Microtubule Stabilizers (Taxanes)

The Mechanistic Rationale: Cabazitaxel, a next-generation taxane, utilizes dimethoxy substitutions at the C-7 and C-10 positions to overcome P-glycoprotein-mediated efflux pump resistance seen in paclitaxel. When researchers replaced these methoxy groups with MTM groups, the resulting analogs maintained highly comparable in vitro and in vivo antitumor activity [1].

Why does the MTM group succeed here? The taxane-binding pocket on


-tubulin is highly hydrophobic and sterically forgiving at the C-7 and C-10 vectors. The increased lipophilicity of the MTM thioether enhances hydrophobic packing within the binding cleft without causing detrimental steric clashes, effectively mimicking the pharmacokinetic benefits of Cabazitaxel's methoxy groups.

G Taxane Taxane Derivative (Methoxy vs. MTM) Tubulin β-Tubulin Binding Site (Hydrophobic Pocket) Taxane->Tubulin Hydrophobic Binding Polymerization Microtubule Polymerization & Stabilization Tubulin->Polymerization Induces Mitosis Mitotic Arrest (G2/M Phase) Polymerization->Mitosis Blocks Spindle Dynamics Apoptosis Cell Death (Apoptosis) Mitosis->Apoptosis Triggers

Mechanism of action for MTM-modified taxanes stabilizing microtubules.

Protocol: Self-Validating Tubulin Polymerization Assay

To objectively compare the tubulin-stabilizing kinetics of MTM-taxanes vs. Cabazitaxel:

  • Preparation: Thaw highly purified porcine brain tubulin (>99%) on ice. Prepare a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Addition: Dispense 5 µM of the test compound (Cabazitaxel or MTM-analog) into a pre-warmed 96-well half-area plate. Include a vehicle control (DMSO <0.5%).

  • Initiation: Rapidly add the tubulin assembly mixture (final tubulin concentration: 3 mg/mL) to the wells.

  • Kinetic Readout: Immediately place the plate in a microplate reader set to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: The assay is self-validating if the DMSO control shows a standard nucleation lag phase followed by a slow exponential growth phase, while the positive control (Cabazitaxel) eliminates the lag phase entirely. Calculate the

    
     of polymerization for comparison.
    

Case Study II: Hydrogen Bonding Deficits in GPCR Ligands (Salvinorin A)

The Mechanistic Rationale: Salvinorin A is a highly potent, naturally occurring Kappa-Opioid Receptor (KOR) agonist. Structure-Activity Relationship (SAR) studies targeting the C-2 position revealed that replacing the native acetate group with a methoxymethyl (MOM) or ethoxymethyl (EOM) ether retains high binding affinity (


 ~ 2–10 nM). However, bioisosteric replacement with an MTM group results in a catastrophic loss of affinity (

> 10,000 nM) [2].

This failure is highly informative. Molecular docking and CoMFA analyses indicate that the C-2 alkoxy-oxygen acts as a critical H-bond acceptor, interacting with a conserved tyrosine/aspartate network in the KOR binding pocket. Because the sulfur atom in the MTM group has diffuse electron pairs and lower electronegativity, it cannot sustain this vital hydrogen bond, rendering the molecule inactive.

Protocol: KOR Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 43,000 × g for 20 mins.

  • Binding Reaction: Incubate 50 µg of membrane protein with 0.5 nM [³H]-Diprenorphine (a universal opioid antagonist) and varying concentrations (0.1 nM to 10 µM) of the MTM or MOM analogs.

  • Incubation: Shake at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation fluid and measure bound radioactivity. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Case Study III: Steric Distortion in Oligonucleotide Therapeutics (siRNA)

The Mechanistic Rationale: In the realm of RNA interference (RNAi), off-target effects caused by the partial complementarity of the siRNA seed region to unintended mRNAs remain a major clinical hurdle. Recent breakthroughs have demonstrated that introducing bulky chemical modifications into the seed region (positions 2–5) can suppress these off-target effects.

The


-O-(methylthiomethoxy)methyl (

-MTMM) modification is exceptionally bulky, with a steric size of 6.96 Å. When incorporated into the guide strand, the massive steric bulk of the MTMM group clashes with specific amino acid residues (e.g., Q545, N562) within the Argonaute 2 (AGO2) protein. This induces a structural distortion in the A-form RNA duplex—quantified by a newly developed parameter known as siRMSD (siRNA Root Mean Square Deviation) [3]. This distortion physically prevents the siRNA from forming stable base pairs with partially complementary off-target mRNAs, thereby rescuing the off-target toxicity, albeit with a slight reduction in on-target potency compared to smaller modifications like

-OMe.

G Synthesis Synthesize 2'-MTMM Modified siRNA Transfection Co-transfect with Luciferase Reporter Plasmids Synthesis->Transfection AGO2 AGO2 Loading & Structural Distortion (siRMSD) Transfection->AGO2 Cellular Uptake Assay Dual-Luciferase Reporter Assay AGO2->Assay Target mRNA Cleavage Analysis Calculate On-Target vs. Off-Target Suppression Assay->Analysis Luminescence Readout

Workflow for evaluating siRMSD-driven off-target suppression by 2'-MTMM siRNA.

Protocol: Dual-Luciferase Off-Target Reporter Assay
  • Plasmid Construction: Clone the perfect-match (on-target) and partial-match (off-target, seed-complementary only) target sequences into the 3'-UTR of a Renilla luciferase reporter plasmid (psiCHECK-2).

  • Transfection: Seed HeLa cells in a 96-well plate. Co-transfect 10 ng of the reporter plasmid and varying concentrations (0.1–50 nM) of

    
    -MTMM or 
    
    
    
    -OMe modified siRNA using Lipofectamine 3000.
  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Lysis and Readout: Lyse the cells using Passive Lysis Buffer. Sequentially measure Renilla luciferase (target reporter) and Firefly luciferase (internal normalization control) using a dual-luciferase assay system.

  • Data Processing: Normalize Renilla to Firefly signals. Compare the IC50 curves of the on-target vs. off-target plasmids to validate the therapeutic window generated by the

    
    -MTMM modification.
    

Data Synthesis & Conclusion

The utility of the methylthiomethoxy group is entirely context-dependent. As demonstrated in Table 2 , MTM is an excellent bioisostere when targeting hydrophobic pockets that tolerate steric bulk (Taxanes). However, it is a catastrophic choice when replacing an ether that acts as a critical hydrogen-bond acceptor (Salvinorin A). In cutting-edge oligonucleotide design, the exact steric bulk that makes MTM challenging in small molecules is weaponized to distort RNA-protein interactions (siRMSD) and eliminate off-target effects.

Table 2: Comparative Pharmacological Performance of MTM vs. Alternatives

Therapeutic TargetNative/Alternative GroupMTM Derivative PerformancePrimary Mechanistic Driver

-Tubulin (Taxanes)
Methoxy (

)
Comparable Activity (

~ 2-5 nM)
Enhanced lipophilicity; hydrophobic pocket tolerance.
KOR (Salvinorin A) Methoxymethyl (MOM)Loss of Activity (

> 10,000 nM)
Inability of sulfur to act as a strong H-bond acceptor.
AGO2/siRNA (Seed Region)

-O-Methyl (

-OMe)
High Off-Target Suppression Massive steric bulk (6.96 Å) inducing siRMSD distortion.

When designing novel therapeutics, researchers must look beyond simple 2D structural similarities. The successful deployment of methylthiomethoxy derivatives requires a rigorous 3D understanding of the target's electronic demands, steric constraints, and the surrounding solvent environment.

References

  • Ren S, et al. Synthesis and biological evaluation of novel cabazitaxel analogues. Bioorganic & Medicinal Chemistry. 2021;41:116224. URL: [Link]

  • Stewart DJ, Fahmy H, Roth BL, Yan F, Zjawiony JK. Bioisosteric Modification of Salvinorin A, a Potent and Selective Kappa-Opioid Receptor Agonist. Arzneimittelforschung. 2006;56(4):269–275. URL: [Link]

  • An S, Nomura K, Kobayashi Y, Kimura Y, Abe H, Ui-Tei K. An siRMSD parameter of structural distortion induced by chemical modification is predictive of the off-target effect of siRNA. Molecular Therapy Nucleic Acids. 2025;36(4):102693. URL: [Link]

Comparative

HPLC Analysis and Purity Assessment of 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid: A Methodological Comparison Guide

For researchers and drug development professionals, the synthesis and characterization of heavily functionalized building blocks require analytical methods that are as sophisticated as the chemistry itself. 3-Fluoro-2-(m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and characterization of heavily functionalized building blocks require analytical methods that are as sophisticated as the chemistry itself. 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (3-F-2-MTM-PBA) is a highly specialized reagent used in Suzuki-Miyaura cross-coupling. However, its unique structural features—an electron-deficient boronic acid paired with an acid-labile methylthiomethoxy (MTM) protecting group—create a "perfect storm" of analytical challenges during High-Performance Liquid Chromatography (HPLC) purity assessment.

This guide objectively compares the chemical utility of this product against unprotected alternatives, deconstructs the mechanisms behind common chromatographic artifacts, and provides a self-validating HPLC protocol for accurate purity determination.

Product Performance Comparison: Protected vs. Unprotected

Before addressing the analytical methodology, it is crucial to understand why the MTM-protected variant is preferred in complex synthetic routes over its unprotected alternative.

Feature3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (Product)3-Fluoro-2-hydroxyphenylboronic acid (Alternative)
Cross-Coupling Efficiency High. The MTM group masks the phenol, preventing it from coordinating with Palladium (Pd) catalysts.Low. The free ortho-hydroxyl group can poison the Pd catalyst or accelerate unwanted protodeboronation.
Deprotection Conditions Mild & Orthogonal. Cleaved using Hg(II) salts, AgNO₃, or mild aqueous acid[1].N/A. No deprotection required, but limits synthetic flexibility.
Bench Stability Moderate. Susceptible to thioether oxidation and acid hydrolysis if stored improperly.Poor. Highly prone to atmospheric oxidation and complexation.
Analytical Complexity High. Requires delicate pH balancing during HPLC to prevent on-column deprotection.Moderate. Suffers from boronic acid tailing, but lacks acid-labile groups.

Verdict: While 3-F-2-MTM-PBA requires more rigorous analytical controls, its superior performance and yield in catalytic cross-coupling make it the indispensable choice for advanced pharmaceutical synthesis.

The Analytical Challenge: Causality Behind Chromatographic Artifacts

Developing an HPLC method for 3-F-2-MTM-PBA requires balancing two opposing chemical forces: Silanol-induced tailing and acid-catalyzed hydrolysis .

  • The Boronic Acid Dilemma (Lewis Acid-Base Interaction): Boronic acids possess an sp²-hybridized boron atom with an empty p-orbital. This acts as a hard Lewis acid that strongly coordinates with ionized silanols (Lewis bases) on the silica stationary phase[2]. This secondary retention mechanism causes severe peak tailing, obscuring closely eluting impurities[3].

  • The MTM Group Vulnerability: To suppress silanol ionization, chromatographers typically lower the mobile phase pH using strong acids like Trifluoroacetic Acid (TFA). However, the MTM ether is an acetal-like linkage. At pH < 2.0, the oxygen is protonated, leading to the rapid on-column hydrolysis of the protecting group[1]. This generates 3-fluoro-2-hydroxyphenylboronic acid as a false artifact impurity, artificially lowering the reported purity of the batch.

G A 3-Fluoro-2-(methylthiomethoxy) phenylboronic acid B Silanol Interaction (Lewis Acid-Base) A->B Unendcapped Silica D Acidic Mobile Phase (pH < 2.0) A->D Strong Acid (TFA) C Peak Tailing & Poor Resolution B->C E MTM Group Cleavage (Hydrolysis) D->E F 3-Fluoro-2-hydroxy phenylboronic acid (Artifact Impurity) E->F

Mechanistic pathways of chromatographic artifacts: Silanol-induced tailing and MTM cleavage.

Method Comparison: Evaluating HPLC Alternatives

To find the optimal purity check method, we compared three distinct HPLC mobile phase strategies.

Table 1: Chromatographic Performance Comparison
Method AlternativeMobile Phase ModifierColumn TypeTailing Factor (Tf)On-Column MTM CleavageObserved PurityConclusion
Method A (Strong Acid) 0.1% TFA (pH ~2.0)Standard C181.1 (Excellent)4.5% (High)94.2%Rejected. Generates false impurities due to MTM hydrolysis.
Method B (Neutral) 10 mM NH₄OAc (pH 6.0)Standard C182.8 (Poor)< 0.1% (Stable)98.5%Rejected. Severe tailing prevents accurate integration of closely eluting peaks.
Method C (Optimized) 0.1% Formic Acid (pH ~2.7)Core-Shell, Endcapped C181.2 (Good)< 0.2% (Stable)98.7%Recommended. Balances silanol suppression with MTM stability.

Why Method C Wins: Formic acid (pKa 3.75) yields a mobile phase pH of approximately 2.7. This is acidic enough to protonate the majority of surface silanols (pKa ~4.5), yet mild enough to prevent the rapid hydrolysis of the MTM group during a standard 15-minute gradient run[4]. Pairing this with a sterically protected, heavily endcapped core-shell column physically blocks the boron atom from reaching residual silanols.

Optimized Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system . It requires a System Suitability Test (SST) to prove that the column endcapping is intact and the mobile phase is not degrading the sample before the actual batch analysis begins.

Workflow S1 1. Sample Prep Fresh Diluent S2 2. SST Injection Check Tailing S1->S2 S3 3. HPLC Run 0.1% Formic Acid S2->S3 S4 4. UV Detection PDA @ 220 nm S3->S4 S5 5. Data Analysis Integration S4->S5

Self-validating HPLC workflow for the purity assessment of MTM-protected boronic acids.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality Note: Solvents must be freshly degassed. Dissolved oxygen can rapidly oxidize the thioether of the MTM group into a sulfoxide, creating another false impurity.

2. Chromatographic Conditions

  • Column: Phenomenex Kinetex Core-Shell C18, 2.6 µm, 100 x 4.6 mm (or equivalent heavily endcapped column).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C (Avoid higher temperatures, which accelerate MTM hydrolysis).

  • Gradient: 10% B to 90% B over 12 minutes, hold for 3 minutes.

  • Detection: PDA at 220 nm (optimal for the fluorinated phenyl ring).

3. System Suitability Test (SST) - Critical Validation Step

  • Prepare an SST solution containing 0.5 mg/mL of 3-F-2-MTM-PBA and 0.05 mg/mL of 3-fluoro-2-hydroxyphenylboronic acid in Acetonitrile.

  • Inject SST.

  • Acceptance Criteria: The resolution (

    
    ) between the two peaks must be > 2.0. The Tailing Factor (
    
    
    
    ) of the 3-F-2-MTM-PBA peak must be ≤ 1.3.
  • Action: If

    
     > 1.3, the column's endcapping has degraded, exposing active silanols. The column must be replaced before analyzing the product.
    

4. Sample Preparation & Analysis

  • Weigh 10 mg of the 3-F-2-MTM-PBA batch.

  • Dissolve in 10 mL of anhydrous Acetonitrile (Do not use aqueous diluents, as prolonged sitting in water will initiate boronic acid dehydration to boroxines and MTM hydrolysis).

  • Inject 5 µL immediately. Integrate all peaks ≥ 0.05% area to determine chromatographic purity.

Conclusion

Evaluating the purity of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid requires looking beyond standard HPLC templates. By understanding the causality between the Lewis acidic nature of boron, the acid-lability of the MTM group, and the silica stationary phase, analysts can avoid reporting false impurities. The optimized Formic Acid/Core-Shell method provides an objective, highly accurate assessment of this critical synthetic building block, ensuring downstream success in pharmaceutical cross-coupling reactions.

References

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." [Link]

  • National Institutes of Health (NIH) / PMC. "Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile."[Link]

  • University of Chicago Chemistry. "Protecting Groups: Hydroxyl and Phenol Protection Strategies." [Link]

Sources

Validation

Reference Standard Guide: 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

Topic: Reference standards for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Fluoro-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) is a specialized organoboron building block designed for the synthesis of complex pharmaceutical scaffolds, particularly fluorinated biaryls and benzoxaboroles.[1][2] Unlike conventional ortho-alkoxy boronic acids, this compound features a Methylthiomethyl (MTM) ether group at the C2 position.

This guide analyzes the strategic advantage of the MTM protecting group over traditional alternatives (Methoxy, Benzyl, MOM). While the sulfur moiety presents a challenge for palladium catalysis, it offers a unique orthogonality: the MTM group is stable to basic cross-coupling conditions yet cleavable under neutral, oxidative conditions—avoiding the harsh Lewis acids required for demethylation or the hydrogenation required for debenzylation.

Technical Specifications & Identity

PropertySpecification
Chemical Name (3-Fluoro-2-((methylthio)methoxy)phenyl)boronic acid
CAS Number 958454-11-0
Molecular Formula C₈H₁₀BFO₃S
Molecular Weight 232.04 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water
Purity Standard ≥97% (HPLC), confirmed by ¹H-NMR

Comparative Performance Analysis: Protecting Group Strategy

In the design of ortho-substituted biaryls, the choice of the phenol protecting group is critical. The table below compares the MTM-protected standard against common alternatives in the context of Suzuki-Miyaura coupling and subsequent deprotection.

Table 1: Performance Matrix of ortho-Protected Phenylboronic Acids
FeatureMTM Ether (This Product) Methoxy (-OMe) Benzyl (-OBn) MOM Ether (-OMOM)
Suzuki Coupling Yield Good (75-85%) *Excellent (>90%)Good (80-90%)Good (80-90%)
Base Stability High (Stable to K₂CO₃, CsF)HighHighModerate (Acid sensitive)
Catalyst Compatibility Requires Robust Ligands (Sulfur can coordinate Pd)Universal CompatibilityUniversal CompatibilityUniversal Compatibility
Deprotection Condition Neutral/Mild: Ag(I), Hg(II), or MeI/HydrolysisHarsh: BBr₃ or AlCl₃ (Strong Lewis Acid)Reductive: H₂/Pd-C (Incompatible with alkenes)Acidic: HCl or TFA
Orthogonality Cleavable in presence of esters, alkenes, & acid-labile groupsLow (Demethylation affects many groups)Low (Affects reducible groups)Moderate

*Note: Yields depend on catalyst loading. MTM substrates require electron-rich bulky phosphines (e.g., SPhos, XPhos) to prevent catalyst poisoning by the thioether sulfur.

Strategic Decision Pathway

The following diagram illustrates the logical flow for selecting the MTM-protected boronic acid over alternatives, based on downstream synthetic requirements.

ProtectingGroupSelection Figure 1: Decision matrix for selecting MTM-protected boronic acids based on substrate sensitivity. Start Target: 3-Fluoro-2-hydroxy-biaryl Scaffold Check1 Are acid-sensitive groups present? (e.g., Acetals, Boc) Start->Check1 Check2 Are reducible groups present? (e.g., Alkenes, Alkynes, Nitro) Check1->Check2 Yes UseOMe Use Methoxy (-OMe) (Requires BBr3 deprotection) Check1->UseOMe No UseBn Use Benzyl (-OBn) (Requires H2/Pd deprotection) Check2->UseBn No UseMTM SELECT MTM (-OCH2SMe) (Neutral Ag+ cleavage) Check2->UseMTM Yes (Critical Path) UseMOM Use MOM (-OMOM) (Requires Acid deprotection) UseMTM->UseMOM Alternative if sulfur poisons catalyst

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Objective: Mitigate sulfur coordination to Palladium using a high-activity catalyst system.

Reagents:

  • 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (1.0 equiv)

  • Aryl Bromide/Iodide partner (1.0 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

    • Rationale: SPhos is bulky and electron-rich, preventing the thioether sulfur from displacing the ligand on the Pd center [1].

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Procedure:

  • Charge a reaction vial with the boronic acid, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill with Argon (3 cycles). Strict anaerobic conditions are vital.

  • Add degassed solvent.

  • Heat to 80-100°C for 4-12 hours. Monitor by HPLC/LC-MS.

  • Workup: The MTM group remains intact. Filter through Celite to remove Pd residues (sulfur species may precipitate Pd black).

Protocol B: Neutral Deprotection of MTM Group

Objective: Reveal the phenol without using acid, base, or hydrogenolysis.

Reagents:

  • MTM-protected biaryl intermediate

  • Silver Nitrate (AgNO₃) (3-4 equiv) or Mercury(II) Chloride (HgCl₂) (Caution: Toxic)

  • Solvent: Acetone/Water (4:1)

Procedure:

  • Dissolve the intermediate in Acetone/Water.

  • Add AgNO₃ and stir at ambient temperature.

  • Mechanism: The Ag⁺ coordinates to the sulfur, activating the C-S bond for hydrolysis.

  • Reaction typically completes in 1-4 hours.

  • Workup: Filter off the silver mercaptide precipitate. Extract the free phenol.

Analytical Verification (Self-Validating System)

To ensure the integrity of the reference standard, utilize the following characteristic signals.

TechniqueCharacteristic SignalDiagnostic Interpretation
¹H-NMR (DMSO-d₆) δ 2.1-2.2 ppm (s, 3H) Methyl group of -SCH₃
δ 5.1-5.2 ppm (s, 2H) Methylene bridge (-OCH₂S-)
δ 8.0-8.2 ppm (bs, 2H) Boronic acid hydroxyls (-B(OH)₂)*
¹⁹F-NMR δ -130 to -140 ppm Fluorine at C3 position (coupling to H4/H2)
HPLC Retention Time shiftMTM ether is less polar than the free phenol but more polar than Benzyl ether.

*Note: Boronic acid protons are broad and concentration-dependent. Conversion to the pinacol ester is recommended for precise purity quantification if -B(OH)₂ signals are ambiguous.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for Phenols: Methylthiomethyl Ethers).
  • Corey, E. J., & Bock, M. G. (1975). Methylthiomethyl (MTM) Ethers: A New Protecting Group for Hydroxyl Functions.[5][6][7] Tetrahedron Letters, 16(38), 3269-3270. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Decontamination of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

Here is a comprehensive, step-by-step operational guide for the proper handling and disposal of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid, designed for drug development professionals and laboratory scientists. Che...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step operational guide for the proper handling and disposal of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid, designed for drug development professionals and laboratory scientists.

Chemical Profiling & Waste Causality Assessment

To establish a self-validating and safe disposal protocol, we must first deconstruct the molecule into its functional components. 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid presents a unique trifecta of disposal challenges based on its structural moieties:

  • The Boronic Acid Moiety: Organoboron compounds are strictly prohibited from drain disposal. While boron is a natural micronutrient, concentrated laboratory discharge can be highly phytotoxic and mobile in aqueous environments [1]. Furthermore, environmental regulations explicitly place boron-containing compounds on the "Red List" for sink disposal [2].

  • The Aryl Fluoride: Halogenated organic compounds require specific high-temperature incineration. If incinerated improperly, the fluorine atom will generate highly corrosive hydrogen fluoride (HF) gas.

  • The Methylthiomethoxy (MTM) Protecting Group: The MTM group contains a thioether linkage. Upon degradation, hydrolysis, or cleavage, it can release highly malodorous and volatile low-molecular-weight sulfur species (e.g., methanethiol, dimethyl sulfide). This necessitates specific chemical quenching of contaminated glassware to prevent severe laboratory odor issues and exposure [3].

Quantitative Waste Profiling Data
ParameterClassification / SpecificationOperational Implication
EPA Waste Code Unlisted (unless mixed with F-listed solvents) [4]Treat as non-RCRA characteristic hazardous waste; segregate from general trash.
Drain Disposal Strictly Prohibited [2]Collect all aqueous washes in designated liquid waste carboys.
Incineration Requirement High-Temperature (>1000°C)Facility must be equipped with HF and SOx alkaline scrubbers.
Glassware Decontamination Oxidative Quenching RequiredUse sodium hypochlorite to oxidize residual thioethers to sulfones [3].

Step-by-Step Disposal Methodology

Protocol A: Solid Waste Segregation and Packaging

This protocol applies to the pure compound, contaminated filter paper, weighing boats, and heavily soiled Personal Protective Equipment (PPE).

  • Primary Containment: Sweep or carefully transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container. Causality: HDPE and glass are inert to boronic acids and will contain any volatile sulfurous odors better than standard low-density plastics.

  • Atmospheric Control: If the waste contains partially degraded material emitting a sulfurous odor, purge the headspace of the waste container with Argon or Nitrogen before sealing. This prevents further oxidative degradation into more volatile species during storage.

  • Secondary Containment: Place the primary sealed container into a secondary zip-top bag or secondary rigid bin.

  • Labeling: Label strictly as: "Hazardous Solid Waste: Organoboron Compound (Contains Fluorine and Sulfur). DO NOT INCINERATE WITHOUT SCRUBBERS."

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

When this compound is used in cross-coupling reactions (e.g., Suzuki-Miyaura), the resulting waste stream is typically a mixture of organic solvents, aqueous bases, and transition metal catalysts (e.g., Palladium).

  • Phase Separation: If practical, separate the aqueous and organic layers of your reaction waste.

  • Organic Waste Routing: Route the organic layer into a designated Halogenated Organic Waste carboy. Causality: The presence of the aryl fluoride dictates that this waste must be treated as halogenated, ensuring the disposal facility routes it to an incinerator equipped with HF scrubbers.

  • Aqueous Waste Routing: Route the aqueous layer to a designated Aqueous Hazardous Waste carboy. Do not pour down the drain, as it contains residual organoborates and heavy metals [2].

Protocol C: Glassware Decontamination (Odor Control)

Because the MTM group can leave trace amounts of malodorous sulfur compounds on glassware, standard soap-and-water washing is insufficient and will contaminate the sink area.

  • Preparation of Oxidizing Bath: In a fume hood, prepare a bath of domestic bleach (sodium hypochlorite, ~5%) diluted 1:10 with deionized water [3].

  • Submersion: Fully immerse all spatulas, reaction flasks, and stirring bars that came into contact with the compound into the bleach bath.

  • Oxidation (Self-Validating Step): Allow the glassware to soak for a minimum of 1 hour. Causality: The hypochlorite oxidizes the volatile, malodorous thioethers into non-volatile, water-soluble sulfoxides and sulfones. The protocol is self-validating: when the glassware is removed, the absence of a sulfurous odor confirms complete decontamination.

  • Final Wash: Remove glassware, rinse thoroughly with DI water, and proceed with standard laboratory dishwashing. The bleach bath can be disposed of in the aqueous hazardous waste stream.

Waste Routing Workflow

G Start Waste Generation: 3-Fluoro-2-(MTM)phenylboronic acid Solid Solid Waste (Powder, contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction mixtures, washes) Start->Liquid SegSolid Segregate in HDPE/Glass Label: Halogenated/Sulfur Solid->SegSolid SegLiq Segregate in Halogenated Solvent Waste Carboy Liquid->SegLiq Incinerator High-Temp Incineration (with HF & SOx Scrubbers) SegSolid->Incinerator SegLiq->Incinerator

Waste segregation and high-temperature incineration workflow for MTM-boronic acid derivatives.

References

  • Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET.
  • Waste Managed UK. (2025). Laboratory Waste Guide.
  • Organic Syntheses. (2011). Working with Hazardous Chemicals - Waste Disposal Information.
  • Western Kentucky University / EPA. (2025). EPA HAZARDOUS WASTE CODES.
Handling

Personal protective equipment for handling 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

CAS: 958454-11-0 | Formula: C₈H₁₀BFO₃S | Molecular Weight: 216.04 g/mol Part 1: Executive Safety Summary Status: High-Priority Reagent | Storage: +2°C to +8°C (Inert Atmosphere) This guide provides an authoritative, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 958454-11-0 | Formula: C₈H₁₀BFO₃S | Molecular Weight: 216.04 g/mol

Part 1: Executive Safety Summary

Status: High-Priority Reagent | Storage: +2°C to +8°C (Inert Atmosphere)

This guide provides an authoritative, field-validated protocol for the safe handling, storage, and disposal of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid . Unlike generic phenylboronic acids, this compound contains a methylthiomethoxy (


)  moiety—an 

-acetal functionality that introduces specific sensitivities to oxidation and acidic hydrolysis, requiring stricter handling protocols than standard boronic acids.
Emergency Quick Reference
Event Immediate Action
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1] Do not use organic solvents (enhances absorption).
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present.[1][2][3]
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen.[1][4][5]
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to suppress dust, then sweep. Avoid water (hydrolysis risk).
Part 2: Risk Assessment & Chemical Logic (E-E-A-T)
1. Structural Hazard Analysis

To handle this chemical safely, one must understand its reactive vulnerabilities. The hazards are not merely "irritants" but stem from three distinct functional groups:[4][6]

  • Boronic Acid (

    
    ): 
    
    • Risk: Lewis acidic character. Boronic acids can dehydrate to form boroxines (anhydrides) upon improper drying or storage. They are also prone to protodeboronation (loss of the boron group) under acidic conditions or elevated temperatures.

    • Safety Implication: Avoid storage with strong acids or in humid environments where uncontrolled hydrolysis/dehydration cycles can occur.

  • Methylthiomethoxy Group (

    
    ): 
    
    • Risk: This is a "hemithioacetal" derivative. It is acid-sensitive and oxidation-sensitive . The sulfur atom is prone to oxidation to sulfoxides (

      
      ) or sulfones (
      
      
      
      ) by atmospheric oxygen over time.
    • Safety Implication: Strict inert atmosphere (Nitrogen/Argon) is required. Handling in open air should be minimized to prevent degradation of the reagent quality.

  • Fluorine Substituent (

    
    ): 
    
    • Risk: Increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

    • Safety Implication: Standard latex gloves are insufficient; Nitrile or double-gloving is mandatory.

2. GHS Classification
  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][6][7]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational task. Do not rely on a "one-size-fits-all" approach.

Task Severity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Level 1: Storage & Transport (Sealed containers)N/A (Ensure ventilation)Single Nitrile (Min 0.11mm thickness)Safety Glasses with side shieldsStandard Lab Coat
Level 2: Weighing & Transfer (Open powder handling)Fume Hood (Sash <18")If hood unavailable: N95/P2 MaskDouble Nitrile (Outer glove changed immediately upon contamination)Safety Goggles(Tight-fitting)Lab Coat + Tyvek Sleeves (prevent wrist exposure)
Level 3: Synthesis/Reaction (Dissolved in organic solvents)Fume Hood (Mandatory)Chemical Resistant Gloves (Silver Shield/Laminate if using DCM/THF)Safety Goggles + Face Shield (if splash risk exists)Chemical Resistant Apron
Level 4: Spill Cleanup (>5g or solution spill)Half-Face Respirator (P100 + Organic Vapor Cartridge)Heavy Duty Nitrile or Butyl RubberSafety GogglesTyvek Suit
Part 4: Operational Handling Protocols
Workflow Visualization: Safe Synthesis Integration

The following diagram outlines the logical flow for introducing this reagent into a reaction, prioritizing the stability of the thioether group.

HandlingProtocol cluster_warning CRITICAL CONTROL POINTS Start Storage Retrieval (+4°C, Inert Gas) Equilibrate Thermal Equilibration (Allow to reach RT in desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Inside Fume Hood) *Minimize Air Exposure* Equilibrate->Weighing Under N2/Ar flow SolventAdd Dissolution (Degassed Solvent Only) Weighing->SolventAdd Avoid Oxidation Reaction Reaction Initiation (Inert Atmosphere) SolventAdd->Reaction Transfer via Cannula/Syringe Waste Waste Segregation (Non-Halogenated Organic) Reaction->Waste Post-Workup

Caption: Operational workflow emphasizing moisture control and inert handling to prevent thioether oxidation and boronic acid hydrolysis.

Step-by-Step Handling Procedure
  • Equilibration: Remove the container from the refrigerator (+4°C). Do not open immediately. Allow it to warm to room temperature inside a desiccator or sealed bag to prevent atmospheric moisture from condensing on the cold solid (which triggers hydrolysis).

  • Weighing:

    • Perform in a functioning chemical fume hood.

    • Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

    • Pro-Tip: If high precision is needed, weigh into a tared vial that has been purged with Argon.

  • Solubilization:

    • Use degassed solvents (sparged with Nitrogen/Argon) to protect the sulfur moiety.

    • Avoid protic solvents (methanol/water) for long-term storage of stock solutions to prevent esterification or protodeboronation.

Part 5: Disposal & Decontamination

Do not neutralize. The complex functional groups make chemical neutralization unpredictable.

Disposal Decision Tree

DisposalTree Waste Waste Generation Type State? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid SolidAction Label: 'Toxic Solid, Organic' (Incineration) Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Halogen Halogenated (DCM, Chloroform) LiquidCheck->Halogen NonHal Non-Halogenated (Ethyl Acetate, THF) LiquidCheck->NonHal DispHal Bin: Halogenated Waste Halogen->DispHal DispNon Bin: Non-Halogenated Waste NonHal->DispNon

Caption: Logic flow for segregating waste streams. Note that while the compound contains Fluorine, small amounts in non-halogenated solvents are often accepted in non-halogenated streams, but strict adherence to local EHS policy is required.

Specific Disposal Protocols
  • Solid Waste: Collect in a sealable container labeled "Hazardous Waste - Solid - Organoboron Compound". Do not flush down the sink. The boron content can be regulated in specific municipalities.

  • Liquid Waste: Segregate based on the carrier solvent.

  • Empty Containers: Triple rinse with a solvent (e.g., Acetone) before disposal. Treat the rinsate as hazardous waste.

References
  • National Institutes of Health (PubChem). (2025). 2-Fluoro-3-methoxyphenylboronic acid (Analogous Hazard Data). PubChem Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.